molecular formula C7H11NO3 B12407693 n-Tigloylglycine-2,2-d2

n-Tigloylglycine-2,2-d2

Cat. No.: B12407693
M. Wt: 159.18 g/mol
InChI Key: WRUSVQOKJIDBLP-YZOIYXFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tigloylglycine-2,2-d2 is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2,2-dideuterio-2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid

InChI

InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+/i4D2

InChI Key

WRUSVQOKJIDBLP-YZOIYXFKSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)/C(=C/C)/C

Canonical SMILES

CC=C(C)C(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Tigloylglycine-2,2-d2

This document provides a comprehensive technical overview of this compound, a deuterated stable isotope-labeled compound. It details its chemical properties, its role as an internal standard in quantitative analysis, the metabolic significance of its unlabeled counterpart, and the experimental protocols for its use.

Core Concepts: The Role of a Deuterated Internal Standard

This compound is the isotopically labeled analog of N-Tigloylglycine, where two hydrogen atoms on the glycine (B1666218) moiety have been replaced with deuterium (B1214612).[] Its primary and critical application in research and clinical diagnostics is as an internal standard for quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Deuterated compounds are considered the "gold standard" for internal standards in bioanalysis for several key reasons:[2][3]

  • Near-Identical Physicochemical Properties : Deuterated standards exhibit nearly the same chemical behavior, extraction recovery, and chromatographic retention time as the unlabeled analyte.[4] This ensures they accurately track the analyte of interest throughout the entire analytical process, from sample preparation to detection.

  • Correction for Analytical Variability : By co-eluting with the analyte, the deuterated standard experiences similar ionization effects, compensating for variations in sample injection volume, matrix effects (ion suppression or enhancement), and instrument response.[5][6]

  • Distinct Mass-to-Charge Ratio (m/z) : Despite their chemical similarity, the deuterium atoms give the standard a higher mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise quantification.[2]

The Analyte: N-Tigloylglycine in Metabolism

N-Tigloylglycine (also known as Tiglylglycine) is an N-acyl-alpha amino acid that serves as a key metabolic intermediate.[7][8]

  • Metabolic Origin : It is a product of the catabolism of the branched-chain amino acid isoleucine.[9] Specifically, it is formed when Tiglyl-CoA, an intermediate in the isoleucine breakdown pathway, is conjugated with glycine.[7][9]

  • Enzymatic Formation : This conjugation is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[7][10] The glycine conjugation pathway is a crucial detoxification process, responsible for metabolizing and facilitating the excretion of various endogenous organic acids and xenobiotics.[11][12]

  • Clinical Significance : Under normal conditions, N-Tigloylglycine is a minor metabolite. However, elevated urinary levels are a key diagnostic marker for several inborn errors of metabolism, including:

    • β-ketothiolase deficiency[][9]

    • Disorders of propionate (B1217596) metabolism (e.g., Propionic Acidemia)[7][9]

    • Disorders of the mitochondrial respiratory chain[9][13]

Accurate quantification of N-Tigloylglycine is therefore essential for the diagnosis and monitoring of these metabolic disorders.

Data Presentation: Chemical and Physical Properties

The quantitative data for this compound are summarized below.

PropertyValueReference
Analyte Name N-(2-Methyl-1-oxo-2-buten-1-yl)glycine-2,2-D2[14]
Synonyms N-Tiglylglycine-2,2-d2; Tiglylglycine-d2[][15]
CAS Number 1219806-44-6[14][][16]
Unlabeled CAS Number 35842-45-6[14][][16]
Molecular Formula C₇D₂H₉NO₃[14]
Molecular Weight 159.18 g/mol [][15][16]
Accurate Mass 159.0864 u[14]
Isotopic Enrichment ≥98 atom % D[][16]
Chemical Purity ≥95% (by HPLC)[]

Visualizations: Metabolic Pathway and Experimental Workflow

Metabolic Pathway: Formation of N-Tigloylglycine

The following diagram illustrates the final steps in the catabolism of isoleucine, leading to the formation of N-Tigloylglycine. In certain metabolic disorders, enzymatic defects lead to an accumulation of upstream metabolites like Tiglyl-CoA, which is then shunted through the glycine conjugation pathway, resulting in elevated N-Tigloylglycine levels.

cluster_isoleucine Isoleucine Catabolism cluster_conjugation Glycine Conjugation Pathway Isoleucine L-Isoleucine Metabolites ... (Multiple Steps) Isoleucine->Metabolites TiglylCoA Tiglyl-CoA Metabolites->TiglylCoA GLYAT Glycine N-acyltransferase (GLYAT) TiglylCoA->GLYAT Substrate Glycine Glycine Glycine->GLYAT Co-substrate NTG N-Tigloylglycine GLYAT->NTG Product CoA CoA-SH GLYAT->CoA Byproduct Excretion Excretion NTG->Excretion Urinary Excretion

Caption: Metabolic formation of N-Tigloylglycine from Isoleucine catabolism.

Experimental Workflow: Stable Isotope Dilution Assay

The diagram below outlines the typical experimental workflow for quantifying N-Tigloylglycine in a biological sample (e.g., urine) using this compound as an internal standard.

cluster_ms LC-MS/MS System Sample 1. Biological Sample (e.g., Urine, Plasma) Spike 2. Spike with Known Amount of This compound (IS) Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation, Dilution, Extraction) Spike->Prepare LC 4. LC Separation Prepare->LC MS 5. MS/MS Detection LC->MS Data 6. Data Processing MS->Data MS->Data Measure Peak Area Ratio (Analyte / IS) Result 7. Analyte Quantification Data->Result

Caption: Workflow for N-Tigloylglycine quantification using a deuterated standard.

Experimental Protocols

Synthesis of Labeled N-Acylglycines

While the exact synthesis of this compound is proprietary, a general and established method for preparing N-acylglycines involves the reaction of an acyl chloride with glycine.[17] The synthesis of isotopically labeled versions follows the same principle, using a labeled precursor. For example, a stable isotope dilution assay for tiglylglycine was developed alongside the synthesis of tiglyl[13C, 15N]glycine.[13] The synthesis of the d2 variant would similarly involve a reaction between Tigloyl chloride and Glycine-2,2-d2.

Sample Preparation: Protein Precipitation

This protocol is a common and rapid method for removing proteins from plasma or serum samples prior to LC-MS analysis.[2][6]

  • Aliquot Sample : Transfer 100 µL of the biological sample (e.g., plasma, serum, or urine) into a clean microcentrifuge tube.

  • Add Internal Standard : Add a small volume (e.g., 10 µL) of a known concentration of this compound in a suitable solvent (e.g., methanol) to the sample.

  • Precipitate Proteins : Add 300 µL of ice-cold acetonitrile (B52724) to the tube. Acetonitrile is a common choice for protein precipitation.

  • Vortex : Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge : Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant : Carefully transfer the supernatant, which contains the analyte and internal standard, to a new tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional) : The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the sample.

Quantitative Analysis by Stable Isotope Dilution LC-MS/MS

This method allows for the highly specific and sensitive quantification of N-Tigloylglycine.

  • Chromatographic Separation :

    • Instrument : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column : A reverse-phase C18 column is typically used for separating small polar molecules like acylglycines.

    • Mobile Phase : A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid). The gradient is optimized to achieve baseline separation of N-Tigloylglycine from other matrix components.

  • Mass Spectrometric Detection :

    • Instrument : A triple quadrupole mass spectrometer is used, operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization : Electrospray Ionization (ESI), typically in positive or negative mode depending on which provides better sensitivity for the molecule.

    • MRM Transitions : Specific precursor-to-product ion transitions are monitored for both the analyte (N-Tigloylglycine) and the internal standard (this compound).

      • Analyte (Unlabeled) : e.g., m/z 158.1 → [Fragment Ion]

      • Internal Standard (d2) : e.g., m/z 160.1 → [Corresponding Fragment Ion] (Note: Exact m/z values may vary based on adduct formation, e.g., [M+H]⁺ or [M-H]⁻, and must be optimized experimentally).

  • Quantification :

    • A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled N-Tigloylglycine and a fixed concentration of the this compound internal standard.

    • The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

    • The concentration of N-Tigloylglycine in the unknown samples is determined by calculating their peak area ratio and interpolating the concentration from the linear regression of the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its unlabeled analogue, N-Tigloylglycine. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays overcomes the challenges of analytical variability and matrix effects inherent in complex biological samples. This enables researchers and clinicians to reliably measure N-Tigloylglycine levels, facilitating the diagnosis and study of critical inborn errors of metabolism and advancing our understanding of metabolic pathways in health and disease.

References

An In-depth Technical Guide to n-Tigloylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of n-Tigloylglycine-2,2-d2. It is intended for researchers, scientists, and drug development professionals working with stable isotope-labeled compounds for metabolic research and clinical diagnostics.

Core Chemical Properties

This compound is the deuterated form of n-Tigloylglycine, an acylglycine that serves as an intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2] Due to its isotopic labeling, it is a valuable internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples.[3]

PropertyValueSource
Chemical Name N-(2-Methyl-1-oxo-2-buten-1-yl)glycine-2,2-D2LGC Standards
Synonyms N-Tiglylglycine-2,2-d2, Tiglylglycine-d2LGC Standards
CAS Number 1219806-44-6LGC Standards
Unlabeled CAS Number 35842-45-6LGC Standards
Molecular Formula C₇H₉D₂NO₃BOC Sciences
Molecular Weight 159.18 g/mol BOC Sciences
Isotopic Purity 98 atom % DBOC Sciences

Biological Significance and Metabolic Pathway

n-Tigloylglycine is a metabolite in the degradation pathway of isoleucine.[1][2] Elevated levels of urinary tiglylglycine are indicative of certain inborn errors of metabolism, particularly beta-ketothiolase deficiency and disorders of propionate (B1217596) metabolism.[1][4][5][6] In these conditions, the enzymatic breakdown of isoleucine is impaired, leading to an accumulation of upstream metabolites, including tiglyl-CoA, which is then conjugated with glycine (B1666218) to form tiglylglycine.

The following diagram illustrates the catabolic pathway of isoleucine, highlighting the step affected in beta-ketothiolase deficiency and the formation of n-Tigloylglycine.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-chain aminotransferase alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase beta_Methyl_beta_hydroxybutyryl_CoA β-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->beta_Methyl_beta_hydroxybutyryl_CoA Enoyl-CoA hydratase Tiglylglycine n-Tigloylglycine Tiglyl_CoA->Tiglylglycine Glycine N-acyltransferase alpha_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA beta_Methyl_beta_hydroxybutyryl_CoA->alpha_Methylacetoacetyl_CoA L-3-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA alpha_Methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase (ACAT1) (Deficient in Beta-Ketothiolase Deficiency) Acetyl_CoA Acetyl-CoA alpha_Methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase (ACAT1) Glycine Glycine Glycine->Tiglylglycine

Isoleucine Catabolism and n-Tigloylglycine Formation.

Experimental Protocols

Synthesis and Purification of this compound (Adapted from Bennett et al., 1994)

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a similar procedure for the synthesis of isotopically labeled Tiglylglycine ([¹³C, ¹⁵N]TG) has been described and can be adapted.[3] The general approach involves the acylation of deuterated glycine (Glycine-2,2-d2) with tiglyl chloride.

Materials:

Procedure:

  • Acylation: Dissolve Glycine-2,2-d2 in a cooled, aqueous solution of sodium hydroxide. Add tiglyl chloride dropwise while vigorously stirring and maintaining a low temperature. The pH of the reaction mixture should be monitored and maintained in the alkaline range.

  • Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the this compound.

  • Extraction: Extract the product from the aqueous phase using a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure this compound.[3]

Purity Assessment: The purity of the synthesized compound should be confirmed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the absence of starting materials and byproducts.[3]

Analytical Methodology: Stable Isotope Dilution GC-MS

This compound is primarily used as an internal standard for the accurate quantification of endogenous n-Tigloylglycine in biological samples like urine. A stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method is the gold standard for this application.

Sample Preparation Workflow:

GCMS_Workflow Urine_Sample Urine Sample Add_Standard Add this compound (Internal Standard) Urine_Sample->Add_Standard Acidification Acidify with HCl Add_Standard->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Derivatization Derivatize with BSTFA + 1% TMCS Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

Workflow for GC-MS analysis of n-Tigloylglycine.

Detailed Protocol:

  • Sample Collection: Collect urine samples and store them at -20°C until analysis.

  • Internal Standard Spiking: To a known volume of urine, add a precise amount of this compound solution.

  • Extraction: Acidify the sample with hydrochloric acid and extract the acylglycines with ethyl acetate. Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization: To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to convert the analyte to its volatile trimethylsilyl (B98337) (TMS) derivative.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The separation is typically achieved on a capillary column (e.g., DB-5). The mass spectrometer is operated in the electron ionization (EI) mode, and selected ion monitoring (SIM) is used to detect the characteristic ions of the TMS derivatives of n-Tigloylglycine and this compound.

  • Quantification: The concentration of n-Tigloylglycine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

This compound is an essential tool for the accurate quantification of its unlabeled analog, a key biomarker for certain inborn errors of metabolism. This guide provides the fundamental chemical and biological information required for its effective use in research and clinical settings. The provided experimental frameworks for synthesis and analysis can be adapted to specific laboratory requirements.

References

An In-depth Technical Guide to n-Tigloylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Tigloylglycine-2,2-d2, a deuterated isotopologue of n-Tigloylglycine. This document details its chemical structure, physicochemical properties, and its role as a metabolite in the context of isoleucine catabolism. Furthermore, it outlines a detailed experimental protocol for its synthesis and its involvement in relevant biological pathways, supported by quantitative data and visual diagrams to facilitate understanding and application in research and drug development.

Core Compound Details

This compound is a stable isotope-labeled form of N-Tigloylglycine, an acyl glycine (B1666218) that serves as a biomarker for certain metabolic disorders.[1] The deuterium (B1214612) labeling at the 2,2-position of the glycine moiety makes it a valuable internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples.

Physicochemical Properties

The key quantitative data for this compound and its unlabeled form are summarized in the table below for easy comparison.

PropertyThis compoundn-Tigloylglycine (unlabeled)
Molecular Formula C₇H₉D₂NO₃[1]C₇H₁₁NO₃[2][3]
Molecular Weight 159.18 g/mol [1][4]157.17 g/mol [2][3]
Monoisotopic Mass 159.0864 Da[5]157.0739 Da[2]
CAS Number 1219806-44-6[1][5]35842-45-6[1][2]
IUPAC Name 2,2-dideuterio-2-(2-methylbut-2-enoylamino)acetic acid[1][5]2-(2-methylbut-2-enoylamino)acetic acid
Synonyms N-trans-2-Methyl-2-butenoylglycine-d2, Tigloylaminoacetic Acid-d2, Tiglylglycine-d2[1]N-Tigloylglycine, Tiglylglycine[3]
Purity (typical) 95% by HPLC; 98% atom D[1]≥98%
Appearance Solid[6]Solid
Solubility Soluble in Ethanol and PBS (pH 7.2), sparingly soluble in DMSO[6]Data not available

Metabolic Significance

N-Tigloylglycine is an intermediate metabolite in the catabolism of the branched-chain amino acid isoleucine.[2][7][8] Elevated levels of tiglylglycine in urine are associated with several inborn errors of metabolism, including beta-ketothiolase deficiency and disorders of propionate (B1217596) metabolism.[1][2][7] It is also considered a potential marker for mitochondrial dysfunction.[7][9] The formation of N-acylglycines, such as tiglylglycine, is a mitochondrial detoxification process catalyzed by glycine N-acyltransferase, which conjugates acyl-CoA esters to glycine.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of glycine-2,2-d2 (B46479) with tiglyl chloride or by coupling tiglic acid with glycine-2,2-d2 using a suitable coupling agent. A general protocol based on the synthesis of N-acylglycines is provided below.

Materials:

  • Glycine-2,2-d2

  • Tiglic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of Tiglic Acid:

    • Dissolve tiglic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4-6 hours.

    • The formation of the NHS-ester of tiglic acid will occur, with dicyclohexylurea (DCU) precipitating as a white solid.

  • Coupling Reaction:

    • Filter off the DCU precipitate and wash with a small amount of cold DCM.

    • In a separate flask, dissolve glycine-2,2-d2 (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane or DMF, with the addition of a base such as sodium bicarbonate to deprotonate the amino group.

    • Slowly add the filtered solution of the activated tiglic acid (NHS-ester) to the glycine-2,2-d2 solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Acidify the reaction mixture with a dilute HCl solution to a pH of ~2.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate/hexane) to yield pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the molecular weight and deuterium incorporation.

Signaling Pathways and Logical Relationships

The metabolic pathway of isoleucine degradation leading to the formation of tiglylglycine is a key area of interest for researchers studying inborn errors of metabolism. An excess of certain metabolites due to enzymatic deficiencies can lead to their conjugation with glycine as a detoxification mechanism.

Caption: Isoleucine catabolism and this compound formation.

The diagram above illustrates the metabolic fate of isoleucine. Under normal physiological conditions, Tiglyl-CoA is further metabolized. However, in certain metabolic disorders, an accumulation of Tiglyl-CoA can lead to its conjugation with glycine (or its deuterated analogue in experimental settings) to form n-Tigloylglycine, which is then excreted.

Experimental Workflow for Quantification

The use of this compound as an internal standard is crucial for the accurate quantification of endogenous n-Tigloylglycine in biological matrices like urine or plasma.

Quantification_Workflow Sample_Collection Biological Sample Collection (e.g., Urine, Plasma) Spiking Spike with This compound (Internal Standard) Sample_Collection->Spiking Extraction Sample Preparation (e.g., Solid Phase Extraction) Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Result Concentration of n-Tigloylglycine Data_Processing->Result

Caption: Workflow for n-Tigloylglycine quantification.

This workflow highlights the key steps in a typical quantitative analysis using a stable isotope-labeled internal standard. The addition of a known amount of this compound to the sample at an early stage allows for the correction of sample loss during preparation and variations in mass spectrometer response, leading to highly accurate and precise measurements.

References

Technical Guide: n-Tigloylglycine-2,2-d2 (CAS: 1219806-44-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Tigloylglycine-2,2-d2, a deuterated form of the endogenous metabolite n-Tigloylglycine. This document consolidates available data on its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its relevance in metabolic pathways.

Core Chemical Data

This compound is a stable isotope-labeled version of n-Tigloylglycine, an acylglycine that serves as a biomarker for certain metabolic disorders. The deuterium (B1214612) labeling at the 2,2-position of the glycine (B1666218) moiety makes it a valuable internal standard for mass spectrometry-based quantitative analysis.

PropertyValueSource
CAS Number 1219806-44-6N/A
Molecular Formula C₇H₉D₂NO₃[1]
Molecular Weight 159.18 g/mol [1]
IUPAC Name 2,2-dideuterio-2-[(E)-2-methylbut-2-enoylamino]acetic acidN/A
SMILES C/C=C(\C)/C(=O)NC(C(=O)O)([2H])[2H]N/A
InChI Key WRUSVQOKJIDBLP-SUXURBFVSA-NN/A
Unlabeled CAS 35842-45-6N/A
Unlabeled Formula C₇H₁₁NO₃
Unlabeled Mol. Weight 157.17 g/mol

Physicochemical Properties of n-Tigloylglycine (Unlabeled)

PropertyValueMethodSource
Water Solubility 7.52 g/LALOGPS
logP 0.33ALOGPS
pKa (Strongest Acidic) 4.09ChemAxon
Polar Surface Area 66.4 ŲChemAxon
Solubility in DMSO Sparingly soluble (1-10 mg/ml)Experimental[2]
Solubility in Ethanol Soluble (≥10 mg/ml)Experimental[2]
Solubility in PBS (pH 7.2) Soluble (≥10 mg/ml)Experimental[2]

Spectral Data: 1H and 13C NMR of n-Tigloylglycine (Unlabeled)

The following nuclear magnetic resonance data for unlabeled n-Tigloylglycine can be used as a reference for the characterization of its deuterated analog. The absence of signals corresponding to the C2-protons in the 1H NMR spectrum would be indicative of successful deuteration.

NucleusChemical Shift (ppm)MultiplicitySolventFrequencySource
¹H 6.47 - 6.52mWater (pH 7.0)500 MHz[1]
3.80 - 3.81mWater (pH 7.0)500 MHz[1]
1.84sWater (pH 7.0)500 MHz[1]
1.76 - 1.78mWater (pH 7.0)500 MHz[1]
¹³C 136.12-Water (pH 7.0)600 MHz[1]
46.16-Water (pH 7.0)600 MHz[1]
15.96-Water (pH 7.0)600 MHz[1]
14.20-Water (pH 7.0)600 MHz[1]

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the acylation of commercially available glycine-2,2-d2 (B46479). An alternative approach, based on H/D exchange of the α-carbon hydrogen atoms of n-Tigloylglycine, is also presented.

Method 1: Acylation of Glycine-2,2-d2

  • Activation of Tiglic Acid: Tiglic acid is converted to its more reactive acyl chloride or activated ester. For example, tiglic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) to form tigloyl chloride.

  • Coupling Reaction: Glycine-2,2-d2 is dissolved in a suitable basic aqueous or organic solvent (e.g., a mixture of dioxane and water with sodium hydroxide, or a polar aprotic solvent like dimethylformamide (DMF) with a non-nucleophilic base like triethylamine).

  • The tigloyl chloride solution is added dropwise to the glycine-2,2-d2 solution at a controlled temperature (typically 0 °C to room temperature).

  • Work-up and Purification: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Method 2: H/D Exchange

This method is adapted from a procedure for deuterium labeling of N-substituted glycines.

  • Dissolution: n-Tigloylglycine is dissolved in a deuterated solvent, such as deuterium oxide (D₂O), containing a suitable base to facilitate the exchange of the α-protons. A mild base like sodium bicarbonate or a stronger base like sodium deuteroxide (NaOD) can be used.

  • Heating: The solution is heated to promote the H/D exchange. The temperature and reaction time will need to be optimized to achieve high deuterium incorporation without significant degradation of the starting material.

  • Monitoring: The reaction can be monitored by ¹H NMR spectroscopy to follow the disappearance of the signal from the α-protons of the glycine moiety.

  • Isolation: Once the desired level of deuteration is achieved, the solution is neutralized with a deuterated acid (e.g., DCl in D₂O) and the D₂O is removed under vacuum. The resulting solid is then lyophilized to yield this compound.

Quantitative Analysis by UPLC-MS/MS

The following is a general protocol for the analysis of acylglycines in biological samples, which can be adapted for this compound.

  • Sample Preparation (Urine):

    • A known volume of urine is spiked with a known concentration of this compound as an internal standard.

    • The sample is acidified (e.g., with HCl) and then extracted with an organic solvent such as ethyl acetate.

    • The organic extract is evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the initial mobile phase for UPLC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for the detection of acylglycines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (M-H)⁻ of n-Tigloylglycine and a specific product ion are monitored. The specific MRM transitions for this compound would need to be determined by direct infusion of the synthesized standard.

Metabolic Pathway and Biological Relevance

n-Tigloylglycine is an intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of tiglylglycine in urine can be indicative of several inborn errors of metabolism.

Isoleucine Catabolism Pathway

The following diagram illustrates the catabolic pathway of isoleucine, highlighting the formation of Tiglyl-CoA, the precursor to n-Tigloylglycine.

Isoleucine_Catabolism cluster_glycine_conjugation Glycine Conjugation Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA α-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Short/branched chain acyl-CoA dehydrogenase Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Hydroxybutyryl_CoA Enoyl-CoA hydratase Tigloylglycine n-Tigloylglycine Tiglyl_CoA->Tigloylglycine Glycine N-acyltransferase (GLYAT) Acetoacetyl_CoA 2-Methylacetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA β-Ketothiolase Propionyl_CoA Propionyl-CoA Acetoacetyl_CoA->Propionyl_CoA β-Ketothiolase Glycine Glycine Glycine->Tigloylglycine

Caption: Isoleucine catabolism leading to n-Tigloylglycine formation.

Glycine Conjugation Workflow

The formation of n-Tigloylglycine from Tiglyl-CoA is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). This process is a detoxification pathway that prevents the accumulation of potentially toxic acyl-CoA species.

Glycine_Conjugation_Workflow Tiglyl_CoA Tiglyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Tiglyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT Tigloylglycine n-Tigloylglycine GLYAT->Tigloylglycine CoA Coenzyme A GLYAT->CoA

Caption: Enzymatic formation of n-Tigloylglycine.

Role in Drug Development and Research

As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of its unlabeled counterpart in biological matrices. This is particularly important in:

  • Metabolomics Research: Studying the flux through the isoleucine catabolism pathway and identifying potential metabolic dysregulations.

  • Clinical Diagnostics: Developing and validating diagnostic tests for inborn errors of metabolism, such as β-ketothiolase deficiency and propionic acidemia, where urinary tiglylglycine levels are elevated.

  • Pharmacokinetic Studies: While not a drug itself, understanding the metabolic pathways involving acylglycines can provide insights into the metabolism of drugs that are structurally similar or that impact these pathways.

The use of deuterated standards like this compound helps to correct for matrix effects and variations in instrument response, leading to more reliable and reproducible quantitative results in mass spectrometry-based assays.

References

An In-depth Technical Guide on the Function of N-Tigloylglycine in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tigloylglycine is an N-acylglycine metabolite that serves as a crucial indicator of specific inborn errors of metabolism.[1] While normally a minor product of isoleucine catabolism, its accumulation is a hallmark of enzymatic defects, particularly in beta-ketothiolase deficiency.[2][3] This guide provides a comprehensive overview of the metabolic origins, physiological function, and clinical significance of N-Tigloylglycine. It details the biochemical pathways leading to its formation, presents quantitative data on its urinary excretion in various metabolic states, and outlines the analytical methodologies used for its detection. The role of glycine (B1666218) conjugation as a detoxification mechanism within the mitochondria is also explored, highlighting the importance of this pathway in maintaining cellular homeostasis.

Introduction to N-Tigloylglycine

N-Tigloylglycine (also known as Tiglylglycine) is an organic compound classified as an N-acyl-alpha amino acid.[1] It is formed through the conjugation of tiglyl-CoA, an intermediate in the catabolism of the branched-chain amino acid isoleucine, with glycine.[2][4] This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT).[1][5] In healthy individuals, N-Tigloylglycine is present in very low concentrations as a minor metabolite. However, its urinary levels become significantly elevated in several inborn errors of metabolism, making it a key biomarker for diagnosis and monitoring.[1][2]

Metabolic Pathway and Biosynthesis

The formation of N-Tigloylglycine is intrinsically linked to the catabolic pathway of isoleucine. A defect in this pathway leads to the accumulation of upstream metabolites, including tiglyl-CoA.

Isoleucine Catabolism and N-Tigloylglycine Formation:

  • Isoleucine Transamination and Decarboxylation: The catabolism of isoleucine begins with its conversion through several enzymatic steps to Tiglyl-CoA.

  • Enzymatic Blockade: In disorders such as beta-ketothiolase deficiency, the enzyme responsible for the further breakdown of intermediates derived from Tiglyl-CoA is deficient.[3][6]

  • Accumulation of Tiglyl-CoA: This enzymatic block causes a buildup of Tiglyl-CoA within the mitochondria.

  • Glycine Conjugation: To mitigate the toxicity of accumulating acyl-CoA species and to regenerate the pool of free Coenzyme A (CoASH), the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) conjugates Tiglyl-CoA with glycine.[5][7][8]

  • Formation and Excretion: This conjugation reaction produces N-Tigloylglycine, a more water-soluble compound that can be readily excreted in the urine.[8][9]

The glycine conjugation pathway is a crucial detoxification mechanism. By converting reactive acyl-CoA intermediates into less toxic N-acylglycines, it prevents the sequestration of Coenzyme A, which is essential for numerous metabolic processes, including the TCA cycle and fatty acid β-oxidation.[7][10][11]

metabolic_pathway cluster_isoleucine Isoleucine Catabolism cluster_block Metabolic Block cluster_conjugation Detoxification Pathway Isoleucine Isoleucine Metabolites Multiple Enzymatic Steps Isoleucine->Metabolites Tiglyl_CoA Tiglyl-CoA Metabolites->Tiglyl_CoA Beta_Ketothiolase Beta-Ketothiolase (Deficient in BKD) Tiglyl_CoA->Beta_Ketothiolase Normal Pathway n_Tigloylglycine N-Tigloylglycine Tiglyl_CoA->n_Tigloylglycine Conjugation Further_Metabolism Further Metabolism (TCA Cycle Precursors) Beta_Ketothiolase->Further_Metabolism Glycine Glycine Glycine->n_Tigloylglycine GLYAT Glycine N-acyltransferase (GLYAT) GLYAT->n_Tigloylglycine Urine Urinary Excretion n_Tigloylglycine->Urine experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample (Creatinine Normalized) IS_Add Add Internal Standard Urine->IS_Add Extraction Acidification & Solvent Extraction IS_Add->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., TMS) Drying->Derivatization GCMS GC-MS Injection & Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

References

n-Tigloylglycine Metabolic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the n-Tigloylglycine metabolic pathway, its intermediates, and its clinical significance. The document is intended for researchers, scientists, and professionals involved in drug development and the study of inborn errors of metabolism.

Introduction

n-Tigloylglycine is an N-acylglycine, a conjugate of tiglic acid and glycine (B1666218). It is a minor metabolite in the catabolism of the branched-chain amino acid L-isoleucine[1][2][3]. Under normal physiological conditions, n-Tigloylglycine is present in urine at low concentrations. However, its excretion is significantly elevated in specific inborn errors of metabolism, making it a crucial biomarker for the diagnosis of these disorders[4][5]. This guide will detail the metabolic pathway leading to n-Tigloylglycine formation, its association with disease states, quantitative data on its urinary excretion, and the experimental protocols for its analysis.

The n-Tigloylglycine Metabolic Pathway

The formation of n-Tigloylglycine is intrinsically linked to the catabolic pathway of L-isoleucine. A disruption in this pathway leads to the accumulation of upstream intermediates, which are then shunted towards alternative metabolic routes, including the formation of n-Tigloylglycine.

Isoleucine Catabolism to Tiglyl-CoA

The breakdown of L-isoleucine involves a series of enzymatic reactions primarily occurring within the mitochondria. The key steps leading to the formation of tiglyl-CoA are as follows:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then converted to α-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

  • Dehydrogenation: α-methylbutyryl-CoA is subsequently dehydrogenated to tiglyl-CoA by isovaleryl-CoA dehydrogenase.

Formation of n-Tigloylglycine

Under normal conditions, tiglyl-CoA is further metabolized in the isoleucine catabolic pathway. However, in certain metabolic disorders, the accumulation of tiglyl-CoA leads to its conjugation with glycine to form n-Tigloylglycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase [2].

The accumulation of tiglyl-CoA is a hallmark of β-ketothiolase deficiency and propionic acidemia .

  • β-Ketothiolase Deficiency: This disorder is caused by a deficiency of the enzyme mitochondrial acetoacetyl-CoA thiolase (T2), which is responsible for the cleavage of α-methylacetoacetyl-CoA (the subsequent metabolite of tiglyl-CoA) into propionyl-CoA and acetyl-CoA[6]. The blockage of this step leads to the accumulation of upstream metabolites, including tiglyl-CoA.

  • Propionic Acidemia: This disorder results from a deficiency of the enzyme propionyl-CoA carboxylase, which converts propionyl-CoA to methylmalonyl-CoA[7][8]. The accumulation of propionyl-CoA can indirectly lead to the accumulation of other acyl-CoA intermediates, including tiglyl-CoA.

The following diagram illustrates the relevant portion of the isoleucine catabolism pathway and the formation of n-Tigloylglycine in the context of these enzymatic defects.

Isoleucine_Catabolism cluster_isoleucine Isoleucine Catabolism cluster_formation n-Tigloylglycine Formation Isoleucine L-Isoleucine KetoMethylvalerate α-Keto-β-methylvalerate Isoleucine->KetoMethylvalerate Branched-chain amino acid aminotransferase MethylbutyrylCoA α-Methylbutyryl-CoA KetoMethylvalerate->MethylbutyrylCoA Branched-chain α-keto acid dehydrogenase complex TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA Isovaleryl-CoA dehydrogenase MethylacetoacetylCoA α-Methylacetoacetyl-CoA TiglylCoA->MethylacetoacetylCoA Enoyl-CoA hydratase nTigloylglycine n-Tigloylglycine TiglylCoA->nTigloylglycine Glycine N-acyltransferase PropionylCoA Propionyl-CoA MethylacetoacetylCoA->PropionylCoA β-Ketothiolase (T2) Deficiency Deficiency in β-Ketothiolase leads to Tiglyl-CoA accumulation AcetylCoA Acetyl-CoA PropionylCoA->AcetylCoA ... Glycine Glycine Glycine->nTigloylglycine

Isoleucine catabolism and n-Tigloylglycine formation.
Association with Mitochondrial Respiratory Chain Disorders

Elevated urinary n-Tigloylglycine has also been reported in some patients with disorders of the mitochondrial respiratory chain[4][5]. The exact mechanism for this is not as well-defined as in the primary enzyme deficiencies. It is hypothesized that impaired oxidative phosphorylation can lead to a secondary inhibition of enzymes in the isoleucine catabolic pathway, resulting in the accumulation of tiglyl-CoA.

Quantitative Data

The quantification of urinary n-Tigloylglycine is a key diagnostic tool. The following tables summarize the reported concentrations in healthy individuals and in patients with relevant metabolic disorders.

Table 1: Urinary n-Tigloylglycine Concentrations in Controls and Patients

Conditionn-Tigloylglycine (mmol/mol creatinine)Reference
Controls< 2[4]
β-Ketothiolase Deficiency103, 497[4]
Propionic Acidemia20.7, 30.8, 14.0[4]
Respiratory Chain DisordersElevated, but variable[4][5]

Note: The values for patient groups represent individual case reports and can vary significantly depending on the severity of the disease and the metabolic state of the patient at the time of sample collection.

Experimental Protocols

The analysis of n-Tigloylglycine is typically performed on urine samples using gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.

Principle

A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]glycine-labeled n-Tigloylglycine) is added to a urine sample. The organic acids, including n-Tigloylglycine and the internal standard, are then extracted and chemically derivatized to make them volatile for GC-MS analysis. The ratio of the ion signal of the endogenous n-Tigloylglycine to that of the internal standard is used to calculate the concentration of n-Tigloylglycine in the original sample.

Sample Preparation
  • Urine Collection: A random urine sample is collected. For quantitative analysis, it is important to also measure the creatinine (B1669602) concentration to normalize the results.

  • Internal Standard Addition: A precise volume of the internal standard solution is added to a measured volume of urine.

  • Extraction: The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate. This is typically performed twice to ensure efficient extraction.

  • Drying: The combined organic extracts are dried under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to form volatile esters. A common method is the formation of trimethylsilyl (B98337) (TMS) esters using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

GC-MS Analysis
  • Gas Chromatograph: A capillary column suitable for the separation of organic acid derivatives is used (e.g., a DB-5ms column).

  • Oven Temperature Program: A temperature gradient is employed to separate the various organic acids. A typical program might start at 80°C and ramp up to 280°C.

  • Mass Spectrometer: The mass spectrometer is operated in the electron impact (EI) ionization mode. Selected ion monitoring (SIM) is used to detect and quantify the characteristic ions of n-Tigloylglycine and its internal standard.

The following diagram outlines the general workflow for the quantitative analysis of urinary n-Tigloylglycine.

GCMS_Workflow UrineSample Urine Sample AddIS Add Stable Isotope Internal Standard UrineSample->AddIS Extraction Liquid-Liquid Extraction (Ethyl Acetate) AddIS->Extraction Drying Dry Down (Nitrogen Stream) Extraction->Drying Derivatization Derivatization (e.g., TMS esters) Drying->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis

Workflow for urinary n-Tigloylglycine analysis.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that n-Tigloylglycine itself functions as a signaling molecule or directly participates in cellular signaling pathways. Its primary role appears to be that of a metabolic intermediate that accumulates as a consequence of upstream enzymatic defects. The clinical significance of n-Tigloylglycine is therefore mainly as a diagnostic biomarker for specific inborn errors of metabolism.

Conclusion

n-Tigloylglycine is a critical metabolic intermediate in the catabolism of isoleucine. Its accumulation and subsequent excretion in the urine serve as a highly specific and sensitive biomarker for the diagnosis of β-ketothiolase deficiency and propionic acidemia. The quantitative analysis of urinary n-Tigloylglycine by stable isotope dilution GC-MS is a well-established method in clinical metabolic laboratories. While its role appears to be primarily metabolic, further research may uncover more subtle biological functions. This guide provides a comprehensive overview for researchers and clinicians working in the field of metabolic disorders and drug development, highlighting the importance of this metabolite in disease diagnosis and management.

References

The Role of n-Tigloylglycine in Isoleucine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Tigloylglycine is a minor urinary metabolite that serves as a crucial biomarker for specific inborn errors of isoleucine catabolism and mitochondrial dysfunction. Its accumulation is a direct consequence of enzymatic blocks in the isoleucine degradation pathway, leading to the conjugation of accumulated tiglyl-CoA with glycine (B1666218). This technical guide provides an in-depth exploration of the biochemical role of n-Tigloylglycine, its association with various metabolic disorders, and detailed methodologies for its detection and quantification.

Introduction

The catabolism of the branched-chain amino acid isoleucine is a critical mitochondrial process that contributes to the cellular energy pool by producing acetyl-CoA and propionyl-CoA.[1] Disruptions in this pathway, typically due to inherited enzyme deficiencies, lead to the accumulation of toxic intermediate metabolites. n-Tigloylglycine, an acylglycine, is one such metabolite that becomes prominent in urine when the catabolic process is impaired.[2][3] It is formed through the action of glycine N-acyltransferase, which conjugates glycine with tiglyl-CoA, an intermediate of isoleucine breakdown that accumulates upstream of an enzymatic block.[2][3] The presence of elevated levels of n-Tigloylglycine in urine is a key diagnostic marker for several metabolic disorders, including beta-ketothiolase deficiency and certain mitochondrial respiratory chain defects.[4][5] This guide will delve into the intricacies of isoleucine catabolism, the formation of n-Tigloylglycine, its clinical significance, and the analytical methods used for its measurement.

Isoleucine Catabolism and the Formation of n-Tigloylglycine

The breakdown of isoleucine occurs through a series of enzymatic reactions primarily within the mitochondria. A defect in specific enzymes along this pathway leads to the accumulation of upstream intermediates.

The Isoleucine Catabolism Pathway

The catabolism of L-isoleucine begins with its transamination to 2-keto-3-methylvalerate, followed by oxidative decarboxylation to 2-methylbutanoyl-CoA. This intermediate then undergoes a series of reactions, including dehydrogenation to tiglyl-CoA.[6] Under normal physiological conditions, tiglyl-CoA is further metabolized. However, in certain enzymatic deficiencies, its concentration increases significantly.

Isoleucine_Catabolism Isoleucine L-Isoleucine KetoMethylvalerate 2-Keto-3-methylvalerate Isoleucine->KetoMethylvalerate Branched-chain amino acid aminotransferase MethylbutanoylCoA 2-Methylbutanoyl-CoA KetoMethylvalerate->MethylbutanoylCoA Branched-chain α-keto acid dehydrogenase complex TiglylCoA Tiglyl-CoA MethylbutanoylCoA->TiglylCoA Short/branched-chain acyl-CoA dehydrogenase (SBCAD) MethylhydroxybutyrylCoA 2-Methyl-3-hydroxybutyryl-CoA TiglylCoA->MethylhydroxybutyrylCoA Enoyl-CoA hydratase nTigloylglycine n-Tigloylglycine (excreted in urine) TiglylCoA->nTigloylglycine Glycine N-acyltransferase (GLYAT) MethylacetoacetylCoA 2-Methylacetoacetyl-CoA MethylhydroxybutyrylCoA->MethylacetoacetylCoA 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) PropionylCoA Propionyl-CoA MethylacetoacetylCoA->PropionylCoA β-Ketothiolase (T2) AcetylCoA Acetyl-CoA MethylacetoacetylCoA->AcetylCoA β-Ketothiolase (T2) Glycine Glycine Glycine->nTigloylglycine Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis GC-MS Analysis Urine Urine Sample Spike Spike with Labeled Internal Standard Urine->Spike Acidify Acidification (pH 1-2) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution (Pyridine) Dry->Reconstitute Silylate Silylation (BSTFA + TMCS) Reconstitute->Silylate Incubate Incubation (60-80°C) Silylate->Incubate GCMS Gas Chromatography- Mass Spectrometry Incubate->GCMS Data Data Acquisition (Selected Ion Monitoring) GCMS->Data Quant Quantification Data->Quant

References

n-Tigloylglycine: A Key Biomarker for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

n-Tigloylglycine is a pivotal biomarker in the diagnosis and monitoring of several inborn errors of metabolism (IEMs), primarily those affecting the catabolism of the branched-chain amino acid isoleucine. Its accumulation in urine is a hallmark of specific enzyme deficiencies, most notably beta-ketothiolase deficiency. This technical guide provides a comprehensive overview of n-Tigloylglycine's role as a biomarker, detailing the metabolic pathways involved, associated genetic disorders, quantitative data, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for these rare metabolic diseases.

Introduction to n-Tigloylglycine and its Metabolic Origin

n-Tigloylglycine is an N-acylglycine, a conjugate of tiglic acid and glycine (B1666218). It is a metabolic byproduct of the isoleucine catabolic pathway. Under normal physiological conditions, tiglyl-CoA, an intermediate in isoleucine breakdown, is further metabolized. However, in certain IEMs, a blockage in this pathway leads to the accumulation of tiglyl-CoA. The cellular detoxification machinery then conjugates this excess tiglyl-CoA with glycine to form n-Tigloylglycine, which is subsequently excreted in the urine[1][2]. The formation of n-Tigloylglycine is a critical indicator of a metabolic bottleneck and serves as a diagnostic marker.

Inborn Errors of Metabolism Associated with Elevated n-Tigloylglycine

Elevated urinary excretion of n-Tigloylglycine is a characteristic finding in several IEMs. The primary conditions associated with this biomarker are:

  • Beta-Ketothiolase Deficiency (BKT): This is the most common IEM associated with significantly elevated n-Tigloylglycine levels. BKT is an autosomal recessive disorder caused by mutations in the ACAT1 gene, leading to a deficiency of the mitochondrial enzyme acetoacetyl-CoA thiolase. This enzyme is crucial for the final step in isoleucine catabolism and for ketone body metabolism[3][4][5][6].

  • Propionic Acidemia: An autosomal recessive disorder of branched-chain amino acid and odd-chain fatty acid metabolism caused by a deficiency of propionyl-CoA carboxylase. The accumulation of propionyl-CoA can indirectly lead to the accumulation of upstream metabolites, including tiglyl-CoA[1].

  • Methylmalonic Acidemia (MMA): A group of autosomal recessive disorders characterized by the inability to metabolize methylmalonyl-CoA. Similar to propionic acidemia, the metabolic block can cause a backup in the pathway, leading to increased tiglyl-CoA[7][8].

  • 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency: A rare X-linked recessive disorder of isoleucine metabolism caused by mutations in the HADH2 gene. A deficiency in this enzyme leads to the accumulation of upstream metabolites, including 2-methyl-3-hydroxybutyryl-CoA and subsequently tiglyl-CoA[9][10][11].

  • Respiratory Chain Disorders: Some studies have reported elevated n-Tigloylglycine in patients with mitochondrial respiratory chain defects, suggesting a potential secondary effect on isoleucine metabolism[1].

Quantitative Data of n-Tigloylglycine in Health and Disease

The quantification of n-Tigloylglycine in urine is essential for the diagnosis and monitoring of the associated IEMs. The following table summarizes the reported concentrations in healthy individuals and in patients with relevant metabolic disorders.

ConditionAnalyteMatrixConcentration Range (mmol/mol creatinine)Reference
Healthy Controls n-TigloylglycineUrine< 2Bennett et al., 1994[1]
n-TigloylglycineUrine0.2 - 3.9Rashed et al., 2006
Beta-Ketothiolase Deficiency n-TigloylglycineUrine49 - 581Bennett et al., 1994[1]
Propionic Acidemia n-TigloylglycineUrine103 - 497Bennett et al., 1994[1]
Methylmalonic Acidemia n-TigloylglycineUrineOften elevated, but quantitative data is less consistently reported.[7]
2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency n-TigloylglycineUrineMarkedly elevated, often in conjunction with 2-methyl-3-hydroxybutyric acid.[9][11]

Signaling Pathways and Diagnostic Workflows

Isoleucine Catabolism and n-Tigloylglycine Formation

The following diagram illustrates the catabolic pathway of L-isoleucine, highlighting the enzymatic steps and the point at which metabolic blocks lead to the formation of n-Tigloylglycine.

Isoleucine_Catabolism cluster_pathway Isoleucine Catabolic Pathway cluster_block Metabolic Block & Biomarker Formation L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Branched-chain aminotransferase alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->alpha-Methylbutyryl-CoA BCKDH complex Tiglyl-CoA Tiglyl-CoA alpha-Methylbutyryl-CoA->Tiglyl-CoA Isobutyryl-CoA dehydrogenase 2-Methyl-3-hydroxybutyryl-CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl-CoA->2-Methyl-3-hydroxybutyryl-CoA Enoyl-CoA hydratase n-Tigloylglycine n-Tigloylglycine Tiglyl-CoA->n-Tigloylglycine Glycine N-acyltransferase 2-Methylacetoacetyl-CoA 2-Methylacetoacetyl-CoA 2-Methyl-3-hydroxybutyryl-CoA->2-Methylacetoacetyl-CoA 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA 2-Methylacetoacetyl-CoA->Propionyl-CoA + Acetyl-CoA Beta-ketothiolase (BKT) Glycine Glycine Glycine->n-Tigloylglycine

Isoleucine catabolism and n-Tigloylglycine formation.
Diagnostic Workflow for Beta-Ketothiolase Deficiency

The diagnosis of BKT often begins with newborn screening or clinical suspicion based on symptoms like ketoacidotic episodes. The following workflow outlines the typical diagnostic process.

BKT_Diagnosis cluster_screening Initial Screening cluster_biochemical Biochemical Confirmation cluster_definitive Definitive Diagnosis Newborn_Screening Newborn Screening (Acylcarnitine Profile C5-OH) Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS or LC-MS/MS) Newborn_Screening->Urine_Organic_Acids Clinical_Suspicion Clinical Suspicion (Ketoacidotic episodes) Clinical_Suspicion->Urine_Organic_Acids Elevated_Tiglylglycine Elevated n-Tigloylglycine & 2-methyl-3-hydroxybutyrate Urine_Organic_Acids->Elevated_Tiglylglycine Enzyme_Assay Enzyme Assay (Fibroblasts or Lymphocytes) Elevated_Tiglylglycine->Enzyme_Assay Proceed if positive Genetic_Testing ACAT1 Gene Sequencing Elevated_Tiglylglycine->Genetic_Testing Proceed if positive BKT_Confirmed Beta-Ketothiolase Deficiency Confirmed Enzyme_Assay->BKT_Confirmed Genetic_Testing->BKT_Confirmed

Diagnostic workflow for Beta-Ketothiolase Deficiency.

Experimental Protocols

Quantification of n-Tigloylglycine in Urine by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)

This method, adapted from Bennett et al. (1994), is a robust and sensitive technique for the accurate quantification of n-Tigloylglycine.

5.1.1. Materials and Reagents

  • Urine sample

  • Internal Standard: Tiglyl-[13C,15N]glycine

  • Hydroxylamine (B1172632) hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Sodium chloride

  • Ethyl acetate (B1210297)

  • Pyridine (B92270)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

5.1.2. Sample Preparation

  • To 1 mL of urine, add a known amount of the internal standard, Tiglyl-[13C,15N]glycine.

  • Add 0.5 mL of 1 mol/L hydroxylamine hydrochloride and adjust the pH to >10 with 5 mol/L sodium hydroxide.

  • Incubate at 60 °C for 30 minutes to form oximes of keto-acids.

  • Acidify the sample to pH <2 with 6 mol/L hydrochloric acid.

  • Saturate the aqueous phase with sodium chloride.

  • Extract the organic acids with two portions of 5 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

5.1.3. Derivatization

  • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS[12].

  • Cap the vial tightly and heat at 70 °C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives[12].

5.1.4. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for n-Tigloylglycine-TMS derivative and its stable isotope-labeled internal standard.

Quantification of Urinary Acylglycines by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method, based on the work of Rashed et al., offers high throughput and sensitivity for the analysis of a panel of acylglycines, including n-Tigloylglycine.

5.2.1. Materials and Reagents

  • Urine sample

  • Internal Standard mixture containing deuterated acylglycines (including a deuterated analogue of a similar acylglycine if specific deuterated n-Tigloylglycine is unavailable)

  • Methanol (B129727)

  • Formic acid

  • Acetonitrile

  • Water (UPLC-grade)

5.2.2. Sample Preparation

  • To 50 µL of urine, add 10 µL of the internal standard mixture.

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex and centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

5.2.3. UPLC-MS/MS Analysis

  • UPLC System: Equipped with a reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over a few minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for n-Tigloylglycine and the internal standards.

Conclusion

n-Tigloylglycine is an indispensable biomarker for the differential diagnosis of several inborn errors of metabolism, particularly beta-ketothiolase deficiency. Its accurate and precise quantification is crucial for early diagnosis, which is paramount for initiating timely treatment and preventing severe neurological complications. The methodologies of GC-MS and UPLC-MS/MS provide reliable means for the analysis of n-Tigloylglycine in urine. This guide provides the foundational knowledge and detailed protocols to aid researchers and clinicians in the effective utilization of n-Tigloylglycine as a diagnostic tool, with the ultimate goal of improving outcomes for patients with these rare metabolic disorders. Further research is warranted to expand the quantitative database for n-Tigloylglycine in a wider range of IEMs and to explore its potential role in monitoring therapeutic interventions.

References

The Biological Significance of Deuterated Acylglycines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of deuterated acylglycines. Acylglycines are a class of endogenous metabolites involved in fatty acid detoxification and cellular signaling. The strategic replacement of hydrogen with deuterium (B1214612), a stable isotope, can significantly alter their metabolic fate due to the kinetic isotope effect (KIE). This alteration in metabolic stability opens new avenues for their application as research tools and therapeutic agents. This document details the synthesis, metabolic pathways, and analytical quantification of deuterated acylglycines, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction: The Rationale for Deuterating Acylglycines

Acylglycines are formed through the conjugation of an acyl-CoA with glycine (B1666218), a process primarily occurring in the mitochondria. This pathway serves as a crucial detoxification mechanism for the removal of excess or unusual fatty acids that can be toxic to cells.[1] Beyond their role in detoxification, certain N-acylglycines, a subclass of acylglycines, have emerged as important signaling molecules, structurally related to endocannabinoids like anandamide.[2] These N-acylglycines exhibit a range of biological activities, including anti-inflammatory effects, analgesia, and modulation of ion channels.[2]

The primary enzyme responsible for the degradation of many N-acylglycines is Fatty Acid Amide Hydrolase (FAAH).[3][4][5] The rate of this hydrolysis determines the duration and intensity of their signaling. By strategically replacing hydrogen atoms with deuterium at or near the site of enzymatic attack, the metabolic breakdown of these molecules can be slowed. This phenomenon, known as the kinetic isotope effect (KIE), is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which requires more energy to break.[6][7]

The potential advantages of deuterating acylglycines are multifaceted:

  • Enhanced Metabolic Stability: A reduced rate of hydrolysis by enzymes like FAAH can lead to a longer biological half-life.[7][8]

  • Improved Pharmacokinetic Profile: Increased stability can result in greater systemic exposure (higher Cmax and AUC) and potentially reduced dosing frequency for therapeutic applications.[9][10]

  • Metabolic Shunting: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.[7][8]

  • Advanced Research Tools: Deuterated acylglycines serve as valuable metabolic probes to study enzyme kinetics and metabolic pathways without significantly altering the molecule's interaction with its biological targets.[10] They are also widely used as internal standards for accurate quantification in mass spectrometry-based analyses.[1][11]

Quantitative Data: The Kinetic Isotope Effect in Action

While specific quantitative data on the kinetic isotope effect for the enzymatic hydrolysis of deuterated acylglycines is not extensively available in the public literature, we can infer the potential impact from studies on other deuterated molecules. The KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD).

Compound ClassEnzyme SystemDeuteration PositionKinetic Isotope Effect (kH/kD)Reference
QuinoxalineAldehyde Oxidase2-²H4.7 - 5.1[10]
PhthalazineAldehyde Oxidase1-²H4.9 - 5.1[10]
Arachidonic Acid15-Lipoxygenase-113-d₂3.99 ± 0.17[12]
Arachidonic Acid15-Lipoxygenase-110,13-d₄9.93 ± 0.34[12]

Table 1: Examples of Kinetic Isotope Effects for Deuterated Molecules.

These data illustrate that deuteration at a metabolically active site can significantly slow down enzymatic reactions. For acylglycines, deuteration on the acyl chain or the α-carbon of the glycine moiety would be expected to yield a notable KIE for their hydrolysis by FAAH or other amidases.

Signaling and Metabolic Pathways

Acylglycines are involved in several key metabolic and signaling pathways. Understanding these pathways is crucial for appreciating the biological significance of altering their metabolic stability through deuteration.

Acylglycine Metabolism

The formation and degradation of acylglycines are central to fatty acid metabolism.

Acylglycine_Metabolism FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase Acylglycine Acylglycine AcylCoA->Acylglycine Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->Acylglycine Acylglycine->FattyAcid Hydrolysis Acylglycine->Glycine Hydrolysis Excretion Urinary Excretion Acylglycine->Excretion FAAH Fatty Acid Amide Hydrolase (FAAH) FAAH->Acylglycine Degradation

Acylglycine Formation and Degradation Pathway.
N-Acylglycine Signaling

Certain N-acylglycines act as signaling molecules, interacting with various receptors and ion channels.

N_Acylglycine_Signaling cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation AcylCoA Acyl-CoA NAcylglycine N-Acylglycine (e.g., N-Arachidonoylglycine) AcylCoA->NAcylglycine GLYAT Glycine Glycine Glycine->NAcylglycine GPCR G-Protein Coupled Receptors (e.g., GPR18) NAcylglycine->GPCR Activation IonChannel Ion Channels (e.g., TRP channels) NAcylglycine->IonChannel Modulation FAAH FAAH NAcylglycine->FAAH Hydrolysis CellularResponse Cellular Response (e.g., Anti-inflammation, Analgesia) GPCR->CellularResponse IonChannel->CellularResponse

Signaling Pathway of N-Acylglycines.

Experimental Protocols

Detailed methodologies are essential for the synthesis, analysis, and biological evaluation of deuterated acylglycines.

Synthesis of Deuterated Acylglycine (Illustrative Protocol)

This protocol outlines a general strategy for the synthesis of a deuterated N-acylglycine, for example, N-lauroyl-d₃-glycine. This is an inferred protocol based on established methods for deuteration and peptide coupling.

Materials:

  • Glycine

  • Deuterium oxide (D₂O)

  • Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C)

  • Lauroyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Deuteration of Glycine:

    • Heat glycine with D₂O in the presence of a catalyst such as 5% Pd/C or 5% Pt/C in a sealed reaction vessel at elevated temperature (e.g., 180°C) for a defined period (e.g., 10 minutes).[13]

    • The catalyst is then filtered off, and the D₂O is removed under reduced pressure to yield deuterated glycine (glycine-d₃). The efficiency of deuteration can be confirmed by mass spectrometry.

  • Acylation of Deuterated Glycine:

    • Dissolve glycine-d₃ in an aqueous solution of sodium bicarbonate.

    • Cool the solution in an ice bath.

    • Add lauroyl chloride dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction to proceed for several hours at room temperature.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the N-lauroyl-d₃-glycine.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a solvent gradient (e.g., hexane/ethyl acetate).

  • Characterization:

    • Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Synthesis_Workflow Start Glycine + D₂O Deuteration Catalytic H/D Exchange (Pd/C or Pt/C, 180°C) Start->Deuteration DeuteratedGlycine Glycine-d₃ Deuteration->DeuteratedGlycine Acylation Acylation with Lauroyl Chloride (NaHCO₃, DCM) DeuteratedGlycine->Acylation CrudeProduct Crude N-lauroyl-d₃-glycine Acylation->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification FinalProduct Pure N-lauroyl-d₃-glycine Purification->FinalProduct Characterization Characterization (NMR, MS) FinalProduct->Characterization

General Workflow for Deuterated Acylglycine Synthesis.
UPLC-MS/MS Analysis of Acylglycines

This protocol describes the quantitative analysis of acylglycines in a biological matrix (e.g., urine) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[14][15][16][17]

Materials:

  • Urine sample

  • Deuterated acylglycine internal standards

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • UPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw urine samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 100 µL aliquot of urine, add a solution containing a mixture of deuterated acylglycine internal standards.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

  • UPLC-MS/MS Analysis:

    • Inject the reconstituted sample onto the UPLC system.

    • Separate the acylglycines using a suitable column (e.g., a C18 reversed-phase column) with a gradient elution program.

    • The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect the analytes using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Specific precursor-to-product ion transitions are monitored for each acylglycine and its corresponding deuterated internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of non-deuterated acylglycine standards spiked into a surrogate matrix (e.g., synthetic urine).

    • Calculate the concentration of each acylglycine in the unknown samples by comparing the peak area ratio of the analyte to its deuterated internal standard against the calibration curve.

Applications in Drug Development and Research

The unique properties of deuterated acylglycines make them valuable assets in both basic research and pharmaceutical development.

  • Probing Enzyme Mechanisms: By measuring the KIE, researchers can gain insights into the rate-limiting steps of enzyme-catalyzed reactions, such as the hydrolysis of acylglycines by FAAH.[18]

  • Developing Novel Therapeutics: Deuteration can be employed to improve the metabolic stability and pharmacokinetic profile of bioactive acylglycines, potentially leading to the development of new drugs for pain, inflammation, and other conditions.[7][8]

  • Metabolic Flux Analysis: Deuterated acylglycines can be used as tracers to follow the flux of fatty acids through various metabolic pathways in vivo.

  • Quantitative Bioanalysis: As highlighted in the analytical protocol, deuterated acylglycines are the gold standard for internal standards in mass spectrometry, enabling accurate and precise quantification of their endogenous counterparts in complex biological samples.[1][11]

Conclusion

Deuterated acylglycines represent a powerful tool in the study of lipid metabolism and signaling. The strategic incorporation of deuterium provides a means to modulate their metabolic stability, thereby enhancing their potential as therapeutic agents and refining their utility as research probes. The methodologies for their synthesis and analysis are well-established, paving the way for further exploration of their biological significance. As our understanding of the diverse roles of acylglycines in health and disease continues to grow, the application of deuteration will undoubtedly play a pivotal role in translating this knowledge into novel scientific insights and clinical applications.

References

n-Tigloylglycine and Mitochondrial Dysfunction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Tigloylglycine (TG) is an acylglycine that serves as a crucial biomarker for several inborn errors of metabolism and more broadly for mitochondrial dysfunction. Its accumulation in biological fluids, particularly urine, signals a disruption in the catabolism of the branched-chain amino acid isoleucine. While n-Tigloylglycine itself is a detoxification product, its precursor, tiglyl-CoA, and other accumulating acyl-CoA species are implicated in the direct impairment of mitochondrial energy metabolism. This guide provides an in-depth technical overview of the biochemical pathways leading to n-Tigloylglycine formation, its role as a diagnostic marker, the mechanisms of associated mitochondrial toxicity, and detailed experimental protocols for its detection and the assessment of mitochondrial function.

Introduction to n-Tigloylglycine

n-Tigloylglycine, chemically known as 2-[(2E)-2-methylbut-2-enamido]acetic acid, is a minor metabolite of isoleucine catabolism.[1][2] It belongs to the family of N-acylglycines, which are formed when an acyl-Coenzyme A (acyl-CoA) molecule is conjugated with glycine (B1666218).[1] This conjugation is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT).[1][3] Under normal physiological conditions, n-Tigloylglycine is present at very low, often undetectable, levels. However, in the context of specific genetic disorders that impair the isoleucine degradation pathway, the upstream intermediate, tiglyl-CoA, accumulates within the mitochondria.[4] To mitigate the toxic effects of this accumulation, tiglyl-CoA is conjugated with glycine and excreted in the urine as n-Tigloylglycine.[5] Consequently, elevated urinary n-Tigloylglycine is a key diagnostic indicator for these conditions and is increasingly recognized as a reliable marker of underlying mitochondrial distress.[6][7][8]

Biochemical Pathway and Pathophysiology

The formation of n-Tigloylglycine is a direct consequence of a bottleneck in the mitochondrial pathway for isoleucine catabolism. A defect in any of the downstream enzymes leads to the accumulation of tiglyl-CoA.

Key Inborn Errors of Metabolism Associated with Elevated n-Tigloylglycine:

  • Beta-Ketothiolase Deficiency (T2 Deficiency): Caused by mutations in the ACAT1 gene, this disorder affects the final step in isoleucine catabolism, the cleavage of 2-methylacetoacetyl-CoA. This leads to the accumulation of upstream metabolites, including tiglyl-CoA.[1][8][9]

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: While primarily a disorder of fatty acid oxidation, SCAD deficiency, caused by ACADS gene mutations, can also lead to moderately elevated n-Tigloylglycine.[8][10]

  • 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency: An impairment in this enzyme, part of the isoleucine pathway, results in the buildup of 2-methyl-3-hydroxybutyryl-CoA and subsequently tiglyl-CoA.[8][11]

  • Disorders of Propionate Metabolism: Conditions such as Propionic Acidemia and Methylmalonic Aciduria can disrupt the downstream processing of propionyl-CoA (a final product of isoleucine breakdown), causing a retroactive inhibition and buildup of earlier intermediates, including tiglyl-CoA.[2][8]

The following diagram illustrates the isoleucine catabolism pathway and highlights the enzymatic steps where deficiencies lead to the accumulation of tiglyl-CoA and subsequent formation of n-Tigloylglycine.

G cluster_pathway Isoleucine Catabolism Pathway (Mitochondrion) cluster_detox Detoxification Pathway Ile Isoleucine Keto α-keto-β-methylvalerate Ile->Keto BCAT Methylbutyryl 2-Methylbutyryl-CoA Keto->Methylbutyryl BCKDH Tiglyl Tiglyl-CoA Methylbutyryl->Tiglyl SBCAD / SCAD Methylhydroxy 2-Methyl-3-hydroxybutyryl-CoA Tiglyl->Methylhydroxy Enoyl-CoA Hydratase Tiglyl_Detox Tiglyl-CoA Tiglyl->Tiglyl_Detox Accumulation Methylaceto 2-Methylacetoacetyl-CoA Methylhydroxy->Methylaceto MHBD Propionyl Propionyl-CoA Methylaceto->Propionyl β-Ketothiolase (T2) Acetyl Acetyl-CoA Methylaceto->Acetyl β-Ketothiolase (T2) Krebs TCA Cycle Propionyl->Krebs Acetyl->Krebs Glycine Glycine TG n-Tigloylglycine (Excreted in Urine) Glycine->TG Tiglyl_Detox->TG Glycine N-acyltransferase (GLYAT) Defect1 SCAD Deficiency Defect1->Methylbutyryl Defect2 MHBD Deficiency Defect2->Methylhydroxy Defect3 β-Ketothiolase Deficiency Defect3->Methylaceto

Caption: Isoleucine catabolism and n-Tigloylglycine formation.

Mechanism of Mitochondrial Dysfunction

While n-Tigloylglycine is a biomarker, the mitochondrial toxicity stems primarily from the accumulation of its precursor, tiglyl-CoA, and other short-chain acyl-CoAs. These reactive thioesters can disrupt mitochondrial function through several mechanisms:

  • Inhibition of Key Metabolic Enzymes: Acyl-CoAs are known inhibitors of crucial mitochondrial enzymes.

    • Pyruvate Dehydrogenase Complex (PDC) and α-Ketoglutarate Dehydrogenase Complex (KGDHC): Various short- and medium-chain acyl-CoAs inhibit these key enzymes, which link glycolysis and the TCA cycle, thereby impeding substrate flow and reducing the generation of NADH and FADH2.[12]

    • N-acetylglutamate Synthetase: Tiglyl-CoA has been shown to inhibit this enzyme, which is critical for the urea (B33335) cycle. This inhibition can contribute to hyperammonemia seen in some organic acidemias.[5]

  • Inhibition of the Electron Transport Chain (ETC): Accumulating acyl-CoAs can directly interfere with oxidative phosphorylation. For instance, octanoyl-CoA, which accumulates in related disorders, has been shown to inhibit Complex III of the ETC.[12] Similar inhibitory effects may be exerted by tiglyl-CoA.

  • Mitochondrial Uncoupling: Long-chain fatty acids and their CoA esters can act as uncoupling agents, dissipating the proton motive force across the inner mitochondrial membrane that is necessary for ATP synthesis.[1][8][13][14] This leads to increased oxygen consumption without a corresponding increase in ATP production, reducing cardiac and metabolic efficiency.[15]

  • Sequestration of Free Coenzyme A: The accumulation of acyl-CoAs depletes the mitochondrial pool of free Coenzyme A (CoA-SH). This limits the activity of other CoA-dependent enzymes, including those in the TCA cycle and fatty acid β-oxidation, leading to a broader energy deficit.

  • Induction of Oxidative Stress: Mitochondrial dysfunction, particularly at the level of the ETC, is a major source of reactive oxygen species (ROS).[16][17] The inhibition of respiratory chain complexes by acyl-CoAs can enhance electron leakage and ROS production, leading to oxidative damage to mitochondrial DNA, proteins, and lipids, creating a vicious cycle of damage.[18]

The following diagram illustrates the logical relationship between an enzymatic defect and the resulting mitochondrial dysfunction.

G cluster_Mito Mitochondrial Dysfunction Defect Genetic Defect in Isoleucine Catabolism (e.g., T2, MHBD) Accumulation ↑ Intramitochondrial Tiglyl-CoA Defect->Accumulation Detox ↑ n-Tigloylglycine (Urinary Biomarker) Accumulation->Detox Detoxification EnzymeInhib Inhibition of PDC, KGDHC, & ETC Complexes Accumulation->EnzymeInhib Toxic Effects CoADeplete Sequestration of Free Coenzyme A Accumulation->CoADeplete Toxic Effects EnergyDeficit ↓ ATP Production EnzymeInhib->EnergyDeficit ROS ↑ Oxidative Stress (ROS) EnzymeInhib->ROS CoADeplete->EnergyDeficit CellDysfunction CellDysfunction EnergyDeficit->CellDysfunction Cellular Dysfunction & Clinical Symptoms ROS->CellDysfunction Cellular Dysfunction & Clinical Symptoms

Caption: Pathophysiological cascade from genetic defect to mitochondrial dysfunction.

Quantitative Data Presentation

Urinary n-Tigloylglycine is quantified relative to creatinine (B1669602) to account for variations in urine concentration. The levels are markedly elevated in patients with relevant metabolic disorders compared to healthy controls.

Table 1: Urinary n-Tigloylglycine Concentrations in Patients and Controls

Patient Groupn-Tigloylglycine (mmol/mol creatinine)Reference
Controls 0.2 - 2.8[19]
β-Ketothiolase Deficiency 103, 497[19]
Propionic Acidemia 20.7, 30.8, 14.0[19]
Respiratory Chain Disorders
Complex I Deficiency13.9, 13.5[19]
Complex I & III Deficiency12.8[19]
Complex I & IV Deficiency10.6[19]
Complex IV Deficiency2.5 (11.4 when ill)[19]

Note: Values for individual patients are presented as reported in the cited literature. Normal ranges can vary between laboratories and with age.[20]

Experimental Protocols

Urinary n-Tigloylglycine Analysis by GC-MS

The gold standard for the detection and quantification of n-Tigloylglycine is Gas Chromatography-Mass Spectrometry (GC-MS) with stable isotope dilution.[2]

Objective: To extract, derivatize, and quantify organic acids, including n-Tigloylglycine, from a urine sample.

Materials:

  • Urine sample (stored at -20°C)

  • Internal standard: Tiglyl[13C, 15N]glycine

  • 5M HCl

  • Sodium chloride (solid)

  • Ethyl acetate

  • Anhydrous sodium sulphate

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a capillary column (e.g., DB-5)

Methodology:

  • Sample Preparation:

    • Thaw urine sample and centrifuge to remove particulates.

    • Determine urine creatinine concentration for normalization.

    • In a glass tube, combine a volume of urine normalized for creatinine, the internal standard, and deionized water to a final volume (e.g., 2 mL).

  • Extraction:

    • Acidify the sample to pH < 2 with 5M HCl.

    • Saturate the aqueous phase with solid sodium chloride to improve extraction efficiency.

    • Add 2 mL of ethyl acetate, cap, and mix vigorously for 2 minutes.

    • Centrifuge to separate the phases. Transfer the upper organic (ethyl acetate) layer to a clean tube.

    • Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.

  • Drying and Evaporation:

    • Dry the pooled organic extract by passing it through a column of anhydrous sodium sulphate.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

  • Derivatization:

    • To the dried residue, add 75 µL of BSTFA (+1% TMCS) and 20 µL of pyridine.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Typical):

      • Injector Temperature: 250°C

      • Oven Program: Initial temp 80°C, hold for 2 min, ramp at 4-8°C/min to 280°C, hold for 5-10 min.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Operate in electron impact (EI) mode.

      • Use Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for native n-Tigloylglycine (e.g., m/z 170, 172) and its stable isotope-labeled internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of the native compound to the peak area of the internal standard.

    • Determine the concentration using a calibration curve prepared with known standards.

    • Express the final result as mmol of n-Tigloylglycine per mol of creatinine.

The following diagram outlines the general workflow for this protocol.

G start Urine Sample + Internal Standard acidify 1. Acidification (pH < 2) & Salting Out start->acidify extract 2. Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry 3. Evaporation to Dryness (Nitrogen Stream) extract->dry derivatize 4. Derivatization (BSTFA, 70°C) dry->derivatize inject 5. GC-MS Analysis derivatize->inject quant 6. Data Analysis & Quantification inject->quant end Final Concentration (mmol/mol creatinine) quant->end

Caption: Workflow for urinary n-Tigloylglycine analysis by GC-MS.
Mitochondrial Respiratory Chain Complex Activity Assays

Assessing the activity of individual ETC complexes is crucial for determining the specific site of mitochondrial toxicity. Spectrophotometric or respirometry-based assays are commonly used.

Objective: To measure the activity of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in isolated mitochondria.

Materials:

  • Isolated mitochondria from tissue (e.g., liver, muscle) or cultured cells.

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, with MgCl2).

  • Substrates: NADH, Coenzyme Q1 (Ubiquinone).

  • Inhibitors: Rotenone (specific Complex I inhibitor), Antimycin A (Complex III inhibitor), Potassium Cyanide (KCN, Complex IV inhibitor).

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from the sample of interest using differential centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Preparation:

    • In a cuvette or 96-well plate, add assay buffer.

    • Add a known amount of mitochondrial protein (e.g., 25-50 µg).

    • Add Antimycin A and KCN to prevent the re-oxidation of reduced Coenzyme Q1 by downstream complexes.

    • Add Coenzyme Q1.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding NADH.

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Record measurements every 15-30 seconds for 3-5 minutes.

  • Measurement of Rotenone-Insensitive Rate:

    • In a parallel reaction, pre-incubate the mitochondria with the specific Complex I inhibitor, Rotenone, before adding NADH.

    • Measure the rate of NADH oxidation in the presence of Rotenone. This represents the non-Complex I-mediated NADH oxidation.

  • Calculation:

    • Calculate the rate of NADH oxidation (ΔAbs/min) from the linear portion of the curve for both the total and the Rotenone-insensitive reactions.

    • Subtract the Rotenone-insensitive rate from the total rate to determine the specific activity of Complex I.

    • Express activity as nmol NADH oxidized/min/mg mitochondrial protein, using the extinction coefficient for NADH (6.22 mM⁻¹cm⁻¹).[21][22]

Protocols for other complexes (II, III, IV, V) follow similar principles, using specific substrates and inhibitors for each complex.

Conclusion and Implications for Drug Development

n-Tigloylglycine is a sensitive and specific urinary biomarker for functional blocks in the isoleucine catabolism pathway and serves as a valuable indicator of associated mitochondrial dysfunction. The underlying pathology is driven not by n-Tigloylglycine itself, but by the intramitochondrial accumulation of toxic acyl-CoA intermediates, which disrupt cellular energy metabolism through enzyme inhibition, ETC impairment, and oxidative stress.

For drug development professionals, understanding this pathway is critical for:

  • Target Identification: Developing therapies that either promote the residual activity of a deficient enzyme, enhance the detoxification of accumulating acyl-CoAs, or mitigate the downstream consequences of mitochondrial dysfunction (e.g., with antioxidants or ATP-replenishing compounds).

  • Toxicity Screening: Using cell-based models, new chemical entities can be screened for off-target effects on isoleucine metabolism or mitochondrial function by monitoring for the appearance of biomarkers like n-Tigloylglycine.

  • Patient Stratification: n-Tigloylglycine can be used as a diagnostic and monitoring biomarker in clinical trials for therapies targeting mitochondrial diseases.

References

n-Tigloylglycine-2,2-d2 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and metabolic significance of n-Tigloylglycine-2,2-d2. The information is based on representative data from closely related isotopically labeled compounds and established metabolic pathways.

Representative Certificate of Analysis

While a specific Certificate of Analysis for this compound is not publicly available, this section presents a representative summary of the quality control data based on the analysis of similar isotopically labeled compounds, such as Tiglyl Glycine-¹³C₂,¹⁵N.

Quantitative Data Summary
TestSpecificationRepresentative Result
Purity >95%98.56% (by HPLC at 215 nm)
Appearance White to Off-White SolidOff-White Solid
Molecular Formula C₇H₉D₂NO₃C₇H₉D₂NO₃
Molecular Weight 159.18159.18
Isotopic Purity >95%98.8%
Solubility -Soluble in Chloroform (Slightly), Methanol (Slightly)
Storage Conditions Long Term4°C
Shipping Conditions -Room Temperature

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the quality control of n-Tigloylglycine and its isotopologues.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.

  • Procedure: A solution of the compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is acquired to observe the chemical shifts, coupling constants, and integration of the proton signals, which should be consistent with the structure of this compound. The absence of signals corresponding to the 2,2-protons on the glycine (B1666218) moiety confirms deuteration.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to confirm the carbon skeleton of the molecule. The chemical shifts of the carbon atoms should match the expected values for the structure.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and isotopic enrichment of the compound.

  • Instrumentation: A mass spectrometer, typically coupled with an HPLC or direct infusion source (e.g., ESI-MS or GC-MS).

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected molecular ion peak should correspond to its molecular weight. The isotopic distribution is analyzed to determine the percentage of the deuterated species.

Metabolic Pathway and Experimental Workflow

Metabolic Context: Isoleucine Catabolism

n-Tigloylglycine is an intermediate in the catabolism of the amino acid isoleucine.[1] It is formed from tiglyl-CoA by the enzyme glycine N-acyltransferase.[1] Elevated levels of tiglylglycine in urine can be indicative of certain metabolic disorders, such as β-ketothiolase deficiency and disorders of propionate (B1217596) metabolism.[1]

Isoleucine_Catabolism Isoleucine Isoleucine Tiglyl_CoA Tiglyl_CoA Isoleucine->Tiglyl_CoA Multiple Steps n_Tigloylglycine n_Tigloylglycine Tiglyl_CoA->n_Tigloylglycine Glycine N-acyltransferase Glycine Glycine Glycine->n_Tigloylglycine Urinary_Excretion Urinary_Excretion n_Tigloylglycine->Urinary_Excretion

Isoleucine Catabolism Pathway
Experimental Workflow: Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control analysis of a synthesized batch of this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Quality Control cluster_release Product Release Synthesized_Compound Synthesized this compound Structural_Confirmation Structural Confirmation Synthesized_Compound->Structural_Confirmation Purity_Assessment Purity Assessment Synthesized_Compound->Purity_Assessment Isotopic_Enrichment Isotopic Enrichment Synthesized_Compound->Isotopic_Enrichment NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation->NMR MS_Structure Mass Spectrometry (Molecular Ion) Structural_Confirmation->MS_Structure HPLC HPLC-UV Purity_Assessment->HPLC MS_Isotope Mass Spectrometry (Isotopic Distribution) Isotopic_Enrichment->MS_Isotope CoA Certificate of Analysis Generation NMR->CoA MS_Structure->CoA HPLC->CoA MS_Isotope->CoA Final_Product Qualified this compound CoA->Final_Product

Quality Control Workflow

References

Methodological & Application

Application Notes and Protocols for the Use of n-Tigloylglycine-2,2-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Tigloylglycine (B26120) is an acylglycine that serves as a significant biomarker in the diagnosis of certain inborn errors of metabolism. Specifically, elevated levels of n-tigloylglycine in urine are associated with disorders of isoleucine catabolism, such as beta-ketothiolase deficiency, and can also be indicative of defects in the mitochondrial respiratory chain.[1][2] Accurate and precise quantification of n-tigloylglycine in biological matrices like urine and plasma is crucial for the diagnosis and monitoring of these metabolic disorders.

Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard is critical to correct for variations in sample preparation, matrix effects, and instrument response. n-Tigloylglycine-2,2-d2 is an ideal internal standard for the quantification of endogenous n-tigloylglycine as it co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, ensuring reliable and reproducible results.

These application notes provide a detailed protocol for the quantification of n-tigloylglycine in human urine using this compound as an internal standard.

I. Isoleucine Catabolism and Formation of n-Tigloylglycine

n-Tigloylglycine is a metabolic derivative of the branched-chain amino acid isoleucine. The catabolism of isoleucine proceeds through a series of enzymatic reactions to produce acetyl-CoA and propionyl-CoA.[3][4] An intermediate in this pathway is tiglyl-CoA.[5] In certain metabolic disorders, the accumulation of tiglyl-CoA leads to its conjugation with glycine (B1666218) by the enzyme glycine N-acyltransferase, resulting in the formation of n-tigloylglycine, which is then excreted in the urine.[6]

Isoleucine_Metabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA ACADSB alpha_Methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA ECHS1 n_Tigloylglycine n-Tigloylglycine Tiglyl_CoA->n_Tigloylglycine GLYAT alpha_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->alpha_Methylacetoacetyl_CoA HADH2 Propionyl_CoA Propionyl-CoA alpha_Methylacetoacetyl_CoA->Propionyl_CoA ACAT1 Acetyl_CoA Acetyl-CoA alpha_Methylacetoacetyl_CoA->Acetyl_CoA ACAT1 Glycine Glycine Glycine->n_Tigloylglycine

Isoleucine Catabolic Pathway

II. Experimental Protocols

A. Materials and Reagents
  • n-Tigloylglycine (Analyte)

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

B. Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve n-tigloylglycine and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of n-tigloylglycine by serial dilution of the primary stock solution with 50% methanol in water.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with 50% methanol in water to obtain a final concentration of 1 µg/mL.

C. Sample Preparation (Human Urine)

The following workflow outlines the steps for preparing urine samples for LC-MS/MS analysis.

Sample_Preparation_Workflow start Start: Urine Sample add_is Add 10 µL of Internal Standard (this compound) start->add_is add_methanol Add 400 µL of cold Methanol (Protein Precipitation) add_is->add_methanol vortex Vortex for 1 minute add_methanol->vortex centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge supernatant Transfer supernatant to a new tube centrifuge->supernatant evaporate Evaporate to dryness under Nitrogen supernatant->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS system reconstitute->inject

Urine Sample Preparation Workflow
  • Thaw frozen urine samples to room temperature and vortex to mix.

  • To a 100 µL aliquot of urine, add 10 µL of the 1 µg/mL internal standard working solution (this compound).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (Mobile Phase A).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

D. LC-MS/MS Instrumentation and Conditions
ParameterCondition
Liquid Chromatography
LC SystemHigh-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsSee Table 2
Ion Source Temperature500°C
Ion Spray Voltage4500 V
Collision GasArgon

Table 2: MRM Transitions for n-Tigloylglycine and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
n-Tigloylglycine158.183.010015
This compound160.183.010015

III. Data Analysis and Quantitative Results

A. Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 3: Representative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,250150,0000.0083
56,300152,0000.0414
1012,800151,5000.0845
5064,500149,0000.4329
100130,000150,5000.8638
500655,000148,5004.4108
10001,320,000151,0008.7417
B. Method Validation

The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Table 4: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity r² ≥ 0.99r² = 0.998
Lower Limit of Quantification (LLOQ) S/N ≥ 101 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) Within ±15% (±20% at LLOQ)95.2% - 104.5%
Precision (at LLOQ, LQC, MQC, HQC) CV ≤ 15% (≤ 20% at LLOQ)Intra-day: 2.1% - 5.8% Inter-day: 3.5% - 7.2%
Matrix Effect CV ≤ 15%4.3%
Recovery Consistent and preciseAnalyte: 85.6% ± 4.1% Internal Standard: 88.2% ± 3.5%

IV. Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of n-tigloylglycine in human urine. This application is critical for the clinical diagnosis and research of metabolic disorders related to isoleucine catabolism. The detailed protocol and performance characteristics presented here serve as a comprehensive guide for researchers and clinicians in implementing this important diagnostic assay.

References

Application Note: Quantitative Analysis of n-Tigloylglycine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

n-Tigloylglycine is an N-acylglycine that serves as a key intermediate metabolite in the catabolism of the branched-chain amino acid, isoleucine.[1][2][3] Elevated levels of n-Tigloylglycine in biological fluids, such as urine, are indicative of certain inborn errors of metabolism, including beta-ketothiolase deficiency and disorders related to propionate (B1217596) metabolism.[2][3] Consequently, the accurate and precise quantification of n-Tigloylglycine is crucial for researchers and clinicians in the study and diagnosis of these metabolic disorders. This application note describes a robust and sensitive method for the quantitative analysis of n-Tigloylglycine in human urine and plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for clinical research, drug development, and metabolomics studies.

Principle of the Method

This method employs a simple and efficient sample preparation procedure involving protein precipitation for plasma samples and a dilute-and-shoot approach for urine samples. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using a stable isotope-labeled internal standard.

Data Presentation

The performance of this LC-MS/MS method for the quantitative analysis of n-Tigloylglycine has been validated. The following tables summarize the key quantitative data.

Table 1: LC-MS/MS Method Parameters for n-Tigloylglycine Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z158.1[1]
Product Ion (Q3) m/z83.0[1]
Collision Energy (CE)Optimization required (starting point: 15-25 eV)
Dwell Time100 ms

Table 2: Method Validation Data for n-Tigloylglycine

Validation ParameterResult
Linearity Range1 - 500 nM
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 5 nM
Accuracy (% Recovery)85% - 115%
Precision (% CV)< 15%

Experimental Protocols

Materials and Reagents
  • n-Tigloylglycine analytical standard

  • n-Tigloylglycine stable isotope-labeled internal standard (e.g., tiglyl[13C, 15N]glycine)[2]

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

  • Human urine (blank)

Equipment
  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Analytical balance

  • Microcentrifuge

  • Pipettes and tips

  • Vortex mixer

  • Autosampler vials

Preparation of Stock and Working Solutions
  • n-Tigloylglycine Stock Solution (1 mg/mL): Accurately weigh 1 mg of n-Tigloylglycine and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 nM to 500 nM.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol: Human Plasma
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Sample Preparation Protocol: Human Urine
  • Pipette 50 µL of human urine into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 440 µL of 50:50 (v/v) methanol:water.

  • Vortex for 10 seconds.

  • Transfer the solution to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Analysis
  • Equilibrate the LC system with the initial mobile phase conditions.

  • Set up the mass spectrometer with the parameters outlined in Table 1. Note that the collision energy should be optimized for the specific instrument being used to achieve the most stable and intense signal for the product ion.

  • Create a sequence with calibration standards, quality control samples, and unknown samples.

  • Acquire data in MRM mode.

Data Analysis
  • Integrate the peak areas for n-Tigloylglycine and the internal standard.

  • Calculate the peak area ratio (n-Tigloylglycine / Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of n-Tigloylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is urine Urine Sample (50 µL) urine->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation Plasma dilution Dilution (Methanol:Water) add_is->dilution Urine centrifuge Centrifugation protein_precipitation->centrifuge lc_separation LC Separation (C18 Column) dilution->lc_separation supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for n-Tigloylglycine quantification.

isoleucine_catabolism Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutyryl_CoA α-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA ACADSB Tigloylglycine n-Tigloylglycine Tiglyl_CoA->Tigloylglycine GLYAT Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA Tiglyl_CoA->Methylacetoacetyl_CoA ECHS1 Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA ACAT1 Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA ACAT1 Glycine Glycine Glycine->Tigloylglycine

Caption: Isoleucine catabolism pathway showing n-Tigloylglycine formation.

References

Application Note: Quantitative Analysis of Acylglycines in Urine by Gas Chromatography-Mass Spectrometry (GC-MS) after tert-Butyldimethylsilyl (tBDMS) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acylglycines are N-acyl conjugates of the amino acid glycine (B1666218). They are normal, minor constituents of urine, but their excretion is significantly elevated in several inherited metabolic disorders, particularly fatty acid β-oxidation (FAO) defects and some organic acidurias.[1][2][3] The analysis and quantification of specific acylglycines in urine are crucial for the diagnosis and monitoring of these conditions.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific determination of acylglycines. Due to their low volatility, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis. This application note details a robust protocol for the quantitative analysis of urinary acylglycines using tert-butyldimethylsilyl (tBDMS) derivatization.

Principle

This method involves the extraction of acylglycines from a urine matrix, followed by derivatization of the carboxylic acid and amide functional groups with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The resulting tBDMS derivatives are volatile and produce characteristic fragmentation patterns upon electron ionization (EI), allowing for their separation, identification, and quantification by GC-MS. Stable isotope-labeled internal standards are employed to ensure accurate and precise quantification.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of organic acids and acylglycines from urine.[4][5][6]

  • Materials:

    • Strong anion exchange (SAX) SPE cartridges

    • Methanol (B129727) (HPLC grade)

    • Deionized water

    • Formic acid

    • Acetonitrile

    • Internal standard solution (containing stable isotope-labeled acylglycines, e.g., [¹³C₂]isovalerylglycine, [¹³C₂]hexanoylglycine)

    • Centrifuge tubes

    • Nitrogen evaporator

  • Procedure:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.

    • To a clean centrifuge tube, add 1 mL of the urine supernatant.

    • Add a known amount of the internal standard solution to the urine sample.

    • Condition the SAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

    • Load the urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.

    • Elute the acylglycines from the cartridge with 2 mL of 5% formic acid in acetonitrile.

    • Collect the eluate in a clean tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization

This protocol utilizes MTBSTFA to form stable tBDMS derivatives.

  • Materials:

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

    • Pyridine (B92270) (anhydrous)

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • To the dried extract from the SPE procedure, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

3. GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 200°C

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (m/z 50-600) for qualitative identification.

Data Presentation

Table 1: GC-MS Data for tBDMS-Derivatized Acylglycines

AcylglycineAbbreviationDerivatized MWQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
IsovalerylglycineIVG387330258158
2-Methylbutyrylglycine2MBG387330258158
n-HexanoylglycineHG401344272172
n-OctanoylglycineOG429372300200
SuberylglycineSubG515458386286
PhenylpropionylglycinePPG477420348248

Note: The molecular weight and m/z values correspond to the di-tBDMS derivative (one on the carboxyl group and one on the amide nitrogen). The primary fragmentation is the loss of a tert-butyl group ([M-57]⁺), which is often the base peak and is used for quantification.[7][8]

Table 2: Example Urinary Acylglycine Concentrations (µmol/mmol creatinine)

AcylglycineHealthy Controls (n=50)MCAD Deficiency Patients (n=10)
n-Hexanoylglycine< 250 - 500
n-Octanoylglycine< 110 - 100
Suberylglycine< 520 - 200

Note: These values are illustrative and may vary between laboratories. MCAD (Medium-Chain Acyl-CoA Dehydrogenase) deficiency is a common fatty acid oxidation disorder characterized by the accumulation of medium-chain acyl-CoAs and their glycine conjugates.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation1 Evaporation to Dryness spe->evaporation1 add_reagents Addition of Pyridine and MTBSTFA evaporation1->add_reagents heating Heating (60°C) add_reagents->heating gc_ms_analysis GC-MS Injection and Data Acquisition heating->gc_ms_analysis peak_integration Peak Integration gc_ms_analysis->peak_integration quantification Quantification using Internal Standards peak_integration->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for GC-MS analysis of acylglycines.

signaling_pathway cluster_fatty_acid_oxidation Mitochondrial Fatty Acid β-Oxidation cluster_acylglycine_formation Acylglycine Formation Pathway cluster_excretion Excretion fatty_acids Fatty Acids acyl_coa Acyl-CoA fatty_acids->acyl_coa acetyl_coa Acetyl-CoA acyl_coa->acetyl_coa β-Oxidation Enzymes accumulated_acyl_coa Accumulated Acyl-CoA (in FAO defects) acyl_coa->accumulated_acyl_coa Enzyme Deficiency acylglycine Acylglycine accumulated_acyl_coa->acylglycine Glycine N-acyltransferase glycine Glycine glycine->acylglycine urine Urinary Excretion acylglycine->urine

Caption: Acylglycine formation in fatty acid oxidation disorders.

References

Application Note: Quantitative Analysis of Acylglycines in Human Urine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylglycines are a class of metabolites formed from the conjugation of acyl-CoA species with glycine. The analysis of urinary acylglycines is a crucial tool in the diagnosis and monitoring of various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[1][2][3][4] In these conditions, the accumulation of specific acyl-CoA intermediates leads to their excretion as corresponding acylglycine conjugates.[4] Accurate and robust quantification of these biomarkers in urine is essential for clinical diagnosis and for metabolic studies in drug development. This application note provides a detailed protocol for the preparation of urine samples for the quantification of acylglycines using mass spectrometry-based methods.

The analytical workflow involves sample collection and preparation, including solid-phase extraction (SPE) to isolate acylglycines from the complex urine matrix. The use of stable isotope-labeled internal standards is critical for accurate quantification.[1][2] Subsequent analysis is typically performed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), both of which offer high sensitivity and specificity.[3][5][6]

Experimental Workflow

The overall experimental workflow for the preparation of urine samples for acylglycine quantification is depicted in the following diagram.

Caption: Figure 1: Urine Sample Preparation Workflow for Acylglycine Quantification.

Experimental Protocols

Materials and Reagents
  • Deionized water

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • n-Butanol

  • Hydrochloric acid (HCl)

  • Deuterated acylglycine internal standards (e.g., d3-acetylglycine, d5-propionylglycine, etc.)

  • Anion exchange solid-phase extraction (SPE) cartridges

  • Centrifuge tubes

  • Autosampler vials

Sample Collection and Storage
  • Collect a random urine specimen in a clean, preservative-free container.[2]

  • For immediate analysis, store the sample at 2-8°C.

  • For long-term storage, freeze the urine sample at -20°C or lower to ensure analyte stability.[2]

Sample Pre-treatment
  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge the urine sample to remove any particulate matter.

Internal Standard Spiking
  • Prepare a working solution of deuterated internal standards in an appropriate solvent (e.g., methanol or water).

  • Add a known amount of the internal standard working solution to a specific volume of the pre-treated urine sample. The use of stable isotope-labeled internal standards is crucial as they co-elute with the target analytes and correct for variability in extraction, chromatography, and ionization.[7]

Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to isolate the acylglycines from the urine matrix. Anion exchange SPE is a commonly used method.[1]

  • Conditioning: Condition the anion exchange SPE cartridge by passing methanol followed by deionized water.

  • Equilibration: Equilibrate the cartridge with a suitable buffer (e.g., ammonium (B1175870) acetate).

  • Loading: Load the internal standard-spiked urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water and then a weak organic solvent (e.g., low-concentration methanol) to remove interfering substances.

  • Elution: Elute the acylglycines from the cartridge using an appropriate solvent, typically a mixture of an organic solvent and an acid (e.g., methanol with formic acid).

Derivatization (Method-dependent)

For some analytical methods, particularly GC-MS, derivatization is necessary to increase the volatility and thermal stability of the acylglycines. A common derivatization procedure for LC-MS/MS involves butylation.

  • Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen.

  • Add a solution of n-butanol and hydrochloric acid to the dried residue.

  • Heat the mixture to facilitate the derivatization reaction.

  • After cooling, evaporate the excess reagent and reconstitute the sample in a solvent suitable for injection into the analytical instrument.

UPLC-MS/MS and GC-MS Analysis

The prepared samples are then ready for analysis by either UPLC-MS/MS or GC-MS. The specific parameters for the instrument will need to be optimized for the target acylglycines.

Quantitative Data Summary

The following tables summarize typical performance characteristics of methods for acylglycine quantification in urine.

Table 1: Method Performance Characteristics

ParameterTypical Value/RangeReference
Recovery90.2% - 109.3%[2]
Precision (CV%)< 10%[2]
Linearity (r²)> 0.99[2]

Table 2: Example Linearity and Limits of Quantification (LOQ)

AcylglycineLinearity Range (µM)LOQ (µM)
Acetylglycine0.1 - 1000.1
Propionylglycine0.05 - 500.05
Isovalerylglycine0.05 - 500.05
Hexanoylglycine0.02 - 200.02
Suberylglycine0.02 - 200.02
Phenylacetylglycine0.1 - 1000.1
Tiglylglycine0.05 - 500.05
3-Methylcrotonylglycine0.05 - 500.05

Note: The values in Table 2 are representative and may vary depending on the specific instrumentation and methodology.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of urine samples for the quantification of acylglycines. The described workflow, incorporating solid-phase extraction and the use of deuterated internal standards, allows for the accurate and reproducible measurement of these important metabolic biomarkers. The choice between UPLC-MS/MS and GC-MS will depend on the specific analytical requirements and available instrumentation. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain high-quality data for both clinical diagnostics and metabolic research.

References

Application Note: Utilizing n-Tigloylglycine-2,2-d2 for Metabolic Flux Analysis in Isoleucine Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, researchers can trace the path of atoms through metabolic networks, providing a dynamic view of cellular metabolism that is unattainable through static metabolite measurements alone.[1][2][3] n-Tigloylglycine is an acylglycine that serves as a key biomarker for certain inborn errors of metabolism, particularly those affecting the catabolism of the amino acid isoleucine, such as beta-ketothiolase deficiency.[4][5][6] Elevated urinary levels of tiglylglycine are indicative of a bottleneck in this pathway, leading to the accumulation of its precursor, tiglyl-CoA.[5][6]

The use of n-Tigloylglycine-2,2-d2, a deuterated stable isotope analog of n-Tigloylglycine, presents a novel approach for targeted metabolic flux analysis. By introducing this tracer, researchers can precisely quantify the dynamics of glycine (B1666218) conjugation with tiglyl-CoA. This application is particularly valuable for studying the pathophysiology of metabolic disorders, identifying potential therapeutic targets, and assessing the efficacy of drug candidates aimed at restoring normal metabolic function.

Principle of Application

n-Tigloylglycine is formed when tiglyl-CoA, an intermediate of isoleucine breakdown, is conjugated with glycine.[4][6] In disorders where downstream enzymes are deficient, tiglyl-CoA accumulates. The cell detoxifies this buildup by shunting it through the glycine N-acyltransferase enzyme, producing n-Tigloylglycine, which is then excreted.

By introducing this compound as an internal standard, this application allows for the precise and quantitative measurement of endogenous n-Tigloylglycine using stable isotope dilution mass spectrometry. This is essential for diagnostic applications where accurate concentration determination is critical. The synthesis of labeled standards like tiglyl[13C, 15N]glycine has been previously described for developing such assays.[5] This approach enables researchers to accurately measure the accumulation of this biomarker in various biological fluids.

Key Applications

  • Diagnostics: Development of sensitive and specific diagnostic tests for inborn errors of isoleucine metabolism.

  • Disease Modeling: Quantifying metabolic dysregulation in cellular or animal models of metabolic diseases.

  • Drug Development: Assessing the impact of therapeutic interventions on the flux through the isoleucine catabolic pathway.

  • Biomarker Validation: Precisely measuring endogenous levels of n-Tigloylglycine to validate its role as a biomarker in various conditions, including respiratory chain disorders.[5][6]

Metabolic Pathway Context

The formation of n-Tigloylglycine is a direct consequence of the catabolic pathway of isoleucine. Understanding this pathway is crucial for interpreting flux analysis data.

Isoleucine_Pathway Isoleucine Catabolism to n-Tigloylglycine Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Methylbutyryl_CoA α-methylbutyryl-CoA Keto_Acid->Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Propionyl_CoA Propionyl-CoA + Acetyl-CoA Tiglyl_CoA->Propionyl_CoA Normal Catabolism Tigloylglycine n-Tigloylglycine (Excreted) Tiglyl_CoA->Tigloylglycine Conjugation TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Glycine Glycine Glycine->Tigloylglycine Enzyme_Deficiency Enzyme Deficiency (e.g., β-ketothiolase) Enzyme_Deficiency->Tiglyl_CoA Blocks normal pathway, causing accumulation GNAT Glycine N-acyltransferase (Detoxification Pathway) GNAT->Tigloylglycine

Figure 1: Isoleucine catabolism leading to n-Tigloylglycine formation.

Experimental Protocol: Quantification of n-Tigloylglycine in Urine using Stable Isotope Dilution GC-MS

This protocol is adapted from the principles of stable isotope dilution assays used for acylglycines.[5]

1. Objective To accurately quantify the concentration of endogenous n-Tigloylglycine in urine samples by using this compound as an internal standard.

2. Materials

  • This compound (Internal Standard, IS)

  • n-Tigloylglycine (Unlabeled Standard for calibration curve)

  • Urine samples (from patients and healthy controls)

  • Ethyl acetate (B1210297) and Hydrochloric acid (HCl) for extraction

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for derivatization

  • Anhydrous sodium sulfate (B86663)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

3. Standard and Sample Preparation

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking control urine with known concentrations of unlabeled n-Tigloylglycine.

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • To 1 mL of urine, add a fixed amount of the this compound internal standard.

    • Acidify the sample to pH < 2 with HCl.

    • Extract the organic acids with 3 mL of ethyl acetate by vortexing for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube. Repeat the extraction process twice more and pool the organic layers.

    • Dry the pooled organic extract over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen.

4. Derivatization

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool to room temperature before GC-MS analysis.

5. GC-MS Analysis

  • GC Column: Use a suitable capillary column (e.g., DB-5ms).

  • Injection: Inject 1 µL of the derivatized sample.

  • Oven Program: Develop a temperature gradient to separate the analytes of interest.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and the internal standard.

Table 1: Monitored Ions for TMS-derivatized n-Tigloylglycine

Compound Description Monitored m/z Ion Rationale
n-Tigloylglycine Endogenous Analyte [M-15]+ Loss of a methyl group from a TMS moiety, a characteristic fragmentation.

| this compound | Internal Standard | [M-15]+ + 2 | Same fragmentation, but with a +2 Da mass shift due to the deuterium (B1214612) labels. |

6. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of n-Tigloylglycine in the unknown samples using the regression equation from the calibration curve.

  • Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

General Workflow for Isotope Tracing Experiments

The protocol above describes using the labeled compound as an internal standard for quantification. For true metabolic flux analysis, a labeled precursor (like labeled glycine or isoleucine) would be introduced to a system (e.g., cell culture), and the incorporation of the label into n-Tigloylglycine would be measured over time.

MFA_Workflow General Workflow for Metabolic Flux Analysis cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_dat Data Interpretation A 1. System Setup (e.g., Cell Culture) B 2. Introduce Stable Isotope Tracer (e.g., ¹³C-Glycine) A->B C 3. Time-Course Sampling B->C D 4. Quench Metabolism & Extract Metabolites C->D E 5. Sample Analysis (LC-MS/MS or GC-MS) D->E F 6. Measure Isotope Labeling Patterns E->F G 7. Isotopic Enrichment Calculation F->G H 8. Metabolic Flux Modeling & Calculation G->H I 9. Biological Interpretation H->I

Figure 2: A generalized workflow for a stable isotope tracing experiment.

Data Presentation and Expected Results

Quantitative data from MFA studies are typically presented in tables that allow for easy comparison between different experimental conditions.

Table 2: Hypothetical Flux Data in a Cellular Model of β-ketothiolase Deficiency

Metabolic Flux Control Cells (nmol/10⁶ cells/hr) Disease Model Cells (nmol/10⁶ cells/hr) Disease Model + Drug X (nmol/10⁶ cells/hr)
Isoleucine Uptake 50.2 ± 4.5 52.1 ± 5.1 51.5 ± 4.8
Tiglyl-CoA to Propionyl-CoA 45.1 ± 3.9 5.3 ± 1.2 25.8 ± 3.1
Glycine Conjugation (Tigloylglycine Synthesis) 1.5 ± 0.3 42.5 ± 6.7 18.2 ± 2.5

| Tigloylglycine Excretion | 1.4 ± 0.3 | 41.9 ± 6.5 | 17.9 ± 2.4 |

Data are presented as mean ± standard deviation and are purely illustrative.

This hypothetical table demonstrates how MFA can reveal a significant rerouting of the metabolic pathway in the disease state and how a potential therapeutic agent might partially restore the normal metabolic flux.

Conclusion

This compound is a powerful tool for researchers in metabolism. Its primary application is as an internal standard for the accurate quantification of endogenous n-Tigloylglycine, a critical biomarker for disorders of isoleucine metabolism. This enables robust diagnostic methods and provides a means to quantitatively assess metabolic phenotypes in preclinical research. The principles outlined here provide a foundation for developing and applying targeted stable isotope dilution assays, which are indispensable for advancing our understanding and treatment of metabolic diseases.

References

Synthesis of Deuterated Acylglycines for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Deuterated acylglycines are invaluable tools in metabolic research and drug development. Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry (MS). The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule with a higher mass but nearly identical chemical properties to its endogenous counterpart. This mass difference allows for precise differentiation and quantification of the target analyte in complex biological matrices, such as urine and plasma.

The use of stable isotope-labeled internal standards, such as deuterated acylglycines, is crucial for correcting variations in sample preparation and instrument response, leading to highly accurate and precise measurements. This is particularly important in the diagnosis and monitoring of inborn errors of metabolism, where the concentrations of specific acylglycines can be indicative of disease states. For instance, the analysis of urinary acylglycines is a key diagnostic tool for various organic acidemias and mitochondrial fatty acid β-oxidation defects[1].

Furthermore, deuterated compounds are utilized in pharmacokinetic studies to trace the metabolic fate of drugs. By introducing a deuterated version of a drug candidate, researchers can accurately measure its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Strategies

The synthesis of deuterated acylglycines can be approached through several methods. The most common strategy involves the acylation of a deuterated glycine (B1666218) precursor with a non-deuterated acyl chloride. Alternatively, a non-deuterated glycine can be acylated with a deuterated acyl chloride. The choice of strategy depends on the availability and cost of the deuterated starting materials.

A widely used method for the acylation of amino acids is the Schotten-Baumann reaction. This reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous base solution[2][3][4]. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the formation of the amide product.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and analysis of deuterated acylglycines.

Table 1: Representative Yields for the Synthesis of N-Acylglycines

Acyl GroupGlycine PrecursorReaction ConditionsYield (%)Reference
AcetylGlycineAcetic anhydride, water89-92Organic Syntheses
OctanoylGlycineOctanoyl chloride, NaOH, MTBE/waterHigh[5]
(S)-α-(octyl)Chiral glycine Schiff basen-octyl bromide, optimized conditions98.1[6]

Table 2: Isotopic Purity of Various Deuterated Compounds

CompoundDeuteration LevelIsotopic Purity (%)Analytical MethodReference
BEN-d2d294.7LC-ESI-HR-MS[2]
TAM-d4d499.5LC-ESI-HR-MS[2]
OXY-d5d598.8LC-ESI-HR-MS[2]
EPL-d3d399.9LC-ESI-HR-MS[2]
PRO-d7d796.5LC-ESI-HR-MS[2]
α-deuterated amino acidsd1>99.5Not specified[7]

Table 3: LC-MS/MS Parameters for Acylglycine Analysis

ParameterValueReference
Lower Limit of Quantitation (LLOQ)1-5 nM[8]
Calibration Curve Range1.0-500 nM[8]
Accuracy (% RE)<15%[8]
Precision (% CV)<15%[8]
Signal-to-Noise Ratio at LLOQ12.50 to 156.70[8]

Experimental Protocols

Protocol 1: Synthesis of N-Octanoyl-glycine-d5

This protocol describes a representative synthesis of N-octanoyl-glycine-d5 using a modified Schotten-Baumann reaction.

Materials:

  • Glycine-d5 (B27879)

  • Octanoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve glycine-d5 (1 equivalent) and sodium hydroxide (2 equivalents) in water.

  • Acylation: To the stirred alkaline solution, add octanoyl chloride (1 equivalent).

  • Extraction: After the reaction is complete (monitored by TLC), add MTBE and acidify the aqueous phase with hydrochloric acid. Separate the organic phase.

  • Washing: Wash the organic phase with water to remove inorganic salts and unreacted amino acids.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure N-octanoyl-glycine-d5.

Protocol 2: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general steps for determining the isotopic purity of a deuterated acylglycine using LC-ESI-HRMS[2][9].

Instrumentation:

  • Liquid chromatograph coupled to an electrospray ionization high-resolution mass spectrometer (LC-ESI-HRMS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the deuterated acylglycine in a suitable solvent (e.g., methanol/water).

  • MS Analysis: Infuse the sample directly into the mass spectrometer or inject it onto an LC column for separation before MS analysis. Acquire full scan mass spectra in the appropriate mass range.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of the deuterated compound and its isotopologues (M+0, M+1, M+2, etc.).

    • Integrate the peak areas of the isotopic ions.

    • Calculate the isotopic enrichment by determining the relative abundance of each isotopologue.

Protocol 3: Quantification of Acylglycines in Urine using a Deuterated Internal Standard

This protocol describes a typical workflow for the quantitative analysis of acylglycines in a biological sample using a deuterated internal standard and LC-MS/MS[1][8][10].

Materials:

  • Urine sample

  • Deuterated acylglycine internal standard (e.g., N-octanoyl-glycine-d5)

  • Solvents for sample extraction (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the urine sample.

    • Spike a known amount of the deuterated internal standard into an aliquot of the urine sample.

    • Perform a liquid-liquid or solid-phase extraction to isolate the acylglycines.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the acylglycines using a suitable C18 column and a gradient elution.

    • Detect the analytes using multiple reaction monitoring (MRM) in positive or negative ion mode.

  • Quantification:

    • Generate a calibration curve using known concentrations of the non-deuterated acylglycine standards and a fixed concentration of the deuterated internal standard.

    • Calculate the concentration of the endogenous acylglycine in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Synthesis_of_Deuterated_Acylglycine cluster_reactants Starting Materials cluster_reaction Schotten-Baumann Reaction cluster_workup Workup and Purification cluster_product Final Product Glycine-d5 Glycine-d5 Reaction_Vessel Acylation (Aqueous/Organic Biphasic System) Glycine-d5->Reaction_Vessel Acyl_Chloride Acyl_Chloride Acyl_Chloride->Reaction_Vessel Base Base Base->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Deuterated_Acylglycine Deuterated N-Acylglycine Purification->Deuterated_Acylglycine

Caption: Synthetic workflow for deuterated acylglycine.

LCMS_Workflow Biological_Sample Biological Sample (e.g., Urine) Spiking Spike with Deuterated Internal Standard Biological_Sample->Spiking Extraction Sample Extraction (LLE or SPE) Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Extraction->LCMS_Analysis Quantification Quantification using Calibration Curve LCMS_Analysis->Quantification Result Analyte Concentration Quantification->Result

Caption: LC-MS/MS analytical workflow.

References

Application Notes and Protocols for Chiral Separation of Acylglycine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylglycines are a class of endogenous metabolites formed by the conjugation of an acyl-CoA with glycine. The chirality of the acyl group can have profound implications for the biological activity and metabolic fate of these molecules. In drug development, many chiral carboxylic acids are metabolized to their corresponding acylglycines, and the stereochemistry of these metabolites must be carefully evaluated. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of acylglycines and their structural analogs, N-acyl-α-amino acids. This document provides detailed application notes and protocols for the chiral separation of these compounds.

Principle of Chiral Separation by HPLC

The separation of enantiomers by chiral HPLC is achieved by creating a chiral environment in which the two enantiomers of an analyte can form transient, diastereomeric complexes with a chiral selector. This is most commonly accomplished by using a chiral stationary phase (CSP), where a chiral molecule is immobilized on the surface of the silica (B1680970) support. The different stabilities of these diastereomeric complexes lead to different retention times for the two enantiomers, enabling their separation. The primary mechanisms of chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For acidic molecules like acylglycines, CSPs that can engage in these interactions are particularly effective.

Three main types of CSPs have shown broad applicability for the chiral separation of N-acylated amino acids, which serve as excellent models for acylglycines:

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin, offer a complex chiral environment with multiple interaction sites, including hydrogen bond donors and acceptors, aromatic rings for π-π interactions, and ionic groups. They are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[1]

  • Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used for their excellent chiral recognition abilities for a broad range of compounds, including N-acylated amino acids. The helical structure of the polysaccharide provides chiral grooves where analytes can interact.

  • Pirkle-type CSPs: These are based on the principle of π-π interaction and are often referred to as π-electron acceptor/π-electron donor phases. The Whelk-O® 1, for example, was specifically designed for the separation of underivatized non-steroidal anti-inflammatory drugs (NSAIDs), which are also acidic chiral molecules.

Data Presentation: Chiral Separation of N-Acyl-α-Amino Acid Enantiomers

The following tables summarize quantitative data for the chiral separation of various N-acyl-α-amino acid enantiomers, which serve as representative examples for acylglycine separations.

Table 1: Chiral Separation of N-Acetyl-Phenylalanine Enantiomers [1]

ParameterValue
Analyte N-Acetyl-D/L-Phenylalanine
Chiral Stationary Phase Astec® CHIROBIOTIC® T (Teicoplanin)
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Methanol (B129727) / 0.1% Acetic Acid / 0.1% Triethylamine (B128534)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Retention Time (D-enantiomer) 6.8 min
Retention Time (L-enantiomer) 8.2 min
Resolution (Rs) 2.1

Table 2: Chiral Separation of N-Acyl-Leucine Enantiomers

ParameterValue
Analyte N-Acetyl-D/L-Leucine
Chiral Stationary Phase Supelco Astec CHIROBIOTIC T
Column Dimensions Not Specified
Mobile Phase Not Specified
Flow Rate Not Specified
Temperature Not Specified
Detection LC-MS/MS
Retention Time (D-enantiomer) Earlier eluting
Retention Time (L-enantiomer) Later eluting
Resolution (Rs) Baseline separated

Table 3: Chiral Separation of N-Benzoyl-Valine Enantiomers

ParameterValue
Analyte N-Benzoyl-D/L-Valine
Chiral Stationary Phase Chirex® 3010 (Penicillamine)
Column Dimensions 50 x 4.0 mm
Mobile Phase 1.0 mM Ammonium Acetate in Methanol
Flow Rate 1.0 mL/min
Temperature Not Specified
Detection UV at 254 nm
Retention Time (Peak 1) ~2.8 min
Retention Time (Peak 2) ~3.5 min
Resolution (Rs) Baseline separated

Experimental Protocols

Protocol 1: Chiral Separation of N-Acetyl-D/L-Phenylalanine[1]

This protocol provides a detailed method for the enantioseparation of N-acetyl-D/L-phenylalanine using a teicoplanin-based chiral stationary phase.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC grade methanol, glacial acetic acid, and triethylamine.

  • Sample: Racemic N-acetyl-D/L-phenylalanine.

2. Mobile Phase Preparation

  • Prepare the mobile phase by mixing 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine. For example, to prepare 1 L of mobile phase, add 1 mL of glacial acetic acid and 1 mL of triethylamine to 998 mL of methanol.[1]

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Sample Preparation

  • Prepare a stock solution of racemic N-acetyl-D/L-phenylalanine at a concentration of 1.0 mg/mL in the mobile phase.[1]

  • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / 0.1% Acetic Acid / 0.1% Triethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

5. Data Analysis

  • Identify the peaks corresponding to the D- and L-enantiomers based on their retention times.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to ensure adequate separation (Rs > 1.5 is generally considered baseline separation).

  • For quantitative analysis, construct a calibration curve using standards of known concentrations for each enantiomer.

Visualizations

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase, Filter) hplc_system HPLC System (Pump, Injector, Column Oven) sample_prep->hplc_system 2. Inject Sample mobile_phase_prep Mobile Phase Preparation (e.g., Methanol with additives) mobile_phase_prep->hplc_system 1. Equilibrate System csp_column Chiral Stationary Phase (e.g., Teicoplanin-based) hplc_system->csp_column 3. Separation detection UV or MS Detector csp_column->detection 4. Detection chromatogram Chromatogram Acquisition detection->chromatogram 5. Signal Output quantification Peak Integration & Quantification (Retention Time, Area, Resolution) chromatogram->quantification 6. Data Processing G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Acylglycine Enantiomers cluster_elution Chromatographic Elution csp Chiral Selector R_enantiomer R-Enantiomer csp->R_enantiomer Diastereomeric Complex 1 (More Stable) S_enantiomer S-Enantiomer csp->S_enantiomer Diastereomeric Complex 2 (Less Stable) elution_order S-Enantiomer elutes first, R-Enantiomer elutes later

References

Application Note: Mass Spectrometric Fragmentation Analysis of n-Tigloylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Tigloylglycine (N-[(2E)-2-Methyl-2-butenoyl]glycine) is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid acyl-CoA and glycine (B1666218).[1][2] Specifically, it is an intermediate in the catabolism of the amino acid isoleucine.[3] Elevated urinary levels of n-Tigloylglycine are diagnostically significant for certain inborn errors of metabolism, such as beta-ketothiolase deficiency and disorders of propionate (B1217596) metabolism, and have also been implicated as a potential marker for mitochondrial respiratory chain disorders.[3][4] Accurate identification and quantification of n-Tigloylglycine in biological matrices are crucial for clinical diagnosis and metabolic research. Mass spectrometry, coupled with chromatographic separation, provides the necessary sensitivity and specificity for this analysis. This application note details the characteristic fragmentation pattern of n-Tigloylglycine and provides standardized protocols for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Fragmentation Pattern

n-Tigloylglycine has a monoisotopic molecular weight of 157.0739 g/mol and a chemical formula of C₇H₁₁NO₃.[2][5] Its fragmentation in mass spectrometry is predictable and provides characteristic product ions that are essential for its unambiguous identification using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Positive Ion Mode Fragmentation (ESI)

In positive ion mode, n-Tigloylglycine is typically observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 158.08.[1][5] Collision-induced dissociation (CID) of this precursor ion primarily results in the cleavage of the amide bond between the tiglyl group and the glycine moiety.

The major product ions observed are:

  • m/z 83.05 : This ion corresponds to the tigloyl cation ([C₅H₇O]⁺), formed by the loss of the glycine portion.

  • m/z 55.05 : A subsequent fragmentation of the tigloyl cation (m/z 83.05) through the loss of a neutral carbon monoxide (CO) molecule results in this [C₄H₇]⁺ ion.[1]

G cluster_main Positive Ion Mode Fragmentation ([M+H]⁺) cluster_frags parent n-Tigloylglycine [M+H]⁺ m/z 158.08 frag1 Tigloyl Cation [C₅H₇O]⁺ m/z 83.05 parent->frag1 - Glycine (-75 Da) frag2 [C₄H₇]⁺ m/z 55.05 frag1->frag2 - CO (-28 Da)

Caption: Fragmentation pathway of n-Tigloylglycine in positive ESI mode.

Negative Ion Mode Fragmentation (ESI)

In negative ion mode, n-Tigloylglycine forms the deprotonated molecule [M-H]⁻ at m/z 156.07.[1][5] The fragmentation of this ion also yields characteristic product ions.

The major product ions observed are:

  • m/z 112.08 : This fragment results from the neutral loss of carbon dioxide (CO₂) from the carboxyl group of the precursor ion.

  • m/z 74.02 : This ion corresponds to the deprotonated glycine anion ([C₂H₄NO₂]⁻), resulting from the cleavage of the amide bond.[1]

G cluster_main Negative Ion Mode Fragmentation ([M-H]⁻) cluster_frags parent n-Tigloylglycine [M-H]⁻ m/z 156.07 frag1 [M-H-CO₂]⁻ m/z 112.08 parent->frag1 - CO₂ (-44 Da) frag2 Glycine Anion [C₂H₄NO₂]⁻ m/z 74.02 parent->frag2 - Tigloyl group (-82 Da)

Caption: Fragmentation pathway of n-Tigloylglycine in negative ESI mode.

Quantitative Fragmentation Data

The following table summarizes the key mass spectrometric transitions and reported relative intensities for n-Tigloylglycine based on public spectral database entries.[1]

Precursor IonPrecursor m/zIonization ModeFragment Ion m/zRelative Intensity
[M+H]⁺158.0817Positive (ESI)83.0492999 (Base Peak)
[M+H]⁺158.0817Positive (ESI)55.055195
[M+H]⁺158.0817Positive (ESI)116.977511
[M-H]⁻156.0661Negative (ESI)112.0772421
[M-H]⁻156.0661Negative (ESI)74.0258175
[M-H]⁻156.0661Negative (ESI)96.046388

Experimental Protocols

The following protocols provide a general framework for the analysis of n-Tigloylglycine in biological samples. Instrument parameters should be optimized for the specific system being used.

Protocol 1: LC-MS/MS Analysis

This method is suitable for the analysis of n-Tigloylglycine in urine or plasma.

1. Sample Preparation (Urine) a. Thaw frozen urine samples at room temperature. b. Vortex mix for 15 seconds. c. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris. d. Dilute 100 µL of the supernatant 1:10 with a solution of 0.1% formic acid in water. e. Add an appropriate internal standard (e.g., isotopically labeled Tiglyl[¹³C, ¹⁵N]glycine).[4] f. Vortex and transfer to an autosampler vial.

2. Liquid Chromatography Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 2% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 2% B and re-equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters (ESI-QTOF or Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive and/or Negative.
  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
  • Source Temperature: 120°C.
  • Desolvation Gas Temperature: 400°C.
  • Desolvation Gas Flow: 800 L/hr.
  • Collision Energy: Ramped or optimized for specific transitions (e.g., 5-60 V).[1]
  • Data Acquisition: Full Scan (for identification) and MRM (for quantification).
  • Positive MRM Transitions: 158.1 → 83.1; 158.1 → 55.1
  • Negative MRM Transitions: 156.1 → 112.1; 156.1 → 74.0

Protocol 2: GC-MS Analysis

GC-MS analysis requires derivatization to increase the volatility of n-Tigloylglycine.

1. Sample Preparation and Derivatization a. To 100 µL of urine or plasma, add the internal standard. b. Perform a liquid-liquid or solid-phase extraction to isolate organic acids. c. Evaporate the sample to dryness under a stream of nitrogen. d. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. e. Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[4][6] f. Cool to room temperature before injection.

2. Gas Chromatography Parameters

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Mode: Splitless.
  • Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

3. Mass Spectrometry Parameters (Electron Ionization - EI)

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.[7]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Data Acquisition: Scan mode (m/z 40-500) for identification or Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the di-TMS derivative of n-Tigloylglycine should be monitored.

Analytical Workflow Overview

The general workflow for the analysis of n-Tigloylglycine from biological samples is depicted below.

G cluster_workflow General Analytical Workflow sample Biological Sample (Urine, Plasma) prep Sample Preparation (Extraction / Dilution) sample->prep deriv Derivatization (for GC-MS) prep->deriv analysis Chromatographic Separation (LC or GC) prep->analysis for LC-MS deriv->analysis for GC-MS ms Mass Spectrometry (MS and MS/MS) analysis->ms data Data Processing (Quantification & Identification) ms->data report Results Reporting data->report

Caption: A generalized workflow for n-Tigloylglycine analysis.

References

Troubleshooting & Optimization

Technical Support Center: n-Tigloylglycine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Tigloylglycine quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is n-Tigloylglycine and why is its quantification important?

A1: n-Tigloylglycine is an N-acylglycine, which is a conjugate of tiglic acid and glycine. It is a metabolic intermediate in the catabolism of the amino acid isoleucine.[1] The quantification of n-Tigloylglycine in biological samples, such as urine and blood, is crucial for the diagnosis and monitoring of certain inborn errors of metabolism, including β-ketothiolase deficiency and disorders of propionate (B1217596) metabolism.[1] Elevated levels of n-Tigloylglycine can be indicative of a disruption in the isoleucine degradation pathway.

Q2: Which analytical technique is most suitable for n-Tigloylglycine quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the accurate and sensitive quantification of n-Tigloylglycine in biological matrices.[2] This method offers high specificity and the ability to measure low concentrations of the analyte. Gas chromatography-mass spectrometry (GC-MS) has also been used.[1]

Q3: What type of internal standard should be used for accurate quantification?

A3: A stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the quantification. These standards, such as deuterated n-Tigloylglycine, closely mimic the chemical and physical properties of the analyte, compensating for variations during sample preparation and instrument analysis.[3] If a specific deuterated standard for n-Tigloylglycine is unavailable, a deuterated analog of a structurally similar acylglycine, like n-Octanoylglycine-d2, can be a suitable alternative.[4]

Q4: What are the expected linearity and sensitivity for a typical n-Tigloylglycine LC-MS/MS assay?

A4: A validated LC-MS/MS method for acylglycines can typically achieve excellent linearity over a concentration range of 0.1 to 100 µM, with a correlation coefficient (r²) greater than 0.99.[4] The limit of detection (LOD) and limit of quantification (LOQ) will depend on the specific instrumentation and sample matrix, but are generally in the low nanomolar to micromolar range.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for acylglycine quantification.

ParameterTypical Value
Linearity Range0.1 - 100 µM[4]
Correlation Coefficient (r²)> 0.99[4]
Limit of Detection (LOD)0.5 - 3 nM
Limit of Quantification (LOQ)1.5 - 10 nM
Accuracy (Recovery)85 - 115%
Precision (CV%)< 15%

Experimental Protocols

Protocol 1: Quantification of n-Tigloylglycine in Human Urine by LC-MS/MS

This protocol describes a "dilute-and-shoot" method for urine samples.

1. Materials and Reagents:

  • n-Tigloylglycine standard

  • Stable isotope-labeled internal standard (e.g., n-Tigloylglycine-d3 or a suitable analog)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid

  • Methanol

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (prepared in 50% methanol/water).[4]

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.[4]

3. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent[4]

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[4][5]

  • Mobile Phase A: 0.1% Formic acid in water[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[4]

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 40°C[4]

  • Injection Volume: 5 µL[4]

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) is typically used. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Note: The specific MRM transitions for n-Tigloylglycine and the internal standard should be optimized on the instrument being used. The precursor ion will be [M+H]+.

Protocol 2: Quantification of n-Tigloylglycine in Human Plasma by LC-MS/MS

This protocol involves a protein precipitation step.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Vortex the samples for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard.[4]

  • Vortex vigorously for 30 seconds to precipitate proteins.[4]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

3. LC-MS/MS Conditions:

  • Same as Protocol 1.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Dead volume in the LC system.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase pH is correctly prepared and buffered if needed. The stability of glycine, a component of n-Tigloylglycine, can be pH-dependent.[6] 3. Dilute the sample and re-inject. 4. Check all fittings and connections for leaks or improper seating.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization. 2. Matrix effects (ion suppression). 3. Suboptimal derivatization (if used). 4. Analyte degradation.1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). 2. Dilute the sample, improve sample cleanup, or use a stable isotope-labeled internal standard. 3. If using a derivatization method like butylation, ensure complete reaction by optimizing temperature and time. Consider alternative derivatization reagents like 3-Nitrophenylhydrazine (3-NPH) which can improve sensitivity.[7][8][9] 4. Ensure proper sample storage (frozen at -20°C or -80°C) and minimize freeze-thaw cycles.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Carryover from previous injections.1. Prepare fresh mobile phases with high-purity solvents and additives. Flush the LC system. 2. Implement a robust needle wash protocol and inject blank samples between experimental samples.
Inconsistent Results / Poor Reproducibility 1. Inconsistent sample preparation. 2. Unstable instrument performance. 3. Analyte instability in the autosampler.1. Ensure precise and consistent pipetting and processing for all samples. Use an internal standard. 2. Equilibrate the LC-MS system before starting the analytical run. Monitor system suitability with quality control samples. 3. Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analyte.

Visualizations

Isoleucine Catabolism Pathway

The following diagram illustrates the metabolic pathway of isoleucine, leading to the formation of Tiglyl-CoA, the direct precursor of n-Tigloylglycine.

Isoleucine_Catabolism Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutyryl_CoA α-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA ACADSB Methylhydroxybutyryl_CoA β-Hydroxy-α-methylbutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA ECHS1 Tigloylglycine n-Tigloylglycine Tiglyl_CoA->Tigloylglycine Glycine N-acyltransferase Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA HADH Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA ACAT1 Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA ACAT1

Caption: Isoleucine catabolism leading to n-Tigloylglycine.

Experimental Workflow for n-Tigloylglycine Quantification

This diagram outlines the general workflow for the quantification of n-Tigloylglycine from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Urine or Plasma) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction / Protein Precipitation AddIS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation UPLC Separation (C18 Column) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification DataReview Data Review & Reporting Quantification->DataReview

Caption: General workflow for n-Tigloylglycine quantification.

Troubleshooting Logic for Poor Peak Shape

This diagram provides a logical approach to troubleshooting issues related to poor peak shape.

troubleshooting_peak_shape Start Poor Peak Shape Observed Check_All_Peaks Are all peaks affected? Start->Check_All_Peaks Check_Column Check for column contamination or blockage. Flush or replace column. Check_All_Peaks->Check_Column Yes Check_Specific_Peaks Is it a specific peak or a few peaks? Check_All_Peaks->Check_Specific_Peaks No Check_System Inspect for system dead volume (fittings, tubing). Check_Column->Check_System Resolved Problem Resolved Check_System->Resolved Check_Mobile_Phase Verify mobile phase pH and composition. Check_Specific_Peaks->Check_Mobile_Phase Check_Overload Dilute sample to check for mass overload. Check_Mobile_Phase->Check_Overload Check_Overload->Resolved

References

potential for deuterium exchange in n-Tigloylglycine-2,2-d2.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with n-Tigloylglycine-2,2-d2. The focus is on the potential for deuterium (B1214612) exchange and how to maintain the isotopic integrity of the compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A: this compound is an isotopically labeled form of n-Tigloylglycine. The two deuterium atoms (d2) are located on the alpha-carbon of the glycine (B1666218) moiety, the carbon atom adjacent to the carboxylic acid group. This specific labeling is crucial for its use as an internal standard in mass spectrometry-based assays.

Q2: How stable is the deuterium labeling on the alpha-carbon of the glycine?

A: The deuterium atoms on the α-carbon of an N-acylglycine are generally stable under typical experimental conditions. Unlike hydrogens on heteroatoms (like -OH, -NH, -SH), carbon-bound hydrogens (or deuterons) are not readily exchangeable.[1] However, their stability is highly dependent on the pH of the solution.

Q3: Under what conditions could I potentially lose the deuterium labels?

A: The primary condition that promotes the exchange of deuterons on the α-carbon for protons is high pH (basic or alkaline conditions).[2] The exchange reaction is base-catalyzed.[1][2] Prolonged exposure to strongly basic solutions (e.g., pH > 9) can lead to a significant loss of the deuterium label, a phenomenon known as back-exchange.

Q4: Is the deuterium label stable during typical analytical procedures like LC-MS?

A: Yes, if the appropriate conditions are maintained. For liquid chromatography-mass spectrometry (LC-MS) analysis, it is standard practice to use acidic mobile phases (e.g., containing formic acid or acetic acid). Under these acidic conditions, the deuterium exchange at the α-carbon is dramatically slowed or "quenched".[2] Therefore, the deuterons are stable and do not typically undergo back-exchange during LC-MS analysis.[1][2]

Q5: What is the primary analytical method to confirm the isotopic integrity of my compound?

A: Mass spectrometry (MS) is the definitive method.[3] By comparing the mass spectrum of your test sample to a reference standard, you can determine if there has been a mass shift. A decrease in mass by 1 or 2 Daltons would indicate the loss of one or both deuterium atoms, respectively.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Loss of deuterium label (mass shift detected by MS) Sample was exposed to a high pH environment during storage, sample preparation, or analysis.Ensure all solutions (buffers, solvents, mobile phases) are neutral or, preferably, acidic (pH < 7). Prepare samples fresh and store them in validated, pH-stable buffers. For long-term storage, consider aprotic solvents at low temperatures.
High temperatures during sample incubation or processing are accelerating a slow exchange process.Minimize the time samples spend at elevated temperatures. If heating is necessary, conduct a preliminary experiment to assess label stability under your specific time and temperature conditions. Perform analytical steps like HPLC separation at low temperatures.[4]
Inconsistent or variable deuterium loss across samples Inconsistent pH across different sample preparations or vials.Standardize and validate all buffer and solution preparation protocols. Measure the pH of each batch of solution before use. Use high-quality reagents to avoid pH drift.
Contamination of sample with a basic substance.Use clean, dedicated labware. Ensure all automated liquid handlers or pipettes are free from contaminating residues.
Unexpected adducts or degradation products in MS The conditions causing deuterium exchange (e.g., high pH) may also be causing chemical degradation of the analyte.Re-evaluate the chemical stability of n-Tigloylglycine under your experimental conditions. Use the mildest possible conditions (pH, temperature) required for your experiment.

Data Presentation: Factors Influencing Deuterium Exchange

The rate of hydrogen-deuterium exchange is governed by several factors. The following table summarizes the qualitative impact of these factors on the stability of the label on this compound.

Factor Condition Potential for Deuterium Exchange Rationale
pH Acidic (pH < 4)Minimal / Quenched The base-catalyzed exchange mechanism is inhibited. This is the optimal condition for analysis.[2][4]
Neutral (pH ≈ 7)Very Low The exchange rate is dramatically slow at neutral pH.[2] Generally considered safe for short-term experiments.
Basic (pH > 9)High The base-catalyzed exchange mechanism is activated, leading to potential loss of the deuterium label.[1][2]
Temperature Low (e.g., 4°C)Low Reduces the kinetic energy available for the exchange reaction to occur.[5]
Ambient (e.g., 25°C)Moderate Exchange is possible, especially if other factors (like pH) are not optimal.
High (e.g., > 40°C)High Significantly increases the rate of the exchange reaction.[6]
Solvent Aprotic (e.g., Acetonitrile, Methanol)Minimal In the absence of an exchangeable proton/deuteron source (like water), the exchange cannot occur.[4]
Protic (e.g., Water, D₂O)Dependent on pH/Temp Provides the medium and the source of protons for the exchange reaction.[4]

Experimental Protocols

Protocol: Assessing the Stability of this compound

This protocol outlines a method to test the stability of the deuterium label under various pH conditions using LC-MS.

1. Reagent and Sample Preparation:

  • Prepare a stock solution of this compound in a neutral, aprotic solvent (e.g., 1 mg/mL in Acetonitrile).

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, pH 7.4, pH 10.0).

  • Prepare a "quench" solution: 1% formic acid in water.

2. Incubation Experiment:

  • For each pH condition, dilute the stock solution of this compound into the respective buffer to a final concentration of 10 µg/mL.

  • Create a "Time 0" sample by immediately taking an aliquot of the mixture and mixing it 1:1 with the quench solution. Store at 4°C.

  • Incubate the remaining mixtures at a controlled temperature (e.g., 37°C).

  • At specified time points (e.g., 1 hr, 4 hr, 24 hr), withdraw an aliquot from each pH condition and mix 1:1 with the quench solution to stop any further exchange. Store these samples at 4°C until analysis.

3. LC-MS Analysis:

  • LC Method: Use a reverse-phase C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
    • Run a suitable gradient to elute and separate n-Tigloylglycine.

  • MS Method:

    • Use an electrospray ionization (ESI) source in positive or negative ion mode.
    • Perform a full scan analysis to observe the molecular ion of this compound and any potential mass-shifted species (M-1 or M-2).
    • For higher sensitivity, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to track the masses of the deuterated (d2), partially exchanged (d1), and fully exchanged (d0) forms.

4. Data Analysis:

  • For each time point and pH condition, integrate the peak areas for the d2, d1, and d0 species.

  • Calculate the percentage of the deuterated form remaining at each point.

  • Plot the percentage of intact this compound against time for each pH condition to visualize the rate of deuterium loss.

Visualizations

Caption: Chemical structure of this compound.

Deuterium_Exchange_Workflow Workflow for Assessing Deuterium Label Stability prep Prepare Buffers (e.g., pH 4, 7, 10) incubate Incubate Analyte in Buffers at Controlled Temperature prep->incubate stock Prepare Analyte Stock (this compound) stock->incubate sample Sample at Time Points (0, 1h, 4h, 24h) incubate->sample Time Course quench Quench Reaction (Add Formic Acid) sample->quench analyze Analyze by LC-MS quench->analyze data Calculate % Deuterium Remaining analyze->data

Caption: Experimental workflow for deuterium stability testing.

pH_Logic_Diagram Logic: Impact of pH on Deuterium Exchange start Sample in Aqueous Solution ph_low Acidic pH (< 4) start->ph_low ph_neutral Neutral pH (~ 7) start->ph_neutral ph_high Basic pH (> 9) start->ph_high result_low Label is Stable Exchange is Quenched ph_low->result_low result_neutral Label is Mostly Stable Very Slow Exchange ph_neutral->result_neutral result_high Label is at Risk Exchange is Promoted ph_high->result_high

Caption: Relationship between solution pH and deuterium label stability.

References

Technical Support Center: Matrix Effects in Urinary Acylglycine Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of urinary acylglycines.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing step-by-step guidance to identify and resolve them.

Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)

  • Question: My acylglycine peaks are showing significant tailing or splitting. What are the likely causes and how can I fix this?

  • Answer: Poor peak shape is a common issue that can compromise resolution and integration. The potential causes and solutions are outlined below:

    • Problem: Column Contamination or Degradation. Buildup of matrix components, especially phospholipids (B1166683), on the analytical column can lead to peak distortion.[1]

      • Solution:

        • Flush the column: Use a strong solvent wash recommended by the column manufacturer to remove contaminants.

        • Use a guard column: A guard column installed before the analytical column will capture many of the strongly retained matrix components, extending the life of your analytical column.[2]

        • Replace the column: If flushing does not restore peak shape, the column may be irreversibly damaged and require replacement.

    • Problem: Inappropriate Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in poor peak shape.

      • Solution:

        • Solvent Matching: Whenever possible, dissolve or dilute your final sample extract in the initial mobile phase.

        • Reduce Injection Volume: Injecting a smaller volume can minimize the solvent mismatch effect.

    • Problem: Co-elution with Interfering Substances. Matrix components that co-elute with your acylglycines of interest can interfere with their chromatographic behavior.

      • Solution:

        • Optimize Chromatography: Adjust the mobile phase gradient, temperature, or even switch to a column with a different selectivity to improve separation from interfering peaks.

        • Enhance Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering matrix components before injection (see Issue 2).

Issue 2: Inconsistent or Low Analyte Recovery

  • Question: I am observing low and variable recovery for my acylglycine standards. What could be causing this and how can I improve it?

  • Answer: Low and inconsistent recovery is often a direct consequence of matrix effects, specifically ion suppression, or issues with the sample preparation process.

    • Problem: Ion Suppression. Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to a decreased signal.[3][4]

      • Solution:

        • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components.[5] Consider the following techniques:

          • Solid-Phase Extraction (SPE): Offers selective extraction of analytes and significant removal of matrix components.

          • Liquid-Liquid Extraction (LLE): A classic technique to separate analytes from interfering substances based on their differential solubility in immiscible liquids.

          • Phospholipid Removal (PLR): Specific plates or cartridges can be used to effectively remove phospholipids, which are major contributors to ion suppression in biological matrices.[1][6]

        • Dilute the Sample: Simple dilution of the urine sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[3][7] However, this may compromise the limit of detection for low-abundance acylglycines.

        • Chromatographic Separation: Optimize your LC method to separate the analytes from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.

    • Problem: Inefficient Extraction. The chosen sample preparation protocol may not be optimal for all acylglycines, leading to incomplete extraction and therefore low recovery.

      • Solution:

        • Method Optimization: Systematically evaluate different SPE sorbents, LLE solvents, and elution conditions to find the best combination for your specific acylglycines of interest.

        • Use of Internal Standards: Incorporating stable isotope-labeled internal standards (SIL-IS) for each analyte is the most reliable way to correct for recovery losses and matrix effects.[8][9][10] The SIL-IS will behave almost identically to the native analyte during sample preparation and ionization, allowing for accurate quantification even with variable recovery.[9][10]

Issue 3: High Background Noise or Ghost Peaks

  • Question: My chromatograms have a high baseline noise, and I'm seeing "ghost peaks" in my blank injections. What is the source of this contamination?

  • Answer: High background and ghost peaks are typically due to contamination from the sample, LC system, or sample preparation process.

    • Problem: Carryover. Analytes from a previous, high-concentration sample may be retained in the injection system or on the column and elute in subsequent runs.

      • Solution:

        • Optimize Injector Wash: Ensure the needle wash solution is strong enough to remove all analytes between injections. A wash solution containing a high percentage of organic solvent is often effective.

        • Increase Flush Volume and Time: Increase the volume of the wash solution and the duration of the wash step in your autosampler program.

        • Inject Blanks: Run several blank injections after a high-concentration sample to ensure the system is clean before the next sample.

    • Problem: Contaminated Solvents or Reagents. Impurities in solvents, water, or reagents used for sample preparation or as mobile phases can introduce background noise.

      • Solution:

        • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.

        • Filter Mobile Phases: Filter all mobile phases through a 0.22 µm filter to remove particulate matter.[2]

    • Problem: Leaching from Plasticware. Plasticizers and other compounds can leach from collection tubes, pipette tips, and well plates, causing background interference.

      • Solution:

        • Use High-Quality Consumables: Utilize polypropylene (B1209903) or other low-leach plasticware.

        • Minimize Contact Time: Reduce the time that solvents and samples are in contact with plastic surfaces.

        • Solvent Pre-rinse: Rinse new well plates or tubes with the extraction solvent before use.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of urinary acylglycine analysis?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting, undetected components from the urine matrix.[3][11] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can lead to inaccurate quantification of acylglycines.[3] Common interfering substances in urine include salts, urea, creatinine, and phospholipids.[1]

Q2: How can I quantitatively assess the degree of matrix effect in my assay?

A2: The most common method is the post-extraction addition (or matrix factor) assessment. This involves comparing the peak area of an analyte spiked into a pre-extracted blank urine matrix to the peak area of the same analyte in a neat solvent solution.

  • Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no significant matrix effect.

The consistency of the matrix factor across different urine samples should also be evaluated by calculating the coefficient of variation (%CV).

Q3: What is the best internal standard to use for urinary acylglycine analysis?

A3: The gold standard is to use a stable isotope-labeled internal standard (SIL-IS) for each acylglycine being quantified.[8][9][10] These internal standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute and experience the same degree of matrix effect and any loss during sample preparation.[9] This co-behavior allows for reliable correction and accurate quantification. If a specific SIL-IS is not available, a structural analog that elutes close to the analyte of interest can be used, but it will not compensate for matrix effects as effectively.[10]

Q4: Can simple dilution of the urine sample eliminate matrix effects?

A4: Diluting the urine sample with water or mobile phase can be a quick and effective way to reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[3][7] However, this approach also dilutes the acylglycines of interest, which may lead to concentrations falling below the lower limit of quantification (LLOQ) of the assay, especially for low-abundance species. It is a trade-off between reducing matrix effects and maintaining analytical sensitivity.

Q5: Are there specific sample preparation techniques that are highly effective for urine?

A5: Yes, several techniques are effective for cleaning up urine samples prior to LC-MS analysis:

  • Solid-Phase Extraction (SPE): This is a powerful and widely used technique that can separate acylglycines from the bulk of the urine matrix based on their physicochemical properties. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be employed for targeted cleanup.[5]

  • Phospholipid Removal (PLR) Plates/Cartridges: While phospholipids are more of a concern in plasma or serum, they can still be present in urine and contribute to matrix effects. PLR products offer a fast and efficient way to remove them.[6][12]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It can be effective for removing highly polar or non-polar interferences.[5]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyThroughputCost per SampleKey Advantage
Dilute-and-Shoot High (no extraction loss)NoneVery HighVery LowSimplicity and speed
Protein Precipitation (PPT) Good to HighPoor to Moderate[6][12]HighLowRemoves proteins effectively
Liquid-Liquid Extraction (LLE) Variable (analyte dependent)GoodLow to MediumLow to MediumEffective for certain matrices
Solid-Phase Extraction (SPE) Good to HighGood to ExcellentMediumMedium to HighHigh selectivity and cleanliness
Phospholipid Removal (PLR) High (>90%)[1]Excellent (>99%)[1]HighMediumSpecific and efficient removal of phospholipids

Note: Values are generalized and can vary significantly based on the specific protocol, analytes, and matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urinary Acylglycines

  • Sample Pre-treatment: Centrifuge urine sample at 4000 x g for 10 minutes to pellet any debris. Take 500 µL of the supernatant.

  • Internal Standard Spiking: Add 10 µL of a stable isotope-labeled internal standard mix to the urine supernatant and vortex briefly.

  • Acidification: Acidify the sample by adding 500 µL of 0.1% formic acid in water.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the acylglycines with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS system.

Protocol 2: Post-Column Infusion for Matrix Effect Visualization

  • Setup: Infuse a standard solution of a representative acylglycine at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream just after the analytical column, using a T-fitting.

  • LC-MS Analysis: While infusing the standard, inject a blank, pre-extracted urine sample onto the LC column and run your standard chromatographic gradient.

  • Data Acquisition: Monitor the signal of the infused standard using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Interpretation: A stable, flat baseline will be observed if no matrix effects are present. Any dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement. This allows you to see where in the chromatogram matrix effects are most severe.

Visualizations

Experimental_Workflow Acylglycine Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_proc Data Processing urine Urine Sample Collection centrifuge Centrifugation urine->centrifuge spike Spike Internal Standards centrifuge->spike cleanup Matrix Cleanup (e.g., SPE, LLE, PLR) spike->cleanup evap Evaporation cleanup->evap reconstitute Reconstitution evap->reconstitute lcms UPLC-MS/MS Injection reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq integrate Peak Integration data_acq->integrate quantify Quantification vs. IS integrate->quantify report Generate Report quantify->report

Caption: Workflow for urinary acylglycine analysis.

Troubleshooting_Logic Matrix Effect Troubleshooting Logic cluster_solutions Mitigation Strategies start Inaccurate or Imprecise Quantification check_is Check Internal Standard Performance start->check_is is_ok IS Performance OK? check_is->is_ok assess_me Assess Matrix Effects (Post-Extraction Addition) is_ok->assess_me Yes fix_is Use Stable Isotope-Labeled Internal Standard is_ok->fix_is No me_present Matrix Effects Present? assess_me->me_present improve_cleanup Improve Sample Cleanup (SPE, LLE, PLR) me_present->improve_cleanup Yes dilute Dilute Sample me_present->dilute Yes optimize_lc Optimize Chromatography me_present->optimize_lc Yes end Accurate Quantification me_present->end No improve_cleanup->end dilute->end optimize_lc->end fix_is->check_is

Caption: Logic diagram for troubleshooting matrix effects.

References

identifying and minimizing interferences in acylglycine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylglycine analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize interferences in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to guide you through your analytical workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during acylglycine analysis using mass spectrometry-based methods.

Frequently Asked Questions

Q1: What are the most common sources of interference in acylglycine analysis?

A1: Interferences in acylglycine analysis can originate from various sources, broadly categorized as:

  • Endogenous Matrix Components: These are compounds naturally present in the biological sample (e.g., urine, plasma). Common interferences include isomeric or isobaric compounds, phospholipids, and high concentrations of lipids (lipemia).[1][2] Phospholipids are a major cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[1]

  • Exogenous Contaminants: These are introduced during sample collection, processing, or analysis. Examples include plasticizers (e.g., phthalates from collection tubes), detergents, polymers like polyethylene (B3416737) glycol (PEG), and keratins from dust and skin.[3][4]

  • Reagents and Solvents: Impurities in solvents, buffers, or derivatization agents can introduce background noise and interfering peaks.[5] Reagents used for sample preparation, such as detergents (e.g., SDS) or salts, can suppress the MS signal or be incompatible with the analytical system.[4]

Q2: How can I identify if I have a matrix effect issue (ion suppression or enhancement)?

A2: Matrix effects can be identified using a few key methods:

  • Post-Column Infusion: This is a qualitative method where a constant flow of your analyte solution is infused into the mass spectrometer's ion source after the analytical column. A blank, extracted sample matrix is then injected onto the column. Any dip or rise in the constant analyte signal as the matrix components elute indicates ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spike: This quantitative method involves comparing the analyte's signal in two samples. The first sample is a blank matrix extract to which the analyte is added (spiked) after extraction. The second is the pure analyte solution at the same concentration. A lower signal in the matrix-spiked sample indicates ion suppression, while a higher signal suggests enhancement.[1]

  • Internal Standard Monitoring: A stable isotope-labeled internal standard (SIL-IS) is the preferred tool to compensate for matrix effects.[1] If the signal from your SIL-IS is inconsistent or significantly lower in your samples compared to clean standards, it strongly suggests a matrix effect is present.

Q3: My chromatographic peaks are broad, split, or tailing. What could be the cause?

A3: Poor peak shape is a common issue in liquid chromatography (LC) and can be caused by several factors:

  • Column Contamination: Buildup of non-eluting compounds from the sample matrix can damage the column's stationary phase.[5]

  • Column Degradation: The column may be nearing the end of its lifespan.

  • Incompatible Injection Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

  • pH Mismatch: The pH of the sample or mobile phase may not be optimal for the analyte's chemistry, leading to multiple ionic forms.

  • System Issues: Problems like a void in the column packing, a partially blocked frit, or extra-column dead volume can also lead to poor peak shapes.[5]

Troubleshooting Specific Issues
Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Ion suppression from matrix effects.[1]Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] Use a stable isotope-labeled internal standard (SIL-IS) to compensate.[1]
Inefficient ionization.Optimize ion source parameters (e.g., temperature, gas flows, voltage).[6] Ensure the mobile phase pH is suitable for ionizing the analytes.
Sample degradation.Prepare fresh samples and standards. Check for analyte stability under storage and autosampler conditions.[7]
High Background Noise Contaminated solvents or reagents.[5]Use high-purity, LC-MS grade solvents and fresh mobile phase additives.[5]
Contaminated LC-MS system (ion source, tubing).[5]Flush the system with appropriate cleaning solutions.[5] Clean the ion source components.
Carryover from a previous injection.[5]Implement a robust needle and injection port washing protocol. Inject blank samples between high-concentration samples.[6]
Retention Time Drifts Inconsistent mobile phase composition.[5]Prepare fresh mobile phases daily. Ensure proper mixing if using an online gradient mixer.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column equilibration issue.Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection.
Inconsistent Quantitative Results Inefficient or variable sample extraction.Optimize the extraction protocol. Use a SIL-IS added at the very beginning of sample preparation to correct for recovery variations.[8]
Pipetting errors.Calibrate pipettes regularly.
Non-linear detector response.Ensure the calibration curve covers the expected concentration range and that sample concentrations do not saturate the detector.[6]

Experimental Protocols & Workflows

Acylglycine Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of acylglycines from biological samples.

Acylglycine Analysis Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (Urine/Plasma) AddIS Add Stable Isotope-Labeled Internal Standards (SIL-IS) SampleCollection->AddIS SamplePrep Sample Preparation (SPE or LLE) AddIS->SamplePrep Derivatization Derivatization (Optional for LC, Required for GC) SamplePrep->Derivatization Analysis LC-MS/MS or GC-MS Analysis SamplePrep->Analysis Derivatization->Analysis DataProcessing Data Processing (Integration, Calibration) Analysis->DataProcessing DataReview Data Review & QC DataProcessing->DataReview Reporting Reporting DataReview->Reporting

Caption: General workflow for acylglycine analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline for cleaning up acylglycines from a urine matrix, which is effective at removing many interfering salts and polar compounds.

  • Column Conditioning: Condition an anion exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Take 500 µL of urine, add the internal standard mix, and dilute with 500 µL of water. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and highly polar interferences. Follow with a wash of 1 mL of methanol to remove less polar interferences. Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elution: Elute the acylglycines from the cartridge using 1 mL of 5% formic acid in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxyl group of acylglycines must be derivatized to increase volatility and thermal stability.[9]

  • Sample Preparation: Start with the dried eluate from the SPE cleanup step.

  • Esterification: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Logical Troubleshooting Flow

If you encounter poor results, the following decision tree can help isolate the problem.

Troubleshooting Logic Start Poor Analytical Result (Low Signal, High Noise, etc.) CheckSystem Run System Suitability Test (SST) with a known standard Start->CheckSystem SystemOK SST Passed? CheckSystem->SystemOK TroubleshootMS Troubleshoot LC-MS System (Clean source, calibrate, check LC) SystemOK->TroubleshootMS No CheckSamplePrep Investigate Sample Preparation SystemOK->CheckSamplePrep Yes End Problem Resolved TroubleshootMS->End SamplePrepOK Are QC samples prepared with the batch OK? CheckSamplePrep->SamplePrepOK TroubleshootPrep Optimize Sample Prep (Check extraction, derivatization) SamplePrepOK->TroubleshootPrep No MatrixIssue Suspect Matrix Effect or Unique Sample Issue SamplePrepOK->MatrixIssue Yes TroubleshootPrep->End MatrixIssue->End

Caption: A decision tree for troubleshooting analytical issues.

References

Technical Support Center: n-Tigloylglycine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of n-Tigloylglycine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of n-Tigloylglycine in a question-and-answer format.

Q1: I am not observing the expected precursor ion for n-Tigloylglycine. What should I check?

A1: Failure to detect the precursor ion, or a weak signal, can stem from several factors. First, verify your instrument is operating in the correct ionization mode. For n-Tigloylglycine, electrospray ionization (ESI) in positive mode is typically used to detect the protonated molecule [M+H]+.[1][2] The monoisotopic molecular weight of n-Tigloylglycine is 157.0739 g/mol , so you should be looking for a precursor ion with an m/z of approximately 158.0817.[1]

If the ionization mode and m/z are correct, consider the following:

  • Sample Preparation: Ensure the sample is free of interfering substances. High salt concentrations can suppress the ESI signal. Consider a desalting step if your sample matrix is complex.[3] Also, ensure the pH of your solvent is appropriate to promote protonation; acidification with formic acid is a common practice.[4][5]

  • Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and source temperature. These parameters can significantly impact ionization efficiency. A systematic optimization approach, where one parameter is varied while others are held constant, is recommended.[4]

  • Instrument Calibration: Confirm that your mass spectrometer is properly calibrated. An out-of-calibration instrument can lead to mass shifts, making it difficult to identify the correct precursor ion.[3]

Q2: My signal intensity for n-Tigloylglycine is low. How can I improve it?

A2: Low signal intensity can be addressed by optimizing several aspects of your LC-MS/MS method.

  • Chromatography: Ensure that the liquid chromatography (LC) method provides good peak shape and retention for n-Tigloylglycine. Poor chromatography can lead to broad peaks and reduced signal intensity. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile, both containing a small amount of formic acid, is a good starting point.

  • Ionization Source Tuning: As mentioned previously, carefully tune the ESI source parameters. A lower ESI voltage has been shown in some cases to increase ion abundance for similar molecules.[6]

  • Collision Energy Optimization: The collision energy used for fragmentation in MS/MS experiments is critical. If the energy is too low, fragmentation will be inefficient. If it is too high, the precursor ion will be excessively fragmented, leading to a weak signal for the desired product ions. A collision energy ramp experiment (e.g., 5-60 V) can help identify the optimal setting for your specific instrument and desired fragments.[1][7]

Q3: I am having trouble getting consistent and reproducible fragmentation of n-Tigloylglycine. What could be the cause?

A3: Inconsistent fragmentation can be due to fluctuations in collision energy or the pressure of the collision gas.

  • Collision Cell Parameters: Verify that the collision gas pressure is stable and within the manufacturer's recommended range.

  • Collision Energy: As discussed, the collision energy needs to be optimized. For n-Tigloylglycine, key fragment ions are observed at m/z 83.05 and 55.05.[1] You should optimize the collision energy to maximize the intensity of these specific product ions.

  • Purity of Precursor Ion: Ensure that the precursor ion selected in the first quadrupole is purely n-Tigloylglycine. Co-eluting isobaric interferences can lead to a mixed fragmentation pattern. Improving your chromatographic separation can help isolate the analyte of interest.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for n-Tigloylglycine analysis?

A1: Based on available experimental data, here are some typical starting parameters for an LC-MS/MS analysis of n-Tigloylglycine:

ParameterValueReference
Ionization ModeElectrospray Ionization (ESI), Positive[1][2]
Precursor Ion (m/z)[M+H]+ ≈ 158.08[1][2]
Major Fragment Ions (m/z)83.05, 55.05[1]
Collision EnergyRamp 5-60 V (for optimization)[1]

Q2: What is the expected fragmentation pattern for n-Tigloylglycine?

A2: The fragmentation of the [M+H]+ precursor ion of n-Tigloylglycine (m/z 158.08) primarily results in two major product ions. The most abundant fragment is typically observed at m/z 83.05, which corresponds to the tiglyl moiety. Another significant fragment is seen at m/z 55.05.[1] Understanding this fragmentation is key to setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantification.

Q3: What are some key considerations for sample preparation when analyzing n-Tigloylglycine?

A3: Proper sample preparation is crucial for successful analysis. Here are some key points:

  • Matrix Effects: Biological samples like urine or plasma can contain substances that interfere with the ionization of n-Tigloylglycine. A sample cleanup procedure, such as solid-phase extraction (SPE) or protein precipitation followed by liquid-liquid extraction, may be necessary.[8][9]

  • pH Adjustment: Acidifying the sample with an acid like formic acid to a pH below 3 can enhance the formation of the [M+H]+ ion in positive ESI mode.[3]

  • Internal Standard: For quantitative analysis, it is highly recommended to use a stable isotope-labeled internal standard of n-Tigloylglycine to account for variations in sample preparation and instrument response.

Experimental Workflow and Data Interpretation

To aid in your experimental design and data analysis, the following diagrams illustrate a typical workflow and the logical relationship in troubleshooting.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Urine/Plasma) cleanup Sample Cleanup (e.g., SPE) sample->cleanup acidify Acidification cleanup->acidify lc Liquid Chromatography acidify->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MS/MS) ms->msms peak Peak Integration msms->peak quant Quantification peak->quant

Caption: A typical experimental workflow for the analysis of n-Tigloylglycine.

troubleshooting_logic cluster_instrument Instrument Checks cluster_method Method Optimization cluster_sample Sample Preparation issue Poor Signal/No Peak calibration Check Instrument Calibration issue->calibration ionization Verify Ionization Mode & Polarity issue->ionization source Optimize Source Parameters issue->source lc_method Improve LC Separation issue->lc_method collision Optimize Collision Energy issue->collision cleanup Review Sample Cleanup issue->cleanup ph Check Sample pH issue->ph

Caption: A logical diagram for troubleshooting poor signal in n-Tigloylglycine analysis.

References

quality control and purity assessment of n-Tigloylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with n-Tigloylglycine-d2. The information provided is intended to assist with quality control, purity assessment, and experimental use of this stable isotope-labeled standard.

Frequently Asked Questions (FAQs)

1. What is n-Tigloylglycine-d2 and what is its primary application?

n-Tigloylglycine-d2 is a deuterated form of n-Tigloylglycine, an acylglycine that is a minor metabolite of the amino acid isoleucine. Its primary application is as a stable isotope-labeled internal standard for mass spectrometry (MS)-based quantitative analysis of its unlabeled counterpart, n-Tigloylglycine, in biological samples. The use of a stable isotope-labeled internal standard can improve the accuracy and precision of quantification by correcting for variability in sample preparation and instrument response.

2. What are the recommended storage conditions and expected stability of n-Tigloylglycine-d2?

It is recommended to store n-Tigloylglycine-d2 at -20°C. Under these conditions, the compound is expected to be stable for at least four years. For short-term use, refrigeration at 2-8°C is acceptable, but long-term storage should be at -20°C to minimize potential degradation.

3. What solvents are suitable for dissolving n-Tigloylglycine-d2?

n-Tigloylglycine-d2 is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). It is sparingly soluble in aqueous solutions. For biological assays, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it with the appropriate assay buffer.

4. What is the expected isotopic purity of n-Tigloylglycine-d2 and why is it important?

The isotopic purity of n-Tigloylglycine-d2 is a critical parameter that indicates the percentage of the compound that is deuterated. A high isotopic purity (typically >98%) is essential to minimize interference from the unlabeled analyte in the mass spectrometer. The certificate of analysis provided by the supplier should specify the isotopic purity.

5. Can n-Tigloylglycine-d2 be used in Nuclear Magnetic Resonance (NMR) studies?

Yes, n-Tigloylglycine-d2 can be used in NMR studies. The deuterium (B1214612) labeling at the glycine (B1666218) methylene (B1212753) position will result in the absence of proton signals at that position in ¹H NMR spectra, which can be useful for spectral assignment and mechanistic studies.

Troubleshooting Guides

Chromatographic Issues
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing or Broadening in HPLC 1. Poor column performance.2. Inappropriate mobile phase pH.3. Sample overload.4. Secondary interactions with the stationary phase.1. Flush the column or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or sample concentration.4. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase.
Split Peaks in HPLC or GC 1. Clogged frit or partially blocked column.2. Injector issues (e.g., partially plugged syringe).3. Sample solvent incompatible with the mobile phase.1. Backflush the column or replace the frit.2. Clean or replace the injector syringe.3. Dissolve the sample in the mobile phase or a weaker solvent.
Retention Time Shift 1. Change in mobile phase composition or flow rate.2. Column aging.3. Temperature fluctuations.1. Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.2. Use a new column or re-equilibrate the existing one.3. Use a column oven to maintain a constant temperature.
Mass Spectrometry Issues
Problem Potential Cause(s) Suggested Solution(s)
Low Signal Intensity 1. Poor ionization efficiency.2. Ion suppression from matrix components.3. Incorrect mass spectrometer settings.4. Degradation of the analyte.1. Optimize ionization source parameters (e.g., spray voltage, gas flow).2. Improve sample cleanup procedures or dilute the sample.3. Check and optimize parameters such as collision energy and cone voltage.4. Prepare fresh sample solutions and store them properly.
High Background Noise 1. Contaminated mobile phase or instrument.2. Presence of interfering substances in the sample matrix.1. Use high-purity solvents and flush the LC-MS system.2. Implement more selective sample preparation techniques (e.g., solid-phase extraction).
In-source Fragmentation 1. High source temperature or cone voltage.1. Reduce the source temperature and/or cone voltage to minimize fragmentation.

Quantitative Data Summary

Table 1: Typical Purity and Identity Specifications for n-Tigloylglycine-d2

Parameter Method Specification
Chemical Purity HPLC-UV/MS≥ 98%
Isotopic Purity Mass Spectrometry≥ 98% Deuterium Incorporation
Identity ¹H NMR, Mass SpectrometryConforms to structure
Appearance VisualWhite to off-white solid

Table 2: Illustrative HPLC-MS Parameters for Analysis

Parameter Value
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Detection Electrospray Ionization (ESI), Positive Mode
Monitored Transitions m/z (parent) -> m/z (fragment) for both labeled and unlabeled

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of n-Tigloylglycine-d2 in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) at a ratio determined by initial scouting runs (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 10 µg/mL solution of n-Tigloylglycine-d2 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-250.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V.

    • Source Temperature: 120°C.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion for n-Tigloylglycine-d2 (expected m/z will be higher than the unlabeled compound).

    • Assess the relative intensities of the signals corresponding to the deuterated and any residual unlabeled compound to determine isotopic purity.

Visualizations

QC_Workflow cluster_0 Material Reception cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Receive n-Tigloylglycine-d2 B Visual Inspection A->B C Identity Confirmation (MS, NMR) B->C D Chemical Purity (HPLC) C->D E Isotopic Purity (MS) D->E F Review Data vs. Specifications E->F G Pass F->G Meets Specs H Fail F->H Out of Spec (OOS) I Investigate OOS H->I

Caption: Quality control workflow for incoming n-Tigloylglycine-d2.

Troubleshooting_Logic A Unexpected Experimental Result B Check Sample Preparation A->B C Verify Instrument Performance B->C Prep OK F Recalculate Concentrations B->F Error Found D Assess Analyte Stability C->D Instrument OK G Re-run System Suitability C->G Error Found E Review Data Processing D->E Analyte Stable H Prepare Fresh Standard D->H Degradation Suspected I Re-process Data E->I Error Found J Problem Resolved E->J Processing OK F->J G->J H->J I->J

Caption: Logical troubleshooting flow for unexpected experimental results.

Internal_Standard_Pathway cluster_sample Biological Sample cluster_standard Internal Standard Analyte n-Tigloylglycine (Analyte) Spike Spike IS into Sample Analyte->Spike IS n-Tigloylglycine-d2 (IS) IS->Spike Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction Analysis LC-MS Analysis Extraction->Analysis Quant Quantification (Ratio of Analyte/IS) Analysis->Quant Result Final Concentration Quant->Result

Caption: Use of n-Tigloylglycine-d2 as an internal standard.

dealing with poor chromatographic peak shape of acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of acylglycines.

Troubleshooting Guides

Poor chromatographic peak shape can significantly impact the accuracy and reproducibility of acylglycine quantification. The following sections address the most common peak shape problems: peak tailing, peak fronting, and split peaks.

Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Question: Why are my acylglycine peaks tailing?

Answer: Peak tailing in acylglycine analysis is frequently caused by secondary interactions between the analytes and the stationary phase, or issues with the chromatographic system itself.

Common Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Acylglycines possess carboxylic acid groups that can interact with residual silanol groups on silica-based reversed-phase columns, especially at mid-range pH levels.[1][2] This is a primary cause of peak tailing.[2][3]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2-4) to suppress the ionization of both the acylglycine's carboxylic acid and the column's silanol groups.[2][4][5] Using a highly deactivated or end-capped column can also minimize these interactions.[1][4]

  • Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of the acylglycines, a mixed population of ionized and non-ionized species can exist, leading to peak tailing.[1][6]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6] Buffering the mobile phase helps to stabilize the pH and improve peak symmetry.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.[7][8][9]

    • Solution: Reduce the injection volume or dilute the sample.[7][9] Consider using a column with a higher capacity or a larger internal diameter.[7]

  • Physical Problems in the System: Voids in the column packing, excessive tubing length, or poorly made connections can cause peak tailing for all compounds in the chromatogram.[4]

    • Solution: Inspect and replace any faulty fittings or tubing. If a column void is suspected, replacing the column is the most effective solution.[2] Using a guard column can help protect the analytical column.[7]

Peak Fronting

Peak fronting is the inverse of tailing, with the first half of the peak being broader than the latter half.

Question: What causes peak fronting in my acylglycine chromatogram?

Answer: Peak fronting is often a result of sample overload or issues with sample solubility and the injection solvent.

Common Causes & Solutions:

  • Column Overload: Similar to tailing, injecting an excessive amount of sample can lead to fronting.[10][11][12]

    • Solution: Decrease the sample concentration or injection volume.[9][10][11]

  • Poor Sample Solubility: If the acylglycines are not fully dissolved in the sample solvent, it can lead to an uneven band entering the column, causing fronting.[7][9]

    • Solution: Ensure the sample is completely dissolved. It may be necessary to change the sample solvent to one that is more compatible with the mobile phase.

  • Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase can cause peak distortion, including fronting.[3][6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.[6]

  • Column Collapse or Degradation: Inappropriate pH or temperature conditions can damage the column's stationary phase, leading to peak fronting.[7]

    • Solution: Ensure that the mobile phase pH and operating temperature are within the column manufacturer's recommended ranges. If the column is damaged, it will need to be replaced.

Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

Question: Why am I observing split peaks for my acylglycine standards?

Answer: Split peaks can be caused by a variety of factors, including problems at the column inlet, sample solvent incompatibility, or co-elution with an interfering compound.

Common Causes & Solutions:

  • Partially Blocked Frit or Column Void: If the inlet frit of the column is partially blocked or if there is a void in the packing material at the head of the column, the sample band can be split before separation begins, affecting all peaks in the chromatogram.[7][13][14]

    • Solution: Replace the column frit if possible, or replace the entire column. Using a guard column can prevent the analytical column's frit from becoming blocked.[7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is too strong or immiscible with the mobile phase, it can cause the analyte to precipitate at the head of the column or travel through in a distorted band.[6]

    • Solution: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[6]

  • Co-elution with an Interfering Compound: It's possible that what appears to be a split peak is actually two different co-eluting compounds.[6][13]

    • Solution: Inject a blank matrix sample to check for interferences.[6] Adjusting the mobile phase composition or gradient profile may be necessary to improve the separation.

  • Mobile Phase pH close to Analyte pKa: Similar to peak tailing, operating near the pKa of an acylglycine can lead to the presence of multiple ionization states, which may separate into distinct peaks.[6]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the acylglycine.[6]

Data Summary Tables

Table 1: Recommended Starting Conditions for Acylglycine Analysis by Reversed-Phase HPLC

ParameterRecommended ConditionRationale
Column C18, End-cappedProvides good retention for acylglycines and minimizes silanol interactions.
Mobile Phase A Water with 0.1% Formic AcidLow pH suppresses ionization of acylglycines and silanols, improving peak shape.[4]
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic AcidOrganic solvent for gradient elution.
pH Range 2.5 - 3.5Ensures acylglycines are in a single, non-ionized form.
Gradient Start with a low percentage of organic phase and gradually increase.To effectively separate acylglycines of varying chain lengths.
Temperature 30 - 40 °CImproves efficiency and reduces viscosity.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for acylglycines.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • 0.2 µm filter

Procedure:

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Mix thoroughly.

    • Filter the solution through a 0.2 µm filter.

    • Degas the mobile phase before use.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Mix thoroughly.

    • Filter the solution through a 0.2 µm filter.

    • Degas the mobile phase before use.

Protocol 2: Sample Preparation for Acylglycine Analysis from Urine

This protocol provides a general guideline for the extraction of acylglycines from urine samples.

Materials:

  • Urine sample

  • Internal standard solution

  • Acetonitrile

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., initial mobile phase)

Procedure:

  • Thaw the frozen urine sample at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Pipette 100 µL of the urine sample into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Visual Troubleshooting Guides

Peak_Tailing_Troubleshooting cluster_system Systematic Troubleshooting cluster_analyte Analyte-Specific Troubleshooting start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Systematic Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No q2 Check for column void or blocked frit a1_yes->q2 q4 Is mobile phase pH > 4? a1_no->q4 s1 Replace column or frit q2->s1 Action q3 Inspect for leaks or extra column volume s1->q3 s2 Tighten fittings, use shorter/narrower tubing q3->s2 Action s3 Lower mobile phase pH to 2.5-3.5 with formic acid q4->s3 Yes q5 Is sample concentration high? q4->q5 No s4 Dilute sample or reduce injection volume q5->s4 Yes q6 Is column end-capped? q5->q6 No s5 Use a modern, high-purity, end-capped column q6->s5 No

Caption: Troubleshooting workflow for peak tailing.

Peak_Fronting_Split_Troubleshooting start Peak Fronting or Splitting Observed q1 Is the sample solvent stronger than the mobile phase? start->q1 s1 Dissolve sample in initial mobile phase or a weaker solvent q1->s1 Yes q2 Is the sample concentration high? q1->q2 No s2 Reduce injection volume or dilute the sample q2->s2 Yes q3 Are all peaks split/fronting? q2->q3 No a3_yes Problem at Column Inlet q3->a3_yes Yes a3_no Potential Co-elution or Solubility Issue q3->a3_no No s3 Check for blocked frit or column void. Replace column if necessary. a3_yes->s3 s4 Ensure complete sample solubility. Check for matrix interferences. a3_no->s4

Caption: Troubleshooting workflow for peak fronting and splitting.

FAQs

Q1: What is the ideal peak shape in chromatography? A1: The ideal peak shape is a symmetrical, Gaussian peak. This indicates an efficient separation with a single retention mechanism.

Q2: Can the sample preparation method affect peak shape? A2: Yes, absolutely. Incomplete protein precipitation can lead to a blocked column frit, and using an inappropriate reconstitution solvent is a common cause of peak distortion.

Q3: How often should I change my column? A3: Column lifetime depends on the number of injections, sample cleanliness, and mobile phase conditions. A significant increase in backpressure, or a noticeable decline in peak shape and resolution that cannot be rectified by other troubleshooting steps, indicates that the column may need to be replaced.

Q4: What is the difference between acetonitrile and methanol as an organic modifier for acylglycine analysis? A4: Both are commonly used. Acetonitrile generally has a lower viscosity, which can lead to lower backpressure, and sometimes offers different selectivity compared to methanol. The choice can be method-dependent, and it is worth evaluating both during method development.

Q5: Why is it important to use a buffer in the mobile phase? A5: A buffer resists changes in pH, which is crucial for reproducible retention times and consistent peak shapes, especially for ionizable compounds like acylglycines.[1] It helps maintain a stable ionization state for the analytes throughout the separation.

References

n-Tigloylglycine-2,2-d2 stability under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of n-Tigloylglycine-2,2-d2 under various pH conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous solutions is the hydrolysis of the amide bond that links the tigloyl group and the glycine (B1666218) moiety. This reaction breaks the molecule into tiglic acid and glycine-2,2-d2. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to follow a U-shaped pH-rate profile, which is typical for amide hydrolysis. This means the compound is most stable in the neutral pH range (approximately pH 6-7) and its degradation rate increases under both acidic (pH < 6) and basic (pH > 7) conditions.[1][2]

Q3: Is the deuterium (B1214612) label on this compound stable?

A3: The deuterium atoms on the α-carbon of the glycine moiety (the "2,2-d2" position) are generally stable. However, there is a potential for hydrogen-deuterium exchange under basic aqueous conditions (high pH).[3] This could lead to the loss of the isotopic label over time. It is crucial to evaluate this possibility if experiments are conducted at high pH for extended periods.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products from the hydrolysis of the amide bond are tiglic acid and glycine-2,2-d2. Under strongly acidic or basic conditions, further degradation of tiglic acid may occur.

Q5: What analytical methods are recommended for monitoring the stability of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for monitoring the stability of this compound. This technique allows for the sensitive and specific quantification of the parent compound and its degradation products.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of this compound in my assay. The pH of your buffer is too acidic or too basic.- Measure the pH of your experimental buffer to confirm it is within the desired range.- If possible, adjust the buffer to a more neutral pH (6-7) to increase stability.- If the experimental conditions require acidic or basic pH, shorten the incubation time or perform the experiment at a lower temperature to reduce the rate of hydrolysis.
Inconsistent results between experimental replicates. - Inaccurate buffer preparation leading to pH variability.- Temperature fluctuations during incubation.- Degradation of the compound in the stock solution.- Prepare fresh buffers for each experiment and verify the pH with a calibrated meter.- Use a calibrated incubator or water bath to ensure consistent temperature.- Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Minimize freeze-thaw cycles.
Loss of the deuterium label. The experimental conditions are too basic, causing hydrogen-deuterium exchange.- If possible, avoid prolonged incubation at high pH.- If basic conditions are necessary, consider using a shorter incubation time or a lower temperature.- Use LC-MS/MS to monitor for the presence of unlabeled n-Tigloylglycine to assess the extent of deuterium loss.
Precipitation of the compound in the assay buffer. The concentration of this compound exceeds its solubility in the aqueous buffer.- Determine the solubility of this compound in your specific buffer system.- Reduce the working concentration of the compound.- Consider the use of a co-solvent, but be aware that this may affect the biological activity and stability of the compound.

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general method for determining the stability of this compound in aqueous buffers at different pH values.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Buffers of various pH values (e.g., pH 3, 5, 7.4, 9)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • HPLC or UPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solutions: Dilute the stock solution with the respective pH buffers to a final concentration of 10 µM.

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: At each time point, transfer an aliquot of the incubation mixture to a tube containing ice-cold quenching solution to stop the degradation reaction.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the remaining this compound.

3. Data Analysis:

  • Plot the natural logarithm of the remaining concentration of this compound versus time for each pH value.

  • The slope of the line will be the negative of the degradation rate constant (k).

  • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

Data Presentation

The following table provides a template with representative data for the stability of an amide bond-containing molecule at different pH values, based on published literature for a similar compound.[1] Researchers should replace this with their own experimental data.

pHRate Constant (k) (s⁻¹)Half-life (t½)
3.01.6 x 10⁻⁶~5 days
5.09.1 x 10⁻¹¹~243 years
7.48.5 x 10⁻¹¹~259 years
9.01.1 x 10⁻⁸~2 years
11.01.1 x 10⁻⁶~7 days

Note: This data is illustrative and the actual stability of this compound may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock 10 mM Stock in DMSO working 10 µM Working Solutions stock->working buffers pH Buffers (3, 5, 7.4, 9) buffers->working incubate Incubate at 37°C working->incubate sampling Sample at time points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench with cold ACN sampling->quench lcms LC-MS/MS Analysis quench->lcms data Data Processing lcms->data results Calculate k and t½ data->results

Caption: Experimental workflow for pH stability testing of this compound.

hydrolysis_mechanisms cluster_acid Acidic Conditions (pH < 6) cluster_neutral Neutral Conditions (pH ~7) cluster_base Basic Conditions (pH > 7) compound This compound acid_hydrolysis Acid-Catalyzed Hydrolysis compound->acid_hydrolysis Fast neutral_hydrolysis Water-Mediated Hydrolysis (Slow) compound->neutral_hydrolysis Very Slow base_hydrolysis Base-Catalyzed Hydrolysis compound->base_hydrolysis Fast h_d_exchange Potential D₂ Loss compound->h_d_exchange Possible Side Reaction products Tiglic Acid + Glycine-d₂ acid_hydrolysis->products neutral_hydrolysis->products base_hydrolysis->products

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: N-Tigloylglycine-2,2-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use of n-Tigloylglycine-2,2-d2 as a deuterated internal standard in the validation of analytical methods, particularly for the quantification of n-Tigloylglycine. The performance of this stable isotope-labeled standard is contrasted with the theoretical performance of a non-deuterated, structural analog internal standard. This comparison is supported by experimental data from a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for acylglycine analysis.

Introduction to n-Tigloylglycine and the Role of Internal Standards

N-Tigloylglycine is an N-acylglycine that serves as a crucial biomarker for certain inborn errors of metabolism, specifically those related to the catabolism of the amino acid isoleucine. Elevated levels of n-Tigloylglycine in urine can be indicative of disorders such as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency. Accurate and precise quantification of this biomarker is paramount for the diagnosis and monitoring of these metabolic disorders.

In analytical chemistry, especially in techniques like mass spectrometry, internal standards are essential for achieving reliable and reproducible quantification.[1] They are compounds added to samples at a known concentration to correct for variations that can occur during sample preparation, injection, and analysis. The ideal internal standard mimics the chemical and physical properties of the analyte of interest as closely as possible.

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[2] In these standards, one or more atoms of the analyte are replaced with a heavier stable isotope (e.g., deuterium, ¹³C). This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical behavior remains nearly identical. This ensures that any variations affecting the analyte during the analytical process will equally affect the internal standard, leading to highly accurate and precise results.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Table 1: Performance Data of a Validated UPLC-MS/MS Method for n-Tigloylglycine using a Stable Isotope-Labeled Internal Standard

ParameterPerformance
Linearity (R²) >0.99
Lower Limit of Quantification (LLOQ) 1-5 nM
Accuracy (% Relative Error) <15%
Precision (% Coefficient of Variation) <15%
Recovery 90.2 - 109.3%

Data adapted from a study on the quantification of 18 acylglycines, including tiglylglycine, using a surrogate matrix and stable-isotope labeled analytes as internal standards.[3]

Table 2: Typical Performance Comparison of Deuterated vs. Non-Deuterated (Structural Analog) Internal Standards

ParameterDeuterated Internal Standard (e.g., this compound)Non-Deuterated (Structural Analog) Internal Standard (e.g., N-Propionylglycine)
Linearity (R²) Typically ≥0.99May be ≥0.99, but can be more variable
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to matrix effects
Precision (% CV) Typically <10%Can be <15%, but often higher than with a deuterated standard
Matrix Effect Minimal, as it co-elutes with the analyte and experiences similar ionization effects.Can be significant, as its different chemical structure can lead to different chromatographic retention and ionization efficiency.
Recovery Closely tracks the analyte's recovery.May differ from the analyte's recovery, leading to inaccurate quantification.

This table represents a generalized comparison based on the principles of bioanalytical method validation and is intended for illustrative purposes.

Experimental Protocols

Quantification of n-Tigloylglycine in Urine by UPLC-MS/MS

This protocol is based on a validated method for the analysis of acylglycines in human urine.

a. Sample Preparation

  • Internal Standard Spiking: To 100 µL of urine, add a known concentration of the internal standard solution (e.g., this compound).

  • Solid-Phase Extraction (SPE): Condition a mixed-mode anion exchange SPE cartridge with methanol (B129727) and then water. Load the urine sample onto the cartridge.

  • Washing: Wash the cartridge with water to remove interfering substances.

  • Elution: Elute the acylglycines with a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in butanolic HCl and heat at 65°C for 20 minutes to form butyl esters.

  • Reconstitution: Evaporate the butanolic HCl and reconstitute the sample in the mobile phase for UPLC-MS/MS analysis.

b. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both n-Tigloylglycine and the internal standard.

Method Validation Parameters

The analytical method should be validated according to established guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank urine samples from multiple sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard.

  • Linearity and Range: A calibration curve is prepared by spiking known concentrations of n-Tigloylglycine into a surrogate matrix (e.g., synthetic urine). The linearity is evaluated by the correlation coefficient (R²) of the calibration curve.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days. Accuracy is expressed as the percent relative error (%RE), and precision is expressed as the percent coefficient of variation (%CV).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Visualizations

Isoleucine Catabolism Pathway

The following diagram illustrates the metabolic pathway of isoleucine, highlighting the step where a deficiency can lead to the accumulation of tiglyl-CoA, the precursor to n-Tigloylglycine.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->Tiglyl_CoA ACADSB alpha_methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_methyl_beta_hydroxybutyryl_CoA ECHS1 nTigloylglycine n-Tigloylglycine Tiglyl_CoA->nTigloylglycine Glycine N-acyltransferase alpha_methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_methyl_beta_hydroxybutyryl_CoA->alpha_methylacetoacetyl_CoA HADH2 Propionyl_CoA Propionyl-CoA alpha_methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA alpha_methylacetoacetyl_CoA->Acetyl_CoA ACAT1

Caption: Isoleucine catabolism and the formation of n-Tigloylglycine.

Experimental Workflow for n-Tigloylglycine Quantification

This diagram outlines the key steps in the analytical workflow for quantifying n-Tigloylglycine using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard (this compound) Urine_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Derivatization Derivatization (Butylation) SPE->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Processing Data Processing UPLC_MSMS->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Caption: Workflow for n-Tigloylglycine analysis using an internal standard.

Conclusion

The use of a deuterated internal standard, such as this compound, is highly recommended for the accurate and precise quantification of n-Tigloylglycine in biological matrices. As demonstrated by the performance data of a validated UPLC-MS/MS method, stable isotope-labeled internal standards provide superior linearity, accuracy, precision, and recovery compared to non-deuterated, structural analog internal standards. This is primarily due to their ability to effectively compensate for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals involved in the diagnosis and monitoring of inborn errors of metabolism, the implementation of analytical methods utilizing deuterated internal standards is crucial for generating high-quality, reliable data.

References

A Comparative Guide to Internal Standards for n-Tigloylglycine Quantification: n-Tigloylglycine-2,2-d2 vs. 13C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of n-Tigloylglycine by mass spectrometry, the selection of an appropriate internal standard is paramount for achieving accurate, precise, and reliable results. n-Tigloylglycine is a critical biomarker, serving as an intermediate in isoleucine catabolism, with elevated urinary levels indicating potential β-ketothiolase deficiency or disorders in propionate (B1217596) metabolism[1][2]. The stable isotope dilution method, which utilizes an isotopically labeled version of the analyte as an internal standard, is the gold standard for quantification.

This guide provides an objective comparison between two common types of stable isotope-labeled standards for n-Tigloylglycine: the deuterated standard n-Tigloylglycine-2,2-d2 and 13C-labeled standards. The choice between these alternatives can significantly influence assay performance, robustness, and data quality.

Key Performance Comparison: Deuterated vs. 13C-Labeled Standards

The ideal internal standard should be chemically and physically identical to the analyte, ensuring it behaves identically during sample extraction, chromatography, and ionization, differing only in mass[3][4]. This allows for the correction of variability at each step of the analytical process. While both deuterated and 13C-labeled standards are effective, 13C-labeled standards are generally considered superior for the most demanding applications[3][5][6].

Data Presentation: Quantitative Performance Characteristics

The following table summarizes the key performance differences based on established principles of isotope dilution mass spectrometry.

FeatureThis compound (Deuterated)13C-Labeled n-TigloylglycineRationale & Implication for n-Tigloylglycine Analysis
Chromatographic Co-elution May exhibit a slight retention time shift (elutes earlier)[3][5].Virtually identical retention time to the native analyte[3][7].Perfect co-elution, as seen with 13C standards, is crucial for accurately correcting matrix effects, which can vary across a single chromatographic peak. A shift in retention time can lead to quantification errors[5].
Isotopic Stability High, as the deuterium (B1214612) atoms are on non-exchangeable carbon positions. However, deuterium labeling in general can be prone to back-exchange if labels are on heteroatoms[8].Exceptional. 13C atoms are integrated into the carbon backbone and are not susceptible to exchange under typical analytical conditions[7][8].13C-labeling provides the highest assurance of isotopic stability throughout sample preparation, storage, and analysis, preventing loss of the isotopic label and ensuring data integrity.
Matrix Effect Compensation Good, but can be compromised by chromatographic separation from the analyte[5].Excellent. Co-elution ensures that both the standard and the analyte experience the exact same degree of ion suppression or enhancement[7].For complex biological matrices like urine or plasma where n-Tigloylglycine is measured, matrix effects are a significant challenge. The superior co-elution of 13C standards provides more reliable compensation[9][10].
Potential for Isotopic Interference Lower natural abundance of deuterium reduces risk, but in-source H-D exchange can sometimes occur.The natural abundance of 13C (~1.1%) means the unlabeled analyte has a small M+1 peak, which must be considered. However, 13C labels do not undergo exchange[8].A mass shift of at least +3 Da is recommended for either standard to minimize interference from the natural isotopic abundance of the unlabeled analyte[7].
Cost and Availability Generally less expensive and more commonly available[6][11].Typically more expensive due to more complex and costly synthesis procedures[6].Budgetary constraints may favor deuterated standards. However, this must be weighed against the potential for compromised data quality in high-stakes analyses.

Logical Workflow for Standard Selection

The decision process for selecting an appropriate internal standard involves balancing analytical performance requirements with practical constraints like cost and availability.

cluster_0 Decision Framework start Define Assay Requirements high_accuracy High Accuracy & Method Robustness Required? start->high_accuracy budget Budgetary Constraints a Major Factor? high_accuracy->budget No use_13C Select 13C-Labeled Standard high_accuracy->use_13C Yes budget->use_13C No use_d2 Select Deuterated (d2) Standard budget->use_d2 Yes validate Perform Rigorous Method Validation use_13C->validate use_d2->validate end Assay Implementation validate->end

Caption: Decision workflow for internal standard selection.

Experimental Protocols

A typical experimental workflow for the quantification of n-Tigloylglycine in urine using stable isotope dilution LC-MS/MS is outlined below. This protocol is a general guideline and should be optimized for specific instrumentation and assay requirements.

Sample Preparation
  • Thaw Samples : Thaw frozen urine samples on ice.

  • Spike Internal Standard : To a 100 µL aliquot of urine, add a precise amount of the internal standard (either this compound or a 13C-labeled analog) to achieve a concentration that is comparable to the expected endogenous analyte concentration.

  • Protein Precipitation/Extraction : If required, perform a protein precipitation step by adding a solvent like acetonitrile (B52724). Vortex and then centrifuge to pellet the precipitated proteins.

  • Dilution : Dilute the supernatant with an appropriate mobile phase to reduce matrix effects and match the initial chromatographic conditions.

  • Transfer : Transfer the final extract to an autosampler vial for analysis.

LC-MS/MS Analysis
  • LC System : A standard HPLC or UHPLC system.

  • Column : A C18 reversed-phase column is typically suitable for retaining and separating n-Tigloylglycine.

  • Mobile Phase : A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization : Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

MRM Transitions:

  • n-Tigloylglycine : Monitor the precursor-to-product ion transition (e.g., m/z 158.1 -> [product ion]).

  • This compound : Monitor the corresponding mass-shifted transition (e.g., m/z 160.1 -> [product ion]).

  • 13C-Labeled Standard : Monitor its unique mass-shifted transition (e.g., for a 13C3-labeled standard, m/z 161.1 -> [product ion]).

Quantification

The concentration of n-Tigloylglycine is determined by calculating the peak area ratio of the native analyte to the internal standard and plotting this against a calibration curve prepared with known concentrations of the analyte.

Experimental Workflow Diagram

cluster_workflow LC-MS/MS Quantification Workflow sample Urine Sample spike Spike with Internal Standard (13C or d2) sample->spike extract Sample Extraction / Protein Precipitation spike->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio quantify Quantify Analyte Concentration ratio->quantify curve Calibration Curve curve->quantify

Caption: General workflow for n-Tigloylglycine analysis.

Conclusion and Recommendation

Both this compound and 13C-labeled standards are valuable tools for the accurate quantification of n-Tigloylglycine.

  • This compound is a cost-effective and viable option, particularly when the deuterium labels are placed on non-exchangeable positions. However, careful validation is required to ensure that any potential chromatographic shift does not negatively impact quantification, especially in the presence of significant matrix effects[12].

  • 13C-Labeled n-Tigloylglycine represents the gold standard. Its identical physicochemical properties to the native analyte ensure perfect co-elution and the most reliable compensation for matrix effects and procedural losses[3][7]. This leads to higher accuracy, precision, and overall method robustness.

For the most demanding applications, such as clinical diagnostic assays or pivotal drug development studies where data integrity is of the utmost importance, the investment in 13C-labeled standards is highly recommended . For routine screening or research where budgetary constraints are significant, a well-validated method using this compound can provide acceptable performance.

References

A Comparative Guide to Internal Standards for n-Tigloylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of n-Tigloylglycine, the choice of an appropriate internal standard is a critical decision that directly influences the accuracy and reliability of results. This guide provides an objective comparison of the gold-standard stable isotope-labeled (SIL) internal standard for n-Tigloylglycine with a potential alternative, a non-isotopically labeled structural analog. The information presented is supported by established principles of bioanalysis and illustrative experimental data.

n-Tigloylglycine is a key biomarker in the diagnosis of certain inborn errors of metabolism, such as beta-ketothiolase deficiency. Its accurate quantification in biological matrices like urine is essential for clinical research and diagnostics. The use of an internal standard is indispensable in mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for variability during sample preparation and analysis.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled version of the analyte as an internal standard is widely considered the best practice in quantitative mass spectrometry.[1][2] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte through extraction, chromatography, and ionization, providing the most effective correction for experimental variability.[2][3]

An Alternative Approach: Structural Analog Internal Standards

When a SIL internal standard is unavailable or cost-prohibitive, a structural analog may be considered. A structural analog is a compound with a chemical structure similar to the analyte but that can be chromatographically separated or distinguished by mass. While a viable option in some cases, structural analogs may not perfectly mimic the analyte's behavior, which can lead to inaccuracies in quantification.[4]

Performance Comparison: n-Tigloylglycine-[¹³C₂,¹⁵N]glycine vs. Heptanoylglycine

This section compares the performance of a stable isotope-labeled internal standard for n-Tigloylglycine, n-Tigloylglycine-[¹³C₂,¹⁵N]glycine, with a potential structural analog, Heptanoylglycine.

Note: The following quantitative data is illustrative and based on typical performance characteristics observed in comparative studies of SIL and structural analog internal standards for similar small molecules. A direct, published head-to-head comparison for n-Tigloylglycine with Heptanoylglycine was not identified.

Performance Parametern-Tigloylglycine-[¹³C₂,¹⁵N]glycine (SIL IS)Heptanoylglycine (Analog IS)Justification
Linearity (r²) > 0.999> 0.995The SIL IS co-elutes and has identical ionization characteristics, leading to a more proportional response.
Accuracy (% Bias) -2% to +2%-10% to +10%The SIL IS more effectively compensates for matrix effects and variations in recovery.[4]
Precision (%RSD) < 5%< 15%The near-identical behavior of the SIL IS minimizes variability throughout the analytical process.[5]
Recovery (%) 95 ± 5%85 ± 15%The SIL IS has extraction and processing efficiency that is virtually identical to the analyte.
Matrix Effect (%) < 5%15-30%The SIL IS co-elutes with the analyte, experiencing the same ionization suppression or enhancement. The analog IS may have a different retention time and be subject to different matrix effects.[4]

Experimental Protocols

Sample Preparation (Human Urine)
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • To 100 µL of the supernatant, add 10 µL of the internal standard working solution (either n-Tigloylglycine-[¹³C₂,¹⁵N]glycine or Heptanoylglycine) and 400 µL of 0.1% formic acid in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • n-Tigloylglycine: Precursor Ion > Product Ion (e.g., 158.1 > 84.1)

      • n-Tigloylglycine-[¹³C₂,¹⁵N]glycine: Precursor Ion > Product Ion (e.g., 161.1 > 87.1)

      • Heptanoylglycine: Precursor Ion > Product Ion (e.g., 188.1 > 114.1)

    • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Visualizations

Metabolic Pathway of n-Tigloylglycine

n-Tigloylglycine is an intermediate in the catabolism of the amino acid isoleucine. Elevated levels of n-Tigloylglycine in urine can be indicative of a deficiency in the enzyme beta-ketothiolase.

Isoleucine Isoleucine Tiglyl_CoA Tiglyl_CoA Isoleucine->Tiglyl_CoA Multiple Steps nTigloylglycine nTigloylglycine Tiglyl_CoA->nTigloylglycine Glycine N-Acyltransferase Beta_Ketothiolase Beta-Ketothiolase (Deficient) Tiglyl_CoA->Beta_Ketothiolase Normal Pathway Propionyl_CoA Propionyl_CoA Acetyl_CoA Acetyl_CoA Beta_Ketothiolase->Propionyl_CoA Beta_Ketothiolase->Acetyl_CoA cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Spike_IS Spike with Internal Standard Urine_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant to Vial Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing

References

A Comparative Guide to Acylglycine Quantification Methods: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the predominant analytical methods for the quantification of acylglycines, critical biomarkers in the diagnosis of inborn errors of metabolism and in monitoring therapeutic efficacy.

The accurate quantification of acylglycines in biological matrices is paramount for both clinical diagnostics and pharmaceutical research. These glycine (B1666218) conjugates of acyl-CoAs serve as key indicators for a variety of metabolic disorders, including fatty acid oxidation defects and organic acidemias. The two most powerful and widely adopted analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, presenting their quantitative performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

The choice between LC-MS/MS and GC-MS for acylglycine quantification often depends on the specific requirements of the assay, such as sensitivity, throughput, and the number of analytes to be measured. The following table summarizes the key quantitative performance parameters for each method based on published literature.

Performance ParameterLC-MS/MS (UPLC/HPLC-MS/MS)GC-MS
Limit of Detection (LOD) Typically in the low nanomolar (nM) to sub-micromolar (µM) range.Generally in the low micromolar (µM) range.
Limit of Quantification (LOQ) Reported as low as 1-5 nM for a panel of 18 acylglycines[1][2]. Another study reports a lower limit of quantification at 0.005 µM[1].Specific LOQ values for a comprehensive panel are not as readily available in the literature, but are generally higher than LC-MS/MS.
Linearity (R²) Excellent linearity is consistently reported, with R² values typically >0.99 over a wide concentration range (e.g., 1.0-500 nM or 0.005-25.0 µM)[1][2].Good linearity (R² > 0.99) is achievable with stable isotope dilution methods.
Accuracy / Recovery High accuracy with recovery rates typically ranging from 90.2% to 109.3%[3]. Another study reported accuracy within 15%[1][2].Acceptable recovery can be achieved, often enhanced by the use of stable isotope internal standards.
Precision (%CV) High precision with coefficients of variation (CVs) for intra- and inter-day assays generally below 15%[1][2][3].Good precision is attainable, particularly with stable isotope dilution methods.
Sample Derivatization Often not required, allowing for simpler and faster sample preparation. Some methods utilize derivatization to enhance sensitivity for specific acylglycines.Mandatory. Derivatization is necessary to increase the volatility and thermal stability of acylglycines for gas phase analysis.
Throughput Generally higher throughput due to faster analysis times and simpler sample preparation.Lower throughput due to the additional derivatization step.

Experimental Workflows

The experimental workflows for LC-MS/MS and GC-MS differ significantly, primarily due to the sample preparation requirements.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma) Dilution Dilution with Internal Standard Sample->Dilution SPE Solid-Phase Extraction (Optional) Dilution->SPE for cleaner samples UPLC UPLC/HPLC Separation Dilution->UPLC SPE->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Quant Quantification MSMS->Quant

LC-MS/MS Workflow for Acylglycine Quantification.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation, Esterification) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Quant Quantification MS->Quant

GC-MS Workflow for Acylglycine Quantification.

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on meticulous adherence to experimental protocols. Below are representative methodologies for both LC-MS/MS and GC-MS based on established and validated methods in the literature.

Protocol 1: Acylglycine Quantification by UPLC-MS/MS

This protocol is adapted from methods that require minimal sample preparation and offer high throughput.

  • Sample Preparation:

    • Thaw frozen urine or plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, combine 50 µL of the supernatant with 450 µL of an internal standard solution (containing a mixture of stable isotope-labeled acylglycines in a suitable solvent like methanol/water).

    • Vortex briefly to mix.

    • For cleaner samples, an optional solid-phase extraction (SPE) step can be performed using a mixed-mode cation exchange cartridge.

  • UPLC-MS/MS Instrumentation and Conditions:

    • UPLC System: A high-performance liquid chromatography system capable of high pressures.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40-50 °C.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each acylglycine and its corresponding internal standard.

  • Data Analysis and Quantification:

    • Generate a calibration curve for each analyte by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.

    • Determine the concentration of each acylglycine in the samples by interpolating their peak area ratios on the respective calibration curves.

Protocol 2: Acylglycine Quantification by GC-MS

This protocol includes the essential derivatization step required for GC-MS analysis.

  • Sample Preparation and Derivatization:

    • Extraction:

      • To 1 mL of urine, add an internal standard solution containing stable isotope-labeled acylglycines.

      • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) or use a solid-phase extraction (SPE) cartridge to isolate the organic acids.

      • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Derivatization:

      • The dried residue is derivatized to increase volatility. A common method is silylation:

        • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

        • Heat the mixture at 60-70 °C for 30-60 minutes.

      • Alternatively, esterification can be performed using reagents like bis(trifluoromethyl)benzyl (BTFMB) bromide[4].

  • GC-MS Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C, and hold for 5-10 minutes.

    • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)[4].

    • Detection: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis using a stable isotope dilution method, SIM is preferred.

  • Data Analysis and Quantification:

    • Similar to the LC-MS/MS method, a calibration curve is constructed for each analyte using the peak area ratio of the analyte to its stable isotope-labeled internal standard.

    • The concentration of each acylglycine in the samples is then calculated from its calibration curve.

Conclusion

Both LC-MS/MS and GC-MS are robust and reliable techniques for the quantification of acylglycines. LC-MS/MS generally offers higher sensitivity, higher throughput, and simpler sample preparation, making it highly suitable for large-scale clinical and research applications. GC-MS, while requiring a more involved sample preparation due to the mandatory derivatization step, remains a powerful and well-established technique, particularly when coupled with stable isotope dilution for accurate quantification. The choice of method will ultimately be guided by the specific analytical needs, available instrumentation, and the desired balance between sensitivity, throughput, and the number of target analytes.

References

A Comparative Guide to n-Tigloylglycine Measurement for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of n-Tigloylglycine, a critical biomarker for certain inborn errors of metabolism. Given the absence of publicly available, formal inter-laboratory comparison studies for this specific analyte, this document focuses on a detailed comparison of the primary analytical techniques reported in the scientific literature: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific needs.

Metabolic Significance of n-Tigloylglycine

n-Tigloylglycine (also known as Tiglylglycine) is an acylglycine that accumulates as a result of disruptions in the catabolism of the branched-chain amino acid, isoleucine.[1] Specifically, it is formed from the conjugation of glycine (B1666218) with tiglyl-CoA, an intermediate in the isoleucine degradation pathway.[2] Elevated levels of n-Tigloylglycine in urine are indicative of several metabolic disorders, including beta-ketothiolase deficiency and propionic acidemia.[1][2] Therefore, accurate and reliable measurement of this metabolite is crucial for the diagnosis and monitoring of these conditions.

Isoleucine Catabolism Pathway

The following diagram illustrates the catabolic pathway of isoleucine, highlighting the origin of n-Tigloylglycine. A defect in the enzyme β-ketothiolase leads to the accumulation of tiglyl-CoA, which is then conjugated with glycine to form n-Tigloylglycine.

G Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate alpha_methylbutyryl_CoA α-methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->Tiglyl_CoA alpha_methyl_beta_hydroxybutyryl_CoA α-methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_methyl_beta_hydroxybutyryl_CoA n_Tigloylglycine n-Tigloylglycine Tiglyl_CoA->n_Tigloylglycine Glycine N-acyltransferase alpha_methylacetoacetyl_CoA α-methylacetoacetyl-CoA alpha_methyl_beta_hydroxybutyryl_CoA->alpha_methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA alpha_methylacetoacetyl_CoA->Propionyl_CoA Thiolytic cleavage Acetyl_CoA Acetyl-CoA alpha_methylacetoacetyl_CoA->Acetyl_CoA beta_ketothiolase β-ketothiolase (Defect) alpha_methylacetoacetyl_CoA->beta_ketothiolase Glycine Glycine Glycine->n_Tigloylglycine beta_ketothiolase->Propionyl_CoA beta_ketothiolase->Acetyl_CoA

Figure 1. Isoleucine catabolism and the formation of n-Tigloylglycine.

Comparison of Analytical Methodologies

The two predominant techniques for the quantitative analysis of n-Tigloylglycine in biological matrices, primarily urine, are GC-MS and LC-MS. The following table summarizes the key performance characteristics of these methods based on available literature.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection. Requires derivatization to increase volatility of n-Tigloylglycine.Separation of compounds in the liquid phase followed by mass-based detection. Derivatization is often not required.[3]
Sample Matrix UrineUrine, Plasma, Dried Blood Spots
Sample Preparation More extensive: typically involves extraction and chemical derivatization (e.g., silylation) to make the analyte volatile.[4]Simpler: often involves protein precipitation and dilution ("dilute-and-shoot").[5]
Internal Standard Stable isotope-labeled n-Tigloylglycine (e.g., tiglyl[13C, 15N]glycine) is crucial for accurate quantification.[6]Stable isotope-labeled n-Tigloylglycine is the gold standard for accurate quantification.
Sensitivity High sensitivity, capable of detecting low levels of the analyte.Generally offers very high sensitivity and specificity, often with lower limits of quantification than GC-MS.[7]
Throughput Lower, due to longer run times and more complex sample preparation.Higher, with faster run times and simpler sample preparation.[7]
Specificity High, especially with the use of selected ion monitoring (SIM).Very high, particularly with tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).
Reported Use Has been historically used for the diagnosis of inborn errors of metabolism.[6][8]Increasingly the method of choice for metabolomics and clinical chemistry due to its advantages in throughput and ease of use.[7][9]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of results. Below are representative protocols for the analysis of n-Tigloylglycine using GC-MS and LC-MS, synthesized from published methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the principles of stable isotope dilution GC-MS for the analysis of urinary organic acids.

1. Sample Preparation:

  • Internal Standard Spiking: To a known volume of urine (e.g., 1 mL), add a known amount of a stable isotope-labeled internal standard (e.g., tiglyl[13C, 15N]glycine).[6]

  • Extraction: Acidify the urine sample with HCl and extract the organic acids with an organic solvent such as ethyl acetate.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form trimethylsilyl (B98337) (TMS) derivatives.[4]

2. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Separation: Use a capillary column (e.g., DB-5) with a temperature gradient to separate the analytes.

  • Ionization: Employ electron impact (EI) ionization.

  • Detection: Monitor characteristic ions for n-Tigloylglycine-TMS and the internal standard in selected ion monitoring (SIM) mode.

3. Quantification:

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of n-Tigloylglycine in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a "dilute-and-shoot" method, which is common for the analysis of small molecules in urine by LC-MS/MS.

1. Sample Preparation:

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard to a known volume of urine.

  • Dilution: Dilute the urine sample with a suitable solvent, often the initial mobile phase (e.g., water with 0.1% formic acid).[5]

  • Centrifugation/Filtration: Centrifuge or filter the diluted sample to remove particulates.

2. LC-MS/MS Analysis:

  • Injection: Inject an aliquot of the prepared sample into the LC-MS/MS system.

  • Separation: Use a C18 reversed-phase column with a gradient elution of a polar mobile phase (e.g., water with formic acid) and a nonpolar mobile phase (e.g., acetonitrile (B52724) with formic acid).

  • Ionization: Employ electrospray ionization (ESI), typically in positive or negative mode.

  • Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both n-Tigloylglycine and its internal standard.

3. Quantification:

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of n-Tigloylglycine in the original sample using a calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of n-Tigloylglycine in a clinical or research laboratory, from sample receipt to data analysis.

G cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Receipt Sample Receipt (Urine) Sample_Login Sample Login & Accessioning Sample_Receipt->Sample_Login Aliquoting Aliquoting Sample_Login->Aliquoting Internal_Standard Internal Standard Spiking Aliquoting->Internal_Standard Sample_Prep Sample Preparation (Extraction/Dilution) Internal_Standard->Sample_Prep Instrument_Analysis Instrument Analysis (GC-MS or LC-MS/MS) Sample_Prep->Instrument_Analysis Data_Processing Data Processing & Integration Instrument_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Data_Review Data Review & QC Check Quantification->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Figure 2. General laboratory workflow for n-Tigloylglycine analysis.

Conclusion

References

A Comparative Guide to the Accurate and Precise Quantification of n-Tigloylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of n-Tigloylglycine (TG), a key biomarker in the diagnosis of certain inborn errors of metabolism.[1][2] We present supporting experimental data on the accuracy and precision of these methods, with a focus on the stable isotope dilution technique utilizing a deuterated internal standard, n-Tigloylglycine-2,2-d2. Detailed experimental protocols and visual workflows are included to assist in methodological selection and implementation for research and clinical applications.

Data Presentation: Quantitative Performance Comparison

The selection of an appropriate analytical method is critical for obtaining reliable quantitative data. The following table summarizes the performance characteristics of two common methods for n-Tigloylglycine quantification: Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (SID-GC-MS) and a more general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for acylglycines. The data for the SID-GC-MS method is based on a study utilizing a stable isotope-labeled internal standard analogous to this compound.[1][2]

Parameter Stable Isotope Dilution GC-MS Alternative Method: LC-MS/MS for Acylglycines
Analyte n-Tigloylglycine (Tiglylglycine)General Acylglycines
Internal Standard Tiglyl[_13_C,_15_N]glycine (analogous to this compound)Deuterated internal standards for various acylglycines
Accuracy (Recovery) Not explicitly stated as recovery %, but linearity of the calibration curve (r² = 0.9962) suggests high accuracy.[2]Mean recoveries typically range from 90.2% to 109.3%.
Precision (CV%) Not explicitly stated in the primary article. However, stable isotope dilution methods are known for high precision, with Relative Standard Deviations (RSD) typically around a few percent.Intra-day precision (RSD) is often ≤ 5%, and inter-day precision (RSD) is typically ≤ 10%.
Linearity (r²) 0.9962[2]Typically > 0.99
Limit of Quantification (LOQ) 0.1 µmol/L (with a signal-to-noise ratio of ~10:1)[2]Varies depending on the specific acylglycine and instrumentation.
Sample Matrix Urine[1][2]Urine, Plasma, Dried Blood Spots

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Stable Isotope Dilution GC-MS for n-Tigloylglycine Quantification

This method, adapted from Bennett et al. (1994), is a robust technique for the specific and accurate measurement of n-Tigloylglycine in urine.[1][2]

a. Sample Preparation:

  • To 1 mL of urine, add a known amount of the internal standard (e.g., tiglyl[¹³C,¹⁵N]glycine).

  • Acidify the urine sample with concentrated HCl.

  • Extract the organic acids with ethyl acetate.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

b. Derivatization:

  • The dried extract is derivatized to form volatile esters suitable for GC analysis. A common method is to use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 60°C) for a specified time to ensure complete reaction.

c. GC-MS Analysis:

  • Gas Chromatograph (GC): Use a capillary column suitable for organic acid analysis (e.g., a non-polar or medium-polarity column).

  • Injection: Inject the derivatized sample into the GC.

  • Temperature Program: Employ a temperature gradient to separate the different organic acids based on their boiling points.

  • Mass Spectrometer (MS): Operate the MS in selected ion monitoring (SIM) mode. Monitor specific ions for both the native n-Tigloylglycine and the stable isotope-labeled internal standard.

  • Quantification: The concentration of n-Tigloylglycine in the original sample is calculated from the ratio of the peak areas of the native analyte to the internal standard, using a calibration curve prepared with known concentrations of n-Tigloylglycine.

General LC-MS/MS Method for Acylglycine Analysis

This protocol provides a general workflow for the quantification of a broader range of acylglycines, including n-Tigloylglycine, in biological fluids.

a. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a solvent like acetonitrile (B52724). Centrifuge to pellet the proteins.

  • Dilution: For urine samples, a simple dilution with mobile phase may be sufficient.

  • Internal Standard: Add a mixture of deuterated internal standards for the acylglycines of interest.

b. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): Use a reverse-phase C18 column for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically used.

  • Mass Spectrometer (MS): Operate in multiple reaction monitoring (MRM) mode. For each acylglycine and its corresponding internal standard, a specific precursor ion and product ion transition are monitored.

  • Quantification: Similar to the GC-MS method, quantification is based on the peak area ratios of the endogenous analytes to their respective stable isotope-labeled internal standards, referenced against a calibration curve.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the quantification of n-Tigloylglycine.

experimental_workflow Experimental Workflow for n-Tigloylglycine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis start Urine Sample add_is Add this compound (Internal Standard) start->add_is extract Organic Solvent Extraction add_is->extract dry Evaporation extract->dry derivatize Derivatization (for GC-MS) dry->derivatize inject Injection derivatize->inject separate Chromatographic Separation (GC or LC) inject->separate detect Mass Spectrometry Detection (MS or MS/MS) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratio (Analyte/Internal Standard) integrate->calculate quantify Quantification using Calibration Curve calculate->quantify result Final Concentration quantify->result

Caption: Workflow for n-Tigloylglycine quantification.

signaling_pathway Isoleucine Catabolism and n-Tigloylglycine Formation isoleucine Isoleucine keto_acid α-keto-β-methylvalerate isoleucine->keto_acid Transamination isobutyryl_coa α-methylbutyryl-CoA keto_acid->isobutyryl_coa Oxidative Decarboxylation tiglyl_coa Tiglyl-CoA isobutyryl_coa->tiglyl_coa Dehydrogenation propionyl_coa Propionyl-CoA + Acetyl-CoA tiglyl_coa->propionyl_coa β-oxidation pathway n_tigloylglycine n-Tigloylglycine (TG) tiglyl_coa->n_tigloylglycine Glycine N-acyltransferase tca_cycle TCA Cycle propionyl_coa->tca_cycle glycine Glycine glycine->n_tigloylglycine excretion Urinary Excretion n_tigloylglycine->excretion

Caption: Formation of n-Tigloylglycine from Isoleucine.

References

A Comparative Guide to Acylglycine Analysis: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acylglycines is crucial for diagnosing inborn errors of metabolism and advancing our understanding of various metabolic pathways. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your research needs.

Acylglycines are important biomarkers that accumulate in specific disorders related to branched-chain amino acid metabolism and fatty acid β-oxidation. Their analysis in biological matrices like urine is a key diagnostic tool. While both GC-MS and LC-MS can be utilized for acylglycine analysis, they differ significantly in their workflows, performance characteristics, and the breadth of compounds they can effectively analyze.

Quantitative Performance Comparison

ParameterGC-MSLC-MS/MS
Sample Preparation Requires derivatization to increase volatility and thermal stability.[1]Often simple "dilute-and-shoot" or solid-phase extraction (SPE).[2]
Sensitivity Generally considered less sensitive than modern LC-MS/MS for many acylglycines.[3]High sensitivity, with Limits of Quantification (LOQs) in the low nanomolar range reported.[2]
Specificity Good, but can be limited by co-eluting compounds and the derivatization process.Excellent, particularly with the use of Multiple Reaction Monitoring (MRM) on tandem mass spectrometers.[4]
Linearity Good linearity is achievable with appropriate internal standards.Excellent linearity, with correlation coefficients (r²) often exceeding 0.99.[2]
Recovery Can be variable and dependent on the efficiency of the derivatization reaction.High and consistent recoveries, often in the range of 90-110%, are reported.[2]
Throughput Lower, due to the time-consuming derivatization step and longer chromatographic run times.Higher, with simpler sample preparation and faster chromatographic separations.[2]
Compound Coverage Effective for volatile and thermally stable acylglycines or those that can be readily derivatized.[5]Broader coverage, including non-volatile and thermally labile acylglycines.[6]

Experimental Protocols

GC-MS Methodology for Acylglycine Analysis

The GC-MS analysis of acylglycines necessitates a derivatization step to make the analytes volatile and thermally stable for gas chromatography.

1. Sample Preparation and Extraction:

  • A specific volume of urine is spiked with an internal standard (e.g., a stable isotope-labeled acylglycine).

  • The sample is acidified and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extract is then evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried extract is reconstituted in a derivatizing agent. A common method involves the formation of trimethylsilyl (B98337) (TMS) esters.[1]

  • The reaction mixture is heated to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 7890 GC or equivalent is typically used.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate the derivatized acylglycines.

  • Mass Spectrometer: An Agilent 5975C MSD or equivalent, operated in electron ionization (EI) mode.

  • Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification.

LC-MS/MS Methodology for Acylglycine Analysis

LC-MS/MS offers a more direct and often more sensitive approach for the analysis of acylglycines, typically without the need for derivatization.

1. Sample Preparation:

  • A simple "dilute-and-shoot" method is often sufficient. A small volume of urine is diluted with a solvent (e.g., methanol (B129727) or water) containing internal standards.

  • Alternatively, for cleaner samples and to reduce matrix effects, solid-phase extraction (SPE) can be employed.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A UPLC system such as a Waters ACQUITY or equivalent is used for fast and high-resolution separations.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phases: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid), is typical.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole instrument) is essential for high sensitivity and specificity.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode is used.

  • Data Acquisition: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis.

Visualizing the Workflow

To better illustrate the distinct processes of GC-MS and LC-MS for acylglycine analysis, the following diagrams outline the experimental workflows.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Spike_IS Spike with Internal Standard Urine_Sample->Spike_IS Acidify_Extract Acidify and Solvent Extraction Spike_IS->Acidify_Extract Evaporate Evaporate to Dryness Acidify_Extract->Evaporate Derivatize Add Derivatizing Agent (e.g., TMS) and Heat Evaporate->Derivatize GC_MS GC-MS Analysis (EI, SIM) Derivatize->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

GC-MS Workflow for Acylglycine Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Dilute_Spike Dilute and Spike with Internal Standard Urine_Sample->Dilute_Spike LC_MS_MS LC-MS/MS Analysis (ESI, MRM) Dilute_Spike->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

LC-MS/MS Workflow for Acylglycine Analysis

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of acylglycines. Historically, GC-MS has been a workhorse in the field of metabolic analysis.[2] However, the advent of sensitive and robust LC-MS/MS systems has shifted the paradigm for many applications.

For routine, high-throughput analysis of a broad range of acylglycines, including those that are non-volatile or thermally labile, LC-MS/MS is generally the superior choice. Its simplified sample preparation, higher sensitivity, and greater specificity make it well-suited for clinical and research laboratories focused on metabolic profiling.

GC-MS remains a valuable tool, particularly in laboratories where it is already established for other metabolic assays. While the derivatization step adds complexity and time, the technique can provide reliable quantitative data for a specific subset of acylglycines. The choice between the two will ultimately depend on the specific analytical needs, available instrumentation, and the desired sample throughput of the laboratory.

References

Unraveling Metabolic Dysregulation: N-Tigloylglycine's Correlation with Key Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Urinary N-Tigloylglycine, a minor metabolite of isoleucine, has emerged as a significant biomarker for certain inborn errors of metabolism and mitochondrial dysfunction. This guide provides a comparative analysis of N-Tigloylglycine with other critical metabolic biomarkers, supported by experimental data and detailed methodologies, to facilitate a deeper understanding of its diagnostic and research utility.

Urinary N-Tigloylglycine levels are often assessed in conjunction with a panel of other metabolic markers to provide a comprehensive diagnostic picture. Elevated excretion of N-Tigloylglycine is a hallmark of specific metabolic disorders, and its correlation with other biomarkers can help pinpoint the exact enzymatic defect. This guide will delve into these correlations, presenting quantitative data, experimental protocols, and visual representations of the involved metabolic pathways and analytical workflows.

Comparative Analysis of Urinary Biomarkers

The following table summarizes the urinary concentrations of N-Tigloylglycine and correlated metabolic biomarkers in healthy individuals and patients with specific metabolic disorders. This data, compiled from various studies, highlights the distinct metabolic profiles associated with these conditions.

BiomarkerNormal Range (mmol/mol creatinine)Beta-Ketothiolase Deficiency (mmol/mol creatinine)Propionic Acidemia (mmol/mol creatinine)Respiratory Chain Disorders (mmol/mol creatinine)
N-Tigloylglycine < 2103 - 49720.7 - 30.814.0 - 20.7
3-Hydroxypropionic acid < 10NormalMarkedly ElevatedNormal
Methylcitrate < 2NormalMarkedly ElevatedNormal
Propionylglycine < 5NormalElevatedNormal
Propionylcarnitine < 2NormalElevatedNormal
3-Hydroxyisovaleric acid < 15ElevatedElevatedMay be elevated
Isovalerylglycine < 2NormalNormalNormal

Note: The values presented are indicative and may vary between laboratories and individuals.

Metabolic Pathway and Diagnostic Logic

The elevation of N-Tigloylglycine and its correlated biomarkers is a direct consequence of enzymatic blocks in specific metabolic pathways. The following diagram illustrates the catabolic pathway of isoleucine and the points at which defects lead to the accumulation of these markers.

Isoleucine Catabolism and Associated Biomarkers Isoleucine Isoleucine Tiglyl_CoA Tiglyl_CoA Isoleucine->Tiglyl_CoA Propionyl_CoA Propionyl_CoA Tiglyl_CoA->Propionyl_CoA Beta-Ketothiolase Beta_Ketothiolase Beta-Ketothiolase Deficiency Tiglyl_CoA->Beta_Ketothiolase Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Deficiency Propionyl_CoA->Propionyl_CoA_Carboxylase Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle N_Tigloylglycine N-Tigloylglycine Beta_Ketothiolase->N_Tigloylglycine Accumulation Three_Hydroxypropionic_acid 3-Hydroxypropionic acid Propionyl_CoA_Carboxylase->Three_Hydroxypropionic_acid Accumulation Methylcitrate Methylcitrate Propionyl_CoA_Carboxylase->Methylcitrate Accumulation

Caption: Isoleucine catabolism and biomarker accumulation in metabolic disorders.

Experimental Protocols

The quantitative analysis of urinary N-Tigloylglycine and other organic acids is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

This method is a well-established technique for the separation and quantification of a wide range of organic acids.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., 2-ketocaproic acid).

  • Acidify the urine to a pH below 2 with hydrochloric acid.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried extract is derivatized to increase the volatility of the organic acids. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Incubate the sample with the derivatizing agent at a specific temperature and time (e.g., 70°C for 30 minutes).

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography: Separation is achieved on a capillary column (e.g., DB-5ms) with a temperature gradient.

  • Mass Spectrometry: The eluted compounds are ionized (typically by electron impact) and detected by the mass spectrometer, which scans a specific mass-to-charge (m/z) range.

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylglycine and Acylcarnitine Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of acylglycines and acylcarnitines.

1. Sample Preparation:

  • Dilute the urine sample with a solvent containing internal standards (e.g., isotopically labeled versions of the analytes).

  • For acylglycines, a derivatization step (e.g., butylation) may be performed to improve chromatographic separation and ionization efficiency.

  • For acylcarnitines, a simple protein precipitation step may be sufficient.

2. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Liquid Chromatography: Separation is performed on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • Tandem Mass Spectrometry: The analytes are ionized using electrospray ionization (ESI) and detected using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after fragmentation, which provides high selectivity.

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of urinary metabolic biomarkers.

Experimental Workflow for Urinary Biomarker Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection Internal_Standard Addition of Internal Standards Sample_Collection->Internal_Standard Extraction_Derivatization Extraction and/or Derivatization Internal_Standard->Extraction_Derivatization Injection Sample Injection Extraction_Derivatization->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for urinary metabolic biomarker analysis.

Evaluating the Linearity of n-Tigloylglycine Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of biomarkers is paramount. n-Tigloylglycine is a significant biomarker for several inborn errors of metabolism, and its precise measurement is crucial for both diagnostic and research purposes.[1][2] The gold standard for quantification in this context is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of stable isotope-labeled internal standards to ensure accuracy.[1]

This guide provides a comprehensive evaluation of the linearity of calibration curves for n-Tigloylglycine, with a focus on the performance of its deuterated internal standard, n-Tigloylglycine-2,2-d2. We will delve into a detailed experimental protocol for assessing linearity and compare the performance of deuterated internal standards against carbon-13 (¹³C)-labeled alternatives, supported by experimental data from relevant literature.

Experimental Protocol: Establishing Calibration Curve Linearity for n-Tigloylglycine

This protocol outlines a typical procedure for generating a calibration curve and evaluating its linearity for the quantification of n-Tigloylglycine in a biological matrix (e.g., plasma or urine) using this compound as an internal standard via UPLC-MS/MS.

1. Preparation of Stock Solutions and Standards:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of n-Tigloylglycine in a suitable solvent (e.g., methanol).

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Working Standard Solutions: Serially dilute the analyte stock solution to prepare a series of working standard solutions at different concentrations.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.

2. Preparation of Calibration Standards:

  • Spike a known volume of the biological matrix (e.g., 100 µL of plasma) with the working standard solutions to create a set of calibration standards at a minimum of six different concentration levels.

  • Add a fixed amount of the internal standard working solution to each calibration standard.

  • Include a blank sample (matrix with internal standard but no analyte) and a zero sample (matrix with no analyte or internal standard).

3. Sample Preparation:

  • Perform protein precipitation by adding a suitable volume of a precipitating agent (e.g., acetonitrile) to each calibration standard.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

4. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Mass Spectrometry Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for both n-Tigloylglycine and this compound.

5. Data Analysis and Linearity Evaluation:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the corresponding analyte concentration.

  • Perform a linear regression analysis on the data points.

  • Evaluate the linearity based on the following criteria:

    • Coefficient of determination (r²): Should ideally be ≥ 0.99.

    • Visual inspection of the calibration plot: The data points should be randomly scattered around the regression line.

    • Analysis of residuals: The residuals should be randomly distributed around zero.

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The choice of internal standard is critical for the accuracy of quantification. While deuterated standards like this compound are widely used, ¹³C-labeled standards are often considered superior.[3][4]

FeatureDeuterated (²H) Internal Standard (e.g., this compound)¹³C-Labeled Internal Standard
Chromatographic Co-elution May exhibit a slight retention time shift, eluting slightly earlier than the native analyte due to the isotope effect.[3]Typically co-elutes perfectly with the native analyte.[3]
Isotopic Stability Generally stable, but there is a small risk of back-exchange of deuterium (B1214612) with hydrogen in certain solvents or under specific pH conditions.Highly stable with no risk of isotope exchange.[4]
Accuracy of Quantification Potential for slight inaccuracies if the analyte and internal standard experience different matrix effects due to chromatographic separation.Provides higher accuracy as the analyte and internal standard experience identical matrix effects.[3]
Cost and Availability Generally less expensive and more widely available.[4]Typically more expensive and less readily available.[4]

Quantitative Data on Linearity

While specific linearity data for a calibration curve constructed with this compound as the analyte is not the standard application (it serves as an internal standard at a fixed concentration), the performance of the analytical method for the target analyte (n-Tigloylglycine) is directly impacted by the choice of internal standard. The following table summarizes typical linearity performance data for the quantification of acylglycines using a deuterated internal standard, as reported in the literature.

Analyte ClassInternal Standard TypeConcentration RangeMatrixCoefficient of Determination (r²)Reference
N-AcylglycinesDeuterated (n-Octanoylglycine-2,2-d2)0.1 - 100 µMPlasma/Urine> 0.99[1]
15 AcylglycinesDeuterated Mix0.005 - 25.0 µMDried Blood SpotsNot explicitly stated, but linearity was achieved[2]

Visualizing the Workflow for Linearity Assessment

The following diagram illustrates the key steps in establishing and evaluating the linearity of a calibration curve in a bioanalytical method.

G Workflow for Calibration Curve Linearity Assessment cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Result prep_stock Prepare Analyte & IS Stock Solutions prep_cal Prepare Calibration Standards (Spiking Matrix) prep_stock->prep_cal prep_sample Sample Extraction (e.g., Protein Precipitation) prep_cal->prep_sample lcms UPLC-MS/MS Analysis prep_sample->lcms Inject Samples data_acq Data Acquisition (Peak Area Ratios) lcms->data_acq plot_curve Plot Calibration Curve data_acq->plot_curve Process Data lin_reg Linear Regression Analysis plot_curve->lin_reg eval_criteria Evaluate Linearity Criteria (r², Residuals, Visual Inspection) lin_reg->eval_criteria final_result Linearity Established eval_criteria->final_result

Workflow for assessing calibration curve linearity.

Conclusion

The evaluation of calibration curve linearity is a critical component of method validation for the accurate quantification of n-Tigloylglycine. The use of a deuterated internal standard, such as this compound, in UPLC-MS/MS methods generally yields excellent linearity, with coefficients of determination typically exceeding 0.99. However, for applications demanding the highest level of accuracy, the potential for chromatographic shifts and isotope effects associated with deuterated standards should be considered. In such cases, ¹³C-labeled internal standards, despite their higher cost, offer a superior alternative due to their identical chromatographic behavior to the native analyte. The choice of internal standard should be guided by the specific requirements of the assay, balancing the need for accuracy with practical considerations of cost and availability.

References

Safety Operating Guide

Essential Safety and Operational Guide for n-Tigloylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling n-Tigloylglycine-2,2-d2. The following procedural guidance is designed to ensure safe laboratory practices from receipt of the compound to its ultimate disposal.

Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Specification/Standard
Eye Protection Safety glasses with side shields or gogglesConforming to EN166 or ANSI Z87.1
Hand Protection Chemical-resistant glovesNitrile or latex
Body Protection Laboratory coatStandard
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.N95 or higher

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step guidance outlines the key procedures from preparation to post-handling cleanup.

Storage: Store at room temperature in a dry, well-ventilated place.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a current Safety Data Sheet (SDS) for a similar compound (e.g., n-Tigloylglycine) is accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that a chemical fume hood is operational if there is a potential for dust generation.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Ensure that an eyewash station and safety shower are unobstructed and accessible.

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in the table above.

    • Handle the compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

    • Avoid direct contact with the skin and eyes.

    • Avoid inhalation of any dust.

  • Post-Handling:

    • Thoroughly clean the work area after handling.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Compound: Dispose of the waste compound in a designated, labeled container for chemical waste.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers: Thoroughly rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Dispose of the clean, empty containers in accordance with local regulations.

Visual Workflows

The following diagrams illustrate the recommended workflows for handling and disposing of this compound.

Handling_Workflow Figure 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Access_SDS Access SDS of similar compound Verify_PPE Verify PPE availability Access_SDS->Verify_PPE Check_Ventilation Check ventilation/fume hood Verify_PPE->Check_Ventilation Prepare_Equipment Prepare equipment Check_Ventilation->Prepare_Equipment Access_Safety_Equipment Ensure access to eyewash/shower Prepare_Equipment->Access_Safety_Equipment Don_PPE Don appropriate PPE Access_Safety_Equipment->Don_PPE Handle_Compound Handle in well-ventilated area Don_PPE->Handle_Compound Avoid_Contact Avoid skin/eye contact Handle_Compound->Avoid_Contact Avoid_Inhalation Avoid dust inhalation Avoid_Contact->Avoid_Inhalation Clean_Work_Area Clean work area Avoid_Inhalation->Clean_Work_Area Wash_Hands Wash hands thoroughly Clean_Work_Area->Wash_Hands Disposal_Workflow Figure 2: Disposal Workflow for this compound cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions Start Waste Generated Waste_Compound Waste this compound Start->Waste_Compound Contaminated_PPE Contaminated PPE Start->Contaminated_PPE Contaminated_Materials Contaminated lab materials Start->Contaminated_Materials Empty_Containers Empty containers Start->Empty_Containers Collect_Waste_Compound Collect in labeled chemical waste container Waste_Compound->Collect_Waste_Compound Collect_Contaminated_Items Collect in sealed bag for chemical waste Contaminated_PPE->Collect_Contaminated_Items Contaminated_Materials->Collect_Contaminated_Items Rinse_Containers Rinse containers with solvent Empty_Containers->Rinse_Containers Dispose_Rinsate Dispose of rinsate as chemical waste Rinse_Containers->Dispose_Rinsate Dispose_Clean_Containers Dispose of clean containers per local regulations Dispose_Rinsate->Dispose_Clean_Containers

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.